Theophyllidine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-7-5-4(6(11)8-2)9-3-10-5;/h3,7H,1-2H3,(H,8,11)(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHAZBQSUILUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(NC=N1)C(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858469 | |
| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-08-9 | |
| Record name | N-Methyl-4-(methylamino)-1H-imidazole-5-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating Theophyllidine Hydrochloride in Pharmaceutical Analysis
An In-depth Technical Guide to the Chemical Properties of Theophyllidine Hydrochloride and its Parent Compound, Theophylline
This compound (CAS: 116131-08-9) is a chemical entity of significant interest primarily within the context of pharmaceutical quality control and drug development.[1][2] It is recognized by major pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), as Theophylline Impurity D or Theophylline Related Compound D .[3][4][5] As such, its relevance is intrinsically linked to the manufacturing and analysis of Theophylline, a widely used methylxanthine drug for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[6][7] This guide provides a comprehensive overview of the known properties of this compound and delves deeply into the chemical and pharmacological landscape of its parent compound, Theophylline, to offer a complete technical resource for researchers, scientists, and drug development professionals.
This compound: Core Chemical Identity
This compound is the salt form of Theophyllidine, chemically named N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide.[3][4] Its primary role is not as a therapeutic agent but as a certified reference material used to develop and validate analytical methods for ensuring the purity and quality of Theophylline-based drug products.[3][8]
Physicochemical Properties
Data on this compound is primarily available from suppliers of chemical and pharmaceutical reference standards. The key known properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 116131-08-9 | [1][2][3] |
| Molecular Formula | C₆H₁₁ClN₄O | [1][2][5] |
| Molecular Weight | 190.63 g/mol | [2][5] |
| Appearance | White to Off-White Solid | [9] |
| Synonyms | Theophylline EP Impurity D HCl, Theophylline USP Related Compound D HCl, N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride | [3][9][10] |
Due to the limited public data on this specific impurity, a thorough understanding requires an in-depth examination of the active pharmaceutical ingredient (API) it is associated with: Theophylline.
The Parent Compound: A Comprehensive Profile of Theophylline
Theophylline (1,3-dimethylxanthine) is a purine alkaloid found naturally in tea and cocoa beans.[6][11] Its clinical efficacy and narrow therapeutic window necessitate stringent control over its purity, making the study of related compounds like this compound crucial.[12]
Chemical and Physical Properties of Theophylline
Theophylline is a white, odorless, crystalline powder with a bitter taste.[13] Its chemical structure and properties are well-documented.
| Property | Value | Source(s) |
| CAS Number | 58-55-9 | [14] |
| Molecular Formula | C₇H₈N₄O₂ | [6][14] |
| Molecular Weight | 180.167 g/mol | [6] |
| Melting Point | 270–274 °C | [15] |
| pKa | 8.6 (acting as a weak acid) | [11][15] |
| Water Solubility | Sparingly soluble (~8.3 g/L at 20 °C) | [11][15] |
| Solubility in Other Solvents | Soluble in alkali hydroxides, ammonia, and dilute acids. Sparingly soluble in alcohol and chloroform. | [15] |
| UV Maximum (λmax) | 277 nm (in 0.1N NaOH) | [6] |
Synthesis of Theophylline
Theophylline can be synthesized through several methods, with the Traube purine synthesis being a classical and illustrative example.[6][16] This method builds the purine ring system from pyrimidine precursors.
Rationale Behind the Traube Synthesis: This pathway is a robust method for creating substituted purines. It begins with the construction of a substituted pyrimidine ring, which is then functionalized with amino groups. A nitrosation reaction followed by reduction creates adjacent amino groups (a diamine), which is the key precursor for cyclization with a one-carbon source (like formamide) to form the final imidazole ring of the purine structure.
Caption: The Traube synthesis pathway for Theophylline.
A patented method for the synthesis of Theophylline involves the following key steps[17]:
-
Step 1: 6-aminouracil is methylated using dimethyl sulphate in a basic solution to yield 6-amino-1,3-dimethyluracil.
-
Step 2: The product from Step 1 is treated with a sodium nitrite solution in an acidic medium (acetic acid) to form 6-amino-5-nitroso-1,3-dimethyluracil.
-
Step 3: The nitroso compound is reduced, for example, through catalytic hydrogenation using a palladium-carbon catalyst, to yield 5,6-diamino-1,3-dimethyluracil.
-
Step 4: The resulting diamine is heated with a reagent like triethoxymethane, which serves as a source for the final carbon atom, leading to the closure of the imidazole ring and the formation of Theophylline.[17]
Pharmacological Profile and Mechanism of Action
Theophylline exerts its therapeutic effects through two primary, well-established mechanisms of action.[12][13][14] Understanding these pathways is critical for drug development professionals exploring its derivatives or related compounds.
Causality of Action: Theophylline's dual-action profile explains both its therapeutic benefits and its side effects. As a phosphodiesterase (PDE) inhibitor, it increases intracellular cyclic AMP (cAMP), leading to the relaxation of bronchial smooth muscle (bronchodilation).[18][19] As a non-selective adenosine receptor antagonist, it blocks the bronchoconstrictive effects of adenosine.[18] This same adenosine antagonism, however, is responsible for many of its unwanted cardiac and central nervous system side effects.[13]
Caption: Dual mechanism of action of Theophylline.
Other proposed anti-inflammatory mechanisms include the activation of histone deacetylase 2 (HDAC2) and the inhibition of pro-inflammatory transcription factors like NF-κB.[12][19]
Analytical Methodologies
The analysis of Theophylline and its impurities is routinely performed using High-Performance Liquid Chromatography (HPLC), often with UV detection.[20][21][22] The goal of a robust analytical method is to accurately quantify the main compound while effectively separating it from all known impurities, including Theophylline Impurity D (Theophyllidine).
Experimental Protocol: RP-HPLC for Theophylline and Impurities
This protocol is a representative example of a reversed-phase HPLC (RP-HPLC) method for the analysis of Theophylline.
Method Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds like Theophylline and its impurities. A C18 column provides a non-polar stationary phase, while a polar mobile phase (a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile) is used for elution. Detection at 272-280 nm is chosen because it is near the absorbance maximum for Theophylline, providing high sensitivity.[20][21]
Step-by-Step Methodology:
-
Preparation of Mobile Phase:
-
Prepare a buffer solution (e.g., 10 mM Ammonium Acetate) and adjust the pH to 6.0.[19]
-
Mix the buffer with an organic solvent (e.g., Methanol) in a specified ratio (e.g., 60:40 v/v Methanol:Water or 90:5:5 v/v Buffer:Acetonitrile:Methanol).[19][20]
-
Degas the mobile phase using vacuum filtration or sonication to prevent bubbles in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh a certified reference standard of Theophylline and dissolve it in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution (e.g., 1 mg/mL).[20]
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1 µg/mL to 50 µg/mL).[20]
-
Similarly, prepare a standard solution of this compound (Impurity D) to determine its retention time and for system suitability checks.
-
-
Sample Preparation:
-
For pharmaceutical dosage forms, crush tablets or dissolve the powder in a known volume of diluent.
-
For biological samples (e.g., plasma), perform a liquid-liquid extraction (e.g., with a chloroform/isopropanol mixture) to isolate the drug and remove interferences.[20]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Run the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the samples and identify the Theophylline peak based on its retention time.
-
Quantify the amount of Theophylline in the samples by comparing their peak areas to the calibration curve.
-
Identify and quantify any impurities by comparing their retention times and response factors to their respective reference standards.
-
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Prolegomenon: Situating Theophyllidine Hydrochloride
An In-depth Technical Guide to the Synthesis of Theophylline and the Context of Theophyllidine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Before delving into synthetic pathways, it is crucial to clarify the subject of this guide. The query for "this compound" (CAS No. 116131-08-9) leads to a compound identified primarily as "Theophylline Related Compound D" or an impurity of the drug Dyphylline.[1][2][3] Its IUPAC name is N-Methyl-5(or 4)-methylamino-imidazole-4(or 5)-carboxamide Hydrochloride.[2] A review of established chemical literature and patent databases does not yield dedicated, mainstream synthesis routes for this compound itself. Its significance lies in its status as a reference standard for impurity profiling in the manufacturing of related active pharmaceutical ingredients (APIs).
Given the close structural relationship and the likely interest of researchers in the purine alkaloid family, this guide will provide an in-depth exploration of the synthesis of the parent compound, Theophylline (CAS No. 58-55-9).[4] Theophylline, or 1,3-dimethylxanthine, is a cornerstone methylxanthine drug used in the treatment of respiratory diseases like asthma and COPD.[5][6] Understanding its synthesis is fundamental for professionals in drug development and medicinal chemistry.
Part 1: The Classic Traube Purine Synthesis of Theophylline
The most historically significant and widely cited method for Theophylline synthesis is the Traube purine synthesis, first developed by the German scientist Wilhelm Traube in 1900.[5] This pathway builds the purine ring system from pyrimidine precursors. It is a robust and versatile method that remains a foundational concept in heterocyclic chemistry.
Causality and Mechanistic Insights
The Traube synthesis is a multi-step process designed to construct the fused imidazole ring onto a pre-formed pyrimidine ring. Each step is a deliberate chemical transformation aimed at introducing the necessary functional groups for the final cyclization.
The synthesis begins with the condensation of N,N'-dimethylurea and a cyanoacetic acid derivative. This initial step forms the core pyrimidine ring, which is then elaborated through a series of functional group manipulations—nitrosation, reduction, and formylation—to prepare for the final ring closure that yields the xanthine core of Theophylline.
Visualizing the Traube Synthesis Pathway
Caption: The Traube synthesis pathway for Theophylline.
Step-by-Step Experimental Protocol for Traube Synthesis
This protocol is a synthesized representation of the classical Traube method.[7]
Step 1: Synthesis of 6-Amino-1,3-dimethyluracil
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, N,N'-dimethylurea is reacted with ethyl cyanoacetate in the presence of a condensing agent like acetic anhydride.
-
Condensation: The mixture is heated to initiate the condensation reaction, forming cyanoacetylmethylurea.[7]
-
Cyclization: The intermediate, cyanoacetylmethylurea, is then treated with a base (e.g., sodium ethoxide) to induce intramolecular cyclization, yielding 6-amino-1,3-dimethyluracil.[7] The product is typically isolated by filtration after cooling and precipitation.
Step 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil
-
Nitrosation: The 6-amino-1,3-dimethyluracil is dissolved in an appropriate solvent (e.g., water or acetic acid) and treated with nitric acid or a nitrite salt (e.g., sodium nitrite) under acidic conditions. This introduces a nitroso group at the 5-position, forming 5-nitroso-6-amino-1,3-dimethyluracil.[7][8]
-
Reduction: The nitroso group is then reduced to an amino group. This is commonly achieved through catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) or with a chemical reducing agent like sodium dithionite.[8] The resulting product is 5,6-diamino-1,3-dimethyluracil.
Step 3: Synthesis of Theophylline
-
Formylation and Cyclization: The 5,6-diamino-1,3-dimethyluracil is heated with formamide.[7] The formamide serves as both the source of the final carbon atom for the imidazole ring and as the solvent.
-
Ring Closure: At elevated temperatures, the formamide formylates the 5-amino group, and subsequent intramolecular condensation and dehydration lead to the closure of the imidazole ring, forming the Theophylline molecule.[7]
-
Purification: The crude Theophylline is then purified, typically by recrystallization from hot water, to yield the final product.[8]
Part 2: Alternative and Modern Synthetic Approaches
While the Traube synthesis is classic, other methods have been developed, often aiming for improved yields, milder conditions, or greater efficiency.
Synthesis from Uric Acid
An early synthesis method, described by Emil Fischer and Lorenz Ach in 1895, involved the methylation of uric acid as a starting point.[5] However, this pathway is often less direct and lower-yielding than the Traube synthesis.
Alternative Pyrimidine-Based Routes
Variations on the Traube synthesis exist, employing different starting materials and reagents. One patented method starts with 6-aminouracil, which is first dimethylated using dimethyl sulphate.[8] The resulting 6-amino-1,3-dimethyluracil then proceeds through the nitrosation, reduction, and cyclization steps similar to the classic Traube pathway.[8][9]
Quantitative Data Summary
| Synthesis Step | Key Reagents | Typical Conditions | Reported Yield |
| Condensation & Cyclization | N,N'-Dimethylurea, Cyanoacetic Ester, Acetic Anhydride | Heating | Variable |
| Nitrosation | Sodium Nitrite, Acetic Acid | 79-81 °C | High |
| Reduction | Palladium on Carbon, H₂ | 2.5-3.5 MPa | High |
| Formylation & Ring Closure | Formamide or Triethoxymethane | 97-100 °C | >97% (in some optimized processes)[7] |
Biotechnological Synthesis: A Green Alternative
A more sustainable and "green" approach involves the use of microorganisms. Specific fungi, such as Aspergillus sydowii, can enzymatically demethylate caffeine to produce Theophylline.[10] This biotechnological route, utilizing caffeine-rich substrates like tea, offers a promising alternative to traditional chemical synthesis, potentially reducing the environmental impact.[10]
Part 3: Conclusion and Future Outlook
The synthesis of Theophylline is a well-established field, with the Traube synthesis remaining a cornerstone of heterocyclic chemistry education and industrial application. While direct synthesis pathways for its related compound, this compound, are not prominent, the principles of purine synthesis are directly applicable to understanding its formation as an impurity. Future developments in this area are likely to focus on optimizing existing routes for higher yields and lower environmental impact, with biotechnological methods presenting a particularly promising avenue for sustainable production.
References
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AERU - University of Hertfordshire. (2025). Theophylline. Retrieved from [Link][10]
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- Google Patents. (n.d.). CN115557951A - Preparation method of theophylline.
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Google Patents. (n.d.). CN104744470A - Synthesis method for theophylline. Retrieved from [8]
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Pharmaffiliates. (n.d.). Theophylline as a Fine Chemical Intermediate: Synthesis and Applications. Retrieved from [Link][4]
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PubChem - National Center for Biotechnology Information. (n.d.). Theophylline. Retrieved from [Link][6]
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Introduction: Defining Theophyllidine Hydrochloride in its Pharmaceutical Context
An In-Depth Technical Guide to Theophyllidine Hydrochloride (CAS 116131-08-9)
This compound (CAS 116131-08-9) is a chemical entity of significant interest within the pharmaceutical sciences, primarily recognized as a key impurity and related compound of Theophylline and its derivative, Dyphylline.[1][2][3] While not a therapeutic agent in its own right, its relevance is paramount for quality control, safety assessment, and regulatory compliance in the manufacturing of Theophylline-based drug products. Understanding this compound necessitates a deep understanding of its parent compound, Theophylline, a cornerstone medication for respiratory diseases for over a century.
This guide provides a comprehensive technical overview of this compound, beginning with its fundamental properties and delving into the synthesis, mechanism of action, and analytical methodologies of its parent compound, thereby establishing the context for its importance as a reference standard.
Core Chemical and Physical Properties
A summary of the essential physicochemical data for this compound is presented below, compiled from various chemical suppliers and databases.[1][3][4][5]
| Property | Value | References |
| CAS Number | 116131-08-9 | [1][3] |
| Alternate CAS (Free Base) | 6736-40-9 | [1] |
| Molecular Formula | C₆H₁₁ClN₄O | [3] |
| Molecular Weight | 190.63 g/mol | [1][3] |
| IUPAC Name | N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide;hydrochloride | [1] |
| Synonyms | Theophylline Related Compound D, Theophylline Impurity D | [4][5] |
| Appearance | Off-White to Pale Green Solid | [4] |
| Purity (Typical) | >95% (HPLC) | [1] |
| Storage Conditions | +4°C or 2-8°C, Store in a dry place | [1][5] |
Part 1: Synthesis and Provenance
This compound is not typically synthesized as an end-product for therapeutic use. Instead, its presence is a consequence of the synthesis or degradation of Theophylline (1,3-dimethylxanthine). The synthesis of Theophylline often involves the cyclization of substituted urea and imidazole precursors. Impurities such as Theophyllidine can arise from incomplete reactions, side reactions, or the degradation of Theophylline under certain conditions.[6][7]
For drug development professionals, the critical task is not the synthesis of Theophyllidine but its detection and control within the active pharmaceutical ingredient (API) of Theophylline. A generalized workflow for the synthesis and subsequent quality control of Theophylline is depicted below.
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An In-depth Technical Guide to the Molecular Structure of Aminophylline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the molecular structure of Aminophylline, a critical drug in the management of respiratory diseases. Often referred to by the user-provided topic "Theophyllidine Hydrochloride," this document first clarifies the compound's precise chemical identity as a 2:1 co-crystal complex of theophylline and ethylenediamine, frequently found in a dihydrate form. We delve into the supramolecular architecture, exploring the critical role of hydrogen bonding in stabilizing the complex. This guide synthesizes crystallographic data, spectroscopic characterization methodologies, and established synthesis protocols to offer a holistic view for researchers, scientists, and drug development professionals. Detailed, self-validating experimental workflows, including a robust HPLC method for quantification, are presented, underpinned by an explanation of the scientific rationale for each procedural step.
Deconstructing the Nomenclature: From "this compound" to Aminophylline
In the field of pharmaceutical sciences, precise nomenclature is paramount. The term "this compound" is not standard. The compound widely used in clinical practice and research that fits this description is Aminophylline .[1][2] Aminophylline is a combination drug formulated as a 2:1 complex of two molecules of theophylline and one molecule of ethylenediamine.[1][2] The ethylenediamine component serves a critical function: it significantly increases the aqueous solubility of theophylline, which is otherwise poorly soluble, enabling its formulation for intravenous administration.[2][3]
While hydrochloride salts of theophylline and aminophylline do exist, the primary pharmaceutical agent is the theophylline-ethylenediamine complex itself, which is often prepared as a dihydrate.[4][5][6] This guide will focus on the structure of this foundational 2:1 complex.
The Molecular Components
To understand the structure of aminophylline, one must first understand its constituent parts: theophylline and ethylenediamine.
Theophylline: The Active Pharmacological Moiety
Theophylline (1,3-dimethylxanthine) is a methylxanthine drug, structurally similar to caffeine.[7][8] It is the primary active component responsible for the therapeutic effects of aminophylline.[9]
-
Structure: Theophylline features a fused ring system known as a purine base, specifically a xanthine derivative with two methyl groups at positions 1 and 3.[8]
-
Mechanism of Action: Theophylline exerts its effects through multiple pathways. It is a non-selective inhibitor of phosphodiesterase (PDE) enzymes (PDE3 and PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][10][11] This increase promotes the relaxation of bronchial smooth muscles, resulting in bronchodilation.[10][11] Additionally, it acts as a non-selective adenosine receptor antagonist, which can prevent bronchoconstriction and reduce inflammation.[7][10] More recent research has also highlighted its role as a histone deacetylase-2 (HDAC2) activator, which may contribute to its anti-inflammatory effects, particularly in conditions like COPD.[11][12]
Ethylenediamine: The Solubilizing Agent
Ethylenediamine (ethane-1,2-diamine) is a simple aliphatic diamine. In the context of aminophylline, its primary role is not pharmacological but pharmaceutical; it acts as a chelating agent and a solubilizer.[1][2][9] Its two primary amine groups are key to its function, allowing it to form stable complexes and increase the overall solubility of the theophylline molecule in water.[2]
Caption: Hydrogen bonding between Theophylline and Ethylenediamine.
Role of Hydration
Aminophylline is often found as a dihydrate (C₁₆H₂₄N₁₀O₄ · 2H₂O) or tetrahydrate. [6][13][14]These water molecules are not merely contaminants; they are integral to the crystal structure. They participate in the hydrogen bonding network, further stabilizing the complex and influencing its physical properties, such as solubility and stability. The loss of this water upon exposure to air can lead to the degradation of the complex and the liberation of free theophylline. [15]
Analytical Characterization of the Molecular Structure
Confirming the identity, purity, and concentration of aminophylline requires a suite of analytical techniques. Each method provides unique information about the molecular structure and composition.
Spectroscopic Methods
-
UV-Visible Spectrophotometry: This technique is commonly used for the quantification of aminophylline in pharmaceutical formulations. Aminophylline exhibits a maximum absorbance (λmax) at approximately 271 nm in aqueous solutions. [16]This absorbance is primarily due to the electronic transitions within the purine ring of the theophylline moiety. The method is simple, rapid, and suitable for routine quality control. [16][17]* Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups. The spectrum of aminophylline will show characteristic peaks for N-H stretching (from both theophylline and ethylenediamine), C=O stretching (from the xanthine structure), and C-N stretching, confirming the composite nature of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The NMR spectrum of aminophylline will display signals corresponding to both theophylline and ethylenediamine. The ratio of the integrals of the signals for the methyl protons of theophylline to the methylene protons of ethylenediamine can be used to confirm the 2:1 stoichiometry of the complex.
Chromatographic Separation: A Validated HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of aminophylline and its related substances. [18][19]It offers high specificity and sensitivity.
Objective: To provide a robust, self-validating protocol for the simultaneous determination of aminophylline in a pharmaceutical formulation.
Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [20]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of dilute sulfuric acid and methanol (e.g., 60:40 v/v). [20]The acidic pH ensures the protonation of the analytes for good peak shape.
-
Flow Rate: 1.5 mL/min. [20] * Detection Wavelength: 264 nm. [20] * Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C. [18] * Run Time: 10 minutes. [20]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of Aminophylline reference standard in the mobile phase.
-
Prepare sample solutions by accurately diluting the pharmaceutical formulation with the mobile phase to a concentration within the linear range of the assay.
-
-
System Suitability (Self-Validation): Before sample analysis, the system must pass suitability tests to ensure reliable performance.
-
Tailing Factor: The peak for aminophylline should have a tailing factor of ≤ 2.0.
-
Theoretical Plates: The column efficiency should be > 2000 theoretical plates for the aminophylline peak.
-
Repeatability (RSD): Make five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. [21]
-
-
Analysis and Calculation:
-
Inject the blank (mobile phase), standard, and sample solutions.
-
Identify the aminophylline peak based on its retention time (approximately 2.0 minutes under these conditions). [20] * Quantify the amount of aminophylline in the sample by comparing its peak area to that of the reference standard.
-
Caption: Workflow for the HPLC analysis of Aminophylline.
Synthesis and Formulation
The synthesis of aminophylline is a straightforward acid-base reaction and complexation.
Protocol: Laboratory-Scale Synthesis
-
Reaction Setup: In a suitable reaction vessel, add theophylline to an organic solvent such as ethanol or tetrahydrofuran. [1][9]2. Addition of Ethylenediamine: While stirring vigorously, add the required stoichiometric amount of ethylenediamine (a 1:2 molar ratio of ethylenediamine to theophylline). [1]An excess of ethylenediamine can be used to facilitate the completion of the reaction. [22]3. Complexation: The reaction can be performed at room temperature, but gentle warming (e.g., to 50-60°C) can hasten the synthesis. [9][22]4. Isolation: After a few hours, the aminophylline complex will precipitate out of the solution. The precipitate is then filtered, washed with a cold solvent (like cold alcohol) to remove any unreacted starting materials, and dried at a low temperature to yield the final product. [1]
Conclusion
The molecular structure of aminophylline is a classic example of pharmaceutical formulation science, where the properties of an active drug (theophylline) are significantly enhanced by complexation with another molecule (ethylenediamine). Its structure is not defined by covalent bonds but by a precise supramolecular assembly of a 2:1 theophylline-ethylenediamine co-crystal, stabilized by an intricate network of hydrogen bonds, often involving water molecules. A thorough understanding of this structure, confirmed through robust analytical methods like HPLC and spectroscopy, is essential for its effective development, quality control, and clinical application in treating respiratory ailments.
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Yin, C., et al. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 233-239. Retrieved from [Link]
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An In-depth Technical Guide to the Formation of Theophyllidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with the imidazole ring system being a particularly privileged scaffold. While much attention is given to blockbuster drugs, a comprehensive understanding of their derivatives, metabolites, and even impurities is critical for robust drug development and safety assessment. This guide delves into the mechanistic formation of Theophyllidine Hydrochloride, a lesser-known substituted imidazole. Unlike its distant and more famous relative, theophylline, detailed synthetic pathways for theophyllidine are not widely published. Therefore, this document synthesizes established principles of imidazole chemistry to propose a logical and mechanistically sound pathway for its formation. As Senior Application Scientists, our goal is to provide not just a theoretical framework, but also actionable insights that can guide experimental design and problem-solving in the laboratory.
Theophyllidine: Structure and Context
Theophyllidine is chemically known as N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide. It is crucial to distinguish it from theophylline (1,3-dimethylxanthine), a well-known methylxanthine drug used in the treatment of respiratory diseases. Theophyllidine is a monocyclic imidazole derivative, whereas theophylline is a bicyclic purine derivative.
| Feature | Theophyllidine | Theophylline |
| Chemical Name | N-methyl-4-(methylamino)-1H-imidazole-5-carboxamide | 1,3-dimethyl-7H-purine-2,6-dione |
| Molecular Formula | C6H10N4O | C7H8N4O2[1] |
| Core Structure | Imidazole | Purine (fused pyrimidine and imidazole rings) |
| Key Substituents | Two methyl groups, one carboxamide group | Two methyl groups, two carbonyl groups |
| CAS Number (HCl) | 116131-08-9[2][3][4] | 66931453 (for Theophylline Hydrochloride)[5] |
Theophyllidine has been noted as an impurity related to dyphylline, a derivative of theophylline.[3][6] Understanding its formation is therefore relevant for quality control and impurity profiling in pharmaceutical manufacturing.
Proposed Synthesis of Theophyllidine
Given the absence of a well-documented, dedicated synthesis of Theophyllidine in readily available literature, we propose a plausible synthetic route based on established methodologies for the construction of highly substituted imidazoles. A logical approach involves the creation of a 4-amino-5-imidazolecarboxamide scaffold, followed by methylation. This strategy is advantageous as 4-amino-5-imidazolecarboxamide (AICA) and its derivatives are common intermediates in the synthesis of purines and other biologically active heterocycles.[7]
The proposed overall synthesis is a two-step process starting from 4-amino-5-imidazolecarboxamide hydrochloride (AICA·HCl).
Caption: Proposed two-step synthesis of this compound from AICA·HCl.
Mechanistic Deep Dive
Step 1: Formation of the Theophyllidine Core via Reductive Amination
The key transformation is the methylation of the primary amine at the 4-position and the amide nitrogen. This can be achieved through a reductive amination process.
3.1.1. Rationale for Reagent Selection
-
Formaldehyde (HCHO): A simple and reactive one-carbon electrophile that will react with the nucleophilic amino groups.
-
Sodium Cyanoborohydride (NaBH3CN): A mild reducing agent that is selective for the reduction of iminium ions over carbonyls, which is crucial for the success of reductive amination.
3.1.2. Detailed Mechanism
The reaction proceeds through the formation of iminium intermediates, which are then reduced.
-
Formation of the N-hydroxymethyl derivative: The primary amino group of AICA attacks the carbonyl carbon of formaldehyde. A proton transfer then yields an N-hydroxymethyl intermediate.
-
Formation of the Iminium Ion: The hydroxyl group of the N-hydroxymethyl intermediate is protonated, followed by the loss of a water molecule to form a resonance-stabilized iminium ion.
-
Hydride Reduction: The iminium ion is then reduced by sodium cyanoborohydride to yield the monomethylated product.
-
Second Methylation: The process is repeated on the remaining N-H of the newly formed secondary amine and the amide N-H to yield the final dimethylated product, Theophyllidine. The amide methylation might require more forcing conditions or a different methylation agent for higher efficiency.
Caption: Mechanistic pathway for the reductive amination of AICA.
Step 2: Formation of this compound
The final step is the conversion of the free base of Theophyllidine into its hydrochloride salt. This is a standard acid-base reaction.
3.2.1. Rationale
Theophyllidine contains basic nitrogen atoms within the imidazole ring and the methylamino group. These sites are readily protonated by a strong acid like hydrochloric acid. The formation of a salt often improves the crystallinity, stability, and aqueous solubility of an organic compound, which is advantageous for pharmaceutical applications.
3.2.2. Mechanism
A solution of hydrogen chloride (typically in an anhydrous solvent like diethyl ether or isopropanol) is added to a solution of Theophyllidine. The lone pair of electrons on one of the basic nitrogen atoms attacks the proton of HCl, forming a new N-H bond and the chloride anion. The most basic nitrogen is typically the one that is protonated first.
Caption: Mechanism of this compound formation.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of this compound based on the proposed mechanism.
Synthesis of Theophyllidine (Free Base)
-
Reaction Setup: To a solution of 4-amino-5-imidazolecarboxamide hydrochloride (1.0 eq) in methanol, add formaldehyde (3.0 eq, 37% aqueous solution) and sodium cyanoborohydride (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of dilute acetic acid until the effervescence ceases.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Basify the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formation of this compound
-
Dissolution: Dissolve the purified Theophyllidine free base in a minimal amount of anhydrous diethyl ether.
-
Acidification: To this solution, add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Conclusion
This guide provides a comprehensive overview of a plausible mechanism for the formation of this compound. While direct synthetic routes are not extensively documented, by applying fundamental principles of imidazole chemistry, a robust and mechanistically sound pathway can be proposed. The detailed breakdown of the reaction mechanisms, coupled with actionable experimental protocols, offers a solid foundation for researchers and drug development professionals working with this and related compounds. A thorough understanding of such formation pathways is indispensable for impurity synthesis, characterization, and the overall assurance of pharmaceutical quality and safety.
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This guide provides a comprehensive technical overview of Theophylline Hydrochloride and its associated compounds. It is intended for researchers, scientists, and professionals in drug development, offering insights into the chemistry, analysis, and biological significance of these molecules.
Introduction: The Enduring Relevance of a Classic Xanthine
Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD), for many decades.[1][2][3] Its persistence in the therapeutic landscape, despite the advent of newer drugs, is a testament to its efficacy as a bronchodilator and anti-inflammatory agent.[4][5] This guide delves into the chemical intricacies of theophylline, with a special focus on Theophylline Hydrochloride, a key related compound often encountered as an impurity, and explores the broader family of its derivatives, metabolites, and process-related impurities. Understanding these related compounds is critical for ensuring the quality, safety, and efficacy of theophylline-based pharmaceuticals.
The Core Molecule: Theophylline and its Hydrochloride Salt
Theophylline is chemically known as 1,3-dimethylxanthine.[5][6] It is structurally similar to other naturally occurring methylxanthines like caffeine and theobromine.[5] Theophylline Hydrochloride is the hydrochloride salt of a related impurity, Theophyllidine, also known as Theophylline EP Impurity D.[7][8][9]
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Theophylline | 1,3-dimethyl-7H-purine-2,6-dione | 58-55-9 | C₇H₈N₄O₂ | 180.16 g/mol |
| Theophyllidine Hydrochloride | N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride | 116131-08-9 | C₆H₁₁ClN₄O | 190.63 g/mol |
Table 1: Core Chemical Properties.
Physicochemical Properties
Theophylline is a white, crystalline powder with low solubility in water.[10] This characteristic has driven the development of various salt forms and derivatives to enhance its pharmaceutical properties. The formation of cocrystals with amino acids, for instance, is being explored to optimize its physicochemical properties.[11] this compound, being a salt, is expected to have different solubility and stability profiles, which are important considerations in analytical method development and formulation studies.
The Landscape of Related Compounds: Impurities, Metabolites, and Derivatives
The term "related compounds" encompasses a wide range of substances that are structurally similar to the active pharmaceutical ingredient (API). For theophylline, these can be broadly categorized into impurities arising from the manufacturing process or degradation, metabolites formed in the body, and synthetic derivatives designed for specific therapeutic purposes.
Process Impurities and Degradation Products
Impurities in theophylline can originate from starting materials, intermediates, or side reactions during synthesis.[12] Degradation impurities can form due to exposure to light, heat, oxidation, or hydrolysis.[13] A comprehensive understanding and control of these impurities are mandated by regulatory agencies to ensure drug safety and quality.[7]
Common Theophylline Impurities:
-
Theophylline EP Impurity A (Caffeine): A structurally similar methylxanthine.
-
Theophylline EP Impurity B (3-Methylxanthine): A metabolite of theophylline.[3]
-
Theophylline EP Impurity C (N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide) [8]
-
Theophylline EP Impurity D (Theophyllidine): A key impurity, often supplied as the hydrochloride salt.[7][8][9]
-
Theophylline EP Impurity E (1,3-Dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione)
The presence of these impurities can impact the stability and shelf-life of the drug product.[12] Therefore, robust analytical methods are essential for their detection and quantification.
Metabolic Pathways of Theophylline
Theophylline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, with some involvement of CYP2E1 at higher concentrations.[14][15][16] The major metabolic pathways are:
-
8-Hydroxylation: This is the primary route, forming 1,3-dimethyluric acid.[14]
-
N-Demethylation: This pathway leads to the formation of 1-methylxanthine and 3-methylxanthine.[14]
-
N-Methylation: A minor pathway that converts theophylline to caffeine.[14]
These metabolites are then excreted in the urine. Factors such as smoking can induce CYP1A2, leading to increased clearance of theophylline.[14]
Figure 2: Simplified signaling pathway of Theophylline.
Synthesis and Characterization: Methodologies and Protocols
The synthesis of theophylline derivatives typically involves the modification of the theophylline core. The following are generalized protocols for the synthesis of 7- and 8-substituted derivatives.
General Protocol for Synthesis of 7-Substituted Theophylline Derivatives
This protocol is a general guideline for the N-alkylation of theophylline at the 7-position.
Materials:
-
Theophylline
-
Appropriate alkyl halide (e.g., ethyl bromide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Tetrabutylammonium bromide (as a phase transfer catalyst, optional)
Procedure:
-
Dissolve theophylline in the chosen solvent containing the base.
-
Stir the mixture at room temperature for a specified period to form the theophylline anion.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it if necessary.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for Synthesis of 8-Substituted Theophylline Derivatives
Synthesis of 8-substituted derivatives often starts from 8-bromotheophylline.
Materials:
-
8-Bromotheophylline
-
Nucleophile (e.g., an amine, thiol)
-
Base (if necessary)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve 8-bromotheophylline in the appropriate solvent.
-
Add the nucleophile to the solution.
-
If required, add a base to facilitate the reaction.
-
Heat the reaction mixture under reflux for a specified duration.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and work up as described in the previous protocol.
-
Purify the product using appropriate techniques.
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the elemental composition.
-
Melting Point: As an indicator of purity.
Analytical Methodologies: Ensuring Quality and Purity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of theophylline and its related compounds in both pharmaceutical formulations and biological matrices. [17][18][19][20]
A Validated RP-HPLC Method for Theophylline and Related Substances
This protocol outlines a typical Reverse-Phase HPLC method for the separation and quantification of theophylline and its impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile) in isocratic or gradient mode. [21] |
| Flow Rate | Typically 1.0 mL/min. [17] |
| Detection | UV at approximately 270-280 nm. [17] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) [21] |
Sample Preparation:
-
Pharmaceuticals: Dissolve the sample in a suitable diluent (often the mobile phase) to a known concentration.
-
Biological Fluids (e.g., plasma): Requires a sample extraction step (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances.
Method Validation:
The analytical method should be validated according to ICH guidelines, including parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. [18]* Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. [18]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. [21]
Figure 3: A typical workflow for HPLC analysis.
Conclusion
Theophylline and its related compounds represent a significant area of study in pharmaceutical sciences. A thorough understanding of the synthesis, characterization, metabolism, and analysis of these compounds is paramount for the development of safe and effective medicines. This guide has provided a detailed technical overview to support researchers and drug development professionals in their work with this important class of molecules. The continued exploration of theophylline derivatives holds promise for the discovery of new therapeutic agents with enhanced efficacy and safety profiles.
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Theophylline: biochemical pharmacology and pharmacokinetics. (1978). PubMed. Retrieved from [Link]
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Synthesis and CNS activity of tricyclic theophylline derivatives. 8-substituted imidazo[2,1-f]theophyllines. (1999). ElectronicsAndBooks. Retrieved from [Link]
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-
Design and Synthesis of Some New Theophylline Derivatives with Bronchodilator and Antibacterial Activities. (2014). ResearchGate. Retrieved from [Link]
-
Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline: Synthesis of Theophylline Derivatives. (2018). ResearchGate. Retrieved from [Link]
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Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. (2002). PubMed. Retrieved from [Link]
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A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor. Retrieved from [Link]
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Preparation and Characterization of Theophylline-Nicotinamide Cocrystal. (2010). ResearchGate. Retrieved from [Link]
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Theophyllidine Hydrochloride impurity profile
An In-Depth Technical Guide to the Impurity Profile of Theophyllidine Hydrochloride
Authored by: A Senior Application Scientist
Foreword: The Imperative of Purity in Pharmaceutical Science
In the landscape of pharmaceutical development and manufacturing, the active pharmaceutical ingredient (API) is the cornerstone of therapeutic efficacy and patient safety. However, the reality of chemical synthesis and drug formulation is that absolute purity is an ideal, not an immediate reality. The presence of impurities, even in trace amounts, can have significant implications, ranging from altered bioavailability to unforeseen toxicological effects. It is therefore a mandate of the highest order for researchers, scientists, and drug development professionals to meticulously characterize and control the impurity profile of any API.
This guide provides a comprehensive, in-depth exploration of the impurity profile of this compound. Known in pharmacopeial contexts as Theophylline Related Compound D, Theophyllidine is an important imidazole derivative closely related to the widely used bronchodilator, Theophylline.[1][2] Our objective is to move beyond a mere catalog of potential contaminants. Instead, we will dissect the causal pathways of their formation, delineate robust analytical strategies for their detection and quantification, and frame this knowledge within the rigorous context of global regulatory standards. This document is engineered to serve as a practical and authoritative resource for professionals dedicated to ensuring the quality, safety, and integrity of pharmaceutical products.
The Genesis of Impurities: A Mechanistic Perspective
Understanding the origin of an impurity is the first and most critical step toward its control. For this compound, impurities are not random occurrences but the logical outcomes of specific chemical and physical processes. They can be broadly classified into two primary categories: process-related impurities stemming from the synthetic route and degradation products formed during storage or handling.
Process-Related Impurities: Echoes of Synthesis
This compound, or N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride, is a substituted imidazole carboxamide.[1] While specific, proprietary synthesis routes may vary, a plausible pathway can be inferred from established organic chemistry principles for imidazole ring formation and functionalization.[3][4] This hypothetical synthesis allows us to anticipate likely process-related impurities, including unreacted starting materials, intermediates, and by-products from unintended side reactions.
A potential synthesis could involve the formation of an imidazole-4-carboxamide core, followed by sequential N-methylation reactions.
Caption: Hypothetical synthesis pathway for Theophyllidine HCl and potential process-related impurities.
Causality Behind Impurity Formation:
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can lead to the carryover of precursors like 4-amino-5-imidazolecarboxamide or methylated intermediates into the final product.[3]
-
Over-Alkylated Species: The use of potent methylating agents like dimethyl sulfate can lead to unintended methylation at other reactive sites on the imidazole ring or amino groups, creating isomeric or di-methylated impurities.[5]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium on carbon if hydrogenation is used) or reagents used in various steps can persist as inorganic or organic impurities.[5]
-
Positional Isomers: During the formation of the substituted imidazole ring, different isomers can form if the reaction conditions are not precisely controlled.
Degradation Products: The Challenge of Stability
This compound, like its parent compound Theophylline, is susceptible to degradation under various stress conditions as mandated by ICH guidelines for forced degradation studies.[6] These studies are essential to establish the intrinsic stability of the molecule and identify degradation products that could form during the product's shelf life.
Key Degradation Pathways:
-
Hydrolysis: The amide linkage in Theophyllidine is a potential site for hydrolysis under acidic or basic conditions, which would cleave the molecule to form N-methyl-5-(methylamino)-1H-imidazole-4-carboxylic acid and methylamine.
-
Oxidation: The imidazole ring and methylamino group are susceptible to oxidation. A primary oxidative degradation pathway for the related compound Theophylline is hydroxylation, leading to the formation of 1,3-Dimethyluric acid.[7] A similar pathway can be anticipated for Theophyllidine, potentially forming a uric acid-like derivative.
-
Photolysis: Exposure to UV light can provide the energy needed to initiate free-radical mechanisms, leading to complex degradation profiles. Photolytic stress is a standard component of stability testing.[8]
-
Thermal Degradation: High temperatures can accelerate hydrolytic and oxidative processes and may induce other degradation pathways.
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An In-depth Technical Guide to the Pharmacopeial Status of Theophylline
A Note on Terminology: This guide focuses on the pharmacopeial substance Theophylline. The query for "Theophyllidine Hydrochloride" did not yield a substance with recognized standing in major pharmacopeias. While a distinct chemical entity named "Theophyllidine" and the salt "Theophylline Hydrochloride" exist, the primary substance with extensive pharmacopeial monographs and therapeutic use is Theophylline.[1][2][3] It is presumed that the core scientific and regulatory interest lies with Theophylline.
Executive Summary
Theophylline (1,3-dimethylxanthine) is a methylated xanthine derivative with a long history of use in treating respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[4][5] Its pharmacopeial status is well-established, with official monographs in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), among others.[6] These monographs provide a framework of critical quality attributes and analytical procedures that ensure the identity, purity, quality, and strength of Theophylline as an active pharmaceutical ingredient (API) and in finished dosage forms. This guide provides a detailed examination of Theophylline's pharmacopeial specifications, analytical methodologies, and the scientific principles underpinning its quality control.
Chemical Identity and Physicochemical Properties
Theophylline is a purine alkaloid, structurally isomeric with theobromine.[7] It can be synthesized through various organic chemistry routes, including the Traube method, which is a general process for creating purine bases.[8][9] The quality of Theophylline for pharmaceutical use is defined by its physicochemical properties, which are rigorously controlled by pharmacopeial standards.
Table 1: Physicochemical Properties of Theophylline [4][7][9][10]
| Property | Description |
| Chemical Name | 1,3-dimethyl-7H-purine-2,6-dione |
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.16 g/mol |
| Appearance | White, odorless crystalline powder with a bitter taste.[7][10] |
| Solubility | One gram dissolves in approx. 120 mL of water and 80 mL of alcohol. Soluble in alkali hydroxides and dilute acids.[7][11] |
| Melting Point | 270–274 °C[7][12] |
| pKa | 8.77 (at 25°C)[7] |
| UV Maximum | Absorbs maximally at approximately 271-277 nm in acidic or alkaline solutions, a key property for spectrophotometric assays.[4][7] |
Pharmacopeial Status and Monographs
Theophylline is an official substance in major global pharmacopeias, which provides the legal and scientific standards for its quality and use in medicines.
United States Pharmacopeia (USP)
The USP features several monographs for Theophylline, covering the bulk drug substance and its various dosage forms.[12]
-
Theophylline (API): The monograph specifies that Theophylline can be anhydrous or contain one molecule of water of hydration.[12][13] It must contain not less than 97.0% and not more than 102.0% of C₇H₈N₄O₂, calculated on a dried basis.[12][13]
-
Theophylline Capsules: Must contain 90.0% to 110.0% of the labeled amount of anhydrous theophylline.[14][15]
-
Theophylline Extended-Release Capsules: These have specific drug release tests (dissolution) tailored to 12-hour or 24-hour dosing schedules to ensure proper pharmacokinetic performance.[16]
Key quality tests stipulated in the USP include:
-
Identification: Confirmed using Infrared (IR) Absorption and by comparing the retention time in the HPLC assay with a USP Theophylline Reference Standard (RS).[12]
-
Assay: Performed using a validated High-Performance Liquid Chromatography (HPLC) method.[12]
-
Impurities: Controlled via tests for Residue on Ignition and Organic Volatile Impurities.[12]
-
Loss on Drying: Differentiates between the hydrous (7.5% - 9.5% loss) and anhydrous (NMT 0.5% loss) forms.[12]
European Pharmacopoeia (EP)
The European Pharmacopoeia also provides a monograph for Theophylline, establishing standards for its use within Europe.[6] The EP, like the USP, outlines stringent requirements for identification, purity, and assay, ensuring a harmonized approach to quality control.
Core Analytical Methodologies
The quality control of Theophylline relies on a suite of robust analytical techniques designed to be specific, accurate, and reproducible.[17] High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmacopeial assays for Theophylline.
Assay and Identification by HPLC
The pharmacopeial HPLC method is a self-validating system for quantifying Theophylline and confirming its identity. The causality behind its design is to achieve separation from potential impurities and degradation products.
Protocol: USP Assay for Theophylline (API) [12]
-
Mobile Phase Preparation: A mixture of an aqueous buffer solution (e.g., sodium acetate with glacial acetic acid) and acetonitrile is prepared. This reversed-phase system ensures that the polar Theophylline molecule is retained appropriately on a C18 (L1 packing) column.[12][18]
-
Standard Preparation: A solution of known concentration is prepared from USP Theophylline RS. This serves as the primary comparator for quantification.
-
Assay Preparation: An accurately weighed sample of Theophylline is dissolved in the mobile phase to a known concentration.
-
Chromatographic System: A liquid chromatograph equipped with a 280 nm UV detector and a 4-mm × 30-cm column containing L1 packing is used. The 280 nm wavelength is chosen for its proximity to Theophylline's absorbance maximum, ensuring high sensitivity.[12][18]
-
System Suitability: Before analysis, the system's performance is verified. Key parameters include the resolution between Theophylline and a related substance (like theobromine), the tailing factor of the Theophylline peak (must be ≤ 2.0), and the relative standard deviation (RSD) of replicate injections (must be ≤ 1.5%).[12] This step ensures the system is performing correctly before sample analysis.
-
Procedure & Calculation: Equal volumes of the Standard and Assay preparations are injected. The peak responses are measured, and the quantity of Theophylline is calculated by comparing the response of the sample to that of the reference standard.[12]
Caption: High-level workflow for the HPLC assay of Theophylline.
Dissolution Testing for Extended-Release Formulations
For extended-release products, dissolution testing is critical to ensure the drug is released over the intended period. The USP describes multiple test methods using different apparatus (e.g., Apparatus 1 or 2), media (e.g., simulated gastric fluid followed by simulated intestinal fluid), and time points to characterize the release profile.[16] This in-vitro test serves as a surrogate for in-vivo performance, ensuring batch-to-batch consistency.
Mechanism of Action and Therapeutic Context
Understanding Theophylline's mechanism is key to appreciating the importance of its quality control. Theophylline exerts its therapeutic effects primarily through two mechanisms:
-
Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, Theophylline increases intracellular concentrations of cyclic AMP (cAMP) and cyclic GMP (cGMP). This leads to smooth muscle relaxation, particularly in the bronchi, resulting in bronchodilation.[4]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂, and A₃).[4] Antagonism of these receptors contributes to its bronchodilator and other systemic effects, including cardiac stimulation.[4]
Caption: Theophylline's dual mechanism of action.
Theophylline has a narrow therapeutic index, meaning that small changes in serum concentration can lead to toxicity. This underscores the critical importance of the pharmacopeial standards for assay and dissolution, which ensure that each dose delivers the correct amount of drug at the appropriate rate.
Conclusion
The pharmacopeial status of Theophylline is robust and well-defined, supported by detailed monographs in the USP and EP. These standards provide a comprehensive framework for assuring the quality, safety, and efficacy of Theophylline through validated analytical procedures, primarily HPLC for assay and identity, and rigorous dissolution testing for modified-release dosage forms. For researchers and drug development professionals, adherence to these pharmacopeial requirements is not merely a regulatory obligation but a fundamental component of ensuring patient safety and therapeutic consistency.
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Theophyllidine Hydrochloride literature review
An In-Depth Technical Guide to Theophyllidine Hydrochloride
Introduction to this compound
This compound is the hydrochloride salt of theophylline, a methylxanthine drug.[1] Theophylline itself is a naturally occurring alkaloid found in tea and cocoa beans.[2] For decades, theophylline has been a cornerstone in the management of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[3][4] Its utility stems from its ability to relax the smooth muscles of the bronchial airways, leading to bronchodilation and relief from airway obstruction.[5]
The hydrochloride salt form enhances the solubility of the parent compound, theophylline. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is the salt formed from the reaction of theophylline with hydrochloric acid. Theophylline, chemically known as 1,3-dimethylxanthine, is a purine derivative.[6] The addition of hydrochloric acid improves its solubility in aqueous solutions, a desirable characteristic for pharmaceutical formulations.[7]
| Property | Value | Reference |
| Chemical Name | 1,3-dimethyl-7H-purine-2,6-dione;hydrochloride | [1] |
| Molecular Formula | C₇H₉ClN₄O₂ | [1] |
| Molecular Weight | 216.62 g/mol | [1] |
| Appearance | White, crystalline powder | [8] |
| Solubility | Sparingly soluble in water | [8] |
| Melting Point | 270–274 °C (for theophylline) | [8] |
Mechanism of Action
The pharmacological effects of this compound are attributed to the theophylline molecule. Its mechanism of action is multifaceted, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[3][9]
-
Phosphodiesterase (PDE) Inhibition : Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4.[5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[2] The activation of PKA results in the relaxation of airway smooth muscles, leading to bronchodilation.[10]
-
Adenosine Receptor Antagonism : Theophylline also acts as a non-selective antagonist of adenosine receptors (A1, A2, and A3).[2] By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.[9]
-
Anti-inflammatory Effects : Beyond its bronchodilator activity, theophylline exhibits anti-inflammatory properties. It can induce histone deacetylase (HDAC) activity, which helps to reduce the expression of inflammatory genes.[11]
Caption: The dual mechanism of action of theophylline.
Synthesis and Characterization
The synthesis of theophylline can be achieved through various methods, with the Traube method being a common approach.[6] This involves the cyclization of a pyrimidine derivative to form the purine ring system.
General Synthesis Workflow
The synthesis of theophylline derivatives often involves modifications at the N7 position of the theophylline ring. A general procedure for such a synthesis is as follows:
-
Dissolution of Theophylline : Theophylline is dissolved in a suitable solvent, such as a sodium hydroxide solution, to deprotonate it and increase its reactivity.[12]
-
Addition of Alkylating Agent : An alkylating agent (e.g., 2-chloroethanol) is added to the theophylline solution.[12]
-
Reaction : The mixture is refluxed for several hours to allow for the substitution reaction to occur at the N7 position.[12]
-
Neutralization and Extraction : The reaction mixture is neutralized with an acid (e.g., hydrochloric acid) and the product is extracted with an organic solvent (e.g., ethyl acetate).[12]
-
Purification : The crude product is purified by chromatography.[12]
To obtain this compound, the synthesized theophylline derivative can be treated with a solution of hydrochloric acid.
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Methodological & Application
Application Note: Development and Validation of Stability-Indicating Analytical Methods for Theophyllidine Hydrochloride
Abstract
This comprehensive guide details the development and validation of analytical methods for the quantification of Theophyllidine Hydrochloride in bulk drug and pharmaceutical dosage forms. The primary focus is on a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a supplementary Ultraviolet-Visible (UV-Vis) spectrophotometric method for routine analysis. The protocols are designed to be robust and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) for analytical validation.[1][2][3][4][5] This document provides researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to establish scientifically sound, reliable, and validated analytical procedures for this compound.
Introduction: The Analytical Imperative for this compound
Theophylline (1,3-dimethylxanthine) is a methylxanthine drug widely used for its bronchodilator effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[6][7][8] Theophylline Hydrochloride is the hydrochloride salt form, which enhances its solubility. The therapeutic window for theophylline is narrow, meaning that precise quantification in pharmaceutical formulations is critical to ensure both efficacy and patient safety.
The development of a robust analytical method is not merely a procedural step; it is the cornerstone of quality control. A validated, stability-indicating method ensures that the analyte can be accurately and specifically quantified in the presence of excipients, impurities, and degradation products.[9] This guide is structured to explain the causality behind each experimental choice, ensuring that the resulting protocols are self-validating and grounded in established scientific principles.[2][3]
Physicochemical Properties of Theophylline (Parent Compound):
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄O₂ | [7][10] |
| Molecular Weight | 180.16 g/mol | [7][10] |
| Melting Point | 270–274 °C | [6][7] |
| Solubility | Slightly soluble in water; freely soluble in alkali hydroxide solutions. | [6] |
| UV Absorption Maxima (λmax) | ~272 nm | [11] |
Note: The Hydrochloride salt form (C₇H₉ClN₄O₂) has a molecular weight of approximately 216.62 g/mol and exhibits improved aqueous solubility.[12]
Foundational Strategy: Adherence to ICH Q2(R2) and Q14 Guidelines
The entire process of method development and validation is anchored by the principles of the International Council for Harmonisation (ICH). The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5]
-
ICH Q14 (Analytical Procedure Development): This guideline encourages a science- and risk-based approach to developing robust methods.[3]
-
ICH Q2(R2) (Validation of Analytical Procedures): This guideline outlines the specific validation characteristics required to ensure a method's reliability.[1][2][4][5]
The core validation parameters we will establish are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate levels).
-
Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured, respectively.
Logical Workflow for Method Development and Validation
The following diagram illustrates the overarching strategy, from initial development through to final validation, ensuring a systematic and compliant approach.
Caption: Overall workflow for analytical method development and validation.
Primary Method: Stability-Indicating RP-HPLC
A stability-indicating RP-HPLC method is the gold standard for quantifying an active pharmaceutical ingredient (API) because of its ability to separate the API from its degradation products and impurities.[13] This ensures that the measurement is specific and reflects the true content of the intact drug.
Materials and Equipment
-
HPLC System: Quaternary pump, autosampler, column oven, and PDA or UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[13][14]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), analytical grade buffers (e.g., sodium acetate, potassium dihydrogen phosphate), purified water.
-
Standards: this compound reference standard.
Protocol: HPLC Method Development
The goal is to achieve a symmetric peak for this compound, well-resolved from any other peaks, with a reasonable retention time.
Step 1: Wavelength Selection
-
Prepare a solution of this compound (~10 µg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Using the PDA detector, scan the UV spectrum from 200-400 nm.
-
Theophylline typically shows a maximum absorbance (λmax) around 270-280 nm.[14][15][16] Select this wavelength for detection as it provides good sensitivity.
Step 2: Initial Chromatographic Conditions
-
Mobile Phase: Start with an isocratic mobile phase of Acetonitrile and a buffer (e.g., 20 mM Sodium Acetate, pH adjusted to 6.5) in a ratio of 15:85 v/v.[13]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10-20 µL.
Step 3: Method Optimization
-
Rationale: The initial conditions may not provide optimal separation or peak shape. Optimization involves systematically adjusting parameters to achieve the desired performance.
-
Mobile Phase Ratio: Adjust the ratio of acetonitrile to buffer. Increasing acetonitrile will generally decrease the retention time.
-
pH of Buffer: Theophylline contains both acidic and basic nitrogens.[6] Varying the pH of the mobile phase can significantly impact peak shape and retention. Explore a pH range of 3.0 to 7.0.
-
Flow Rate: Adjusting the flow rate (e.g., between 0.8 and 1.2 mL/min) can influence resolution and analysis time.
Caption: Workflow for optimizing HPLC method parameters.
Secondary Method: UV-Visible Spectrophotometry
For routine quality control where interference from excipients or degradants is known to be negligible, a UV-Vis spectrophotometric method offers a simpler, faster, and more economical alternative to HPLC.[17]
Materials and Equipment
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent: 0.1 N Hydrochloric Acid or 0.1 N Sodium Hydroxide are common solvents.[17][18]
-
Standards: this compound reference standard.
Protocol: UV-Vis Method Development
Step 1: Solvent Selection and λmax Determination
-
Prepare a stock solution of this compound (~100 µg/mL) in the chosen solvent (e.g., 0.1 N HCl).
-
Dilute to a working concentration of ~10 µg/mL.[17]
-
Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). For Theophylline, this is typically around 272 nm.[11]
Step 2: Linearity and Calibration Curve
-
From the stock solution, prepare a series of dilutions to cover a concentration range (e.g., 5, 10, 15, 20, 25 µg/mL).[14]
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear, and the correlation coefficient (r²) should be ≥ 0.999.
Protocol: Method Validation
Once the methods are developed, they must be validated according to ICH Q2(R2) guidelines to prove their suitability.[1][3][5]
Specificity and Forced Degradation Studies
Specificity is demonstrated by showing that the method is unaffected by impurities and degradation products. This is critically assessed through forced degradation studies.[9][19][20]
Protocol:
-
Prepare solutions/suspensions of this compound (~100 µg/mL).
-
Expose them to the following stress conditions:
-
Acid Hydrolysis: 0.5 N HCl at 60 °C for 2 hours.[19]
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 30 minutes.[19]
-
Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.[19]
-
Thermal Degradation: Expose solid drug to 60 °C for 48 hours.[19]
-
Photolytic Degradation: Expose solution to UV light in a photostability chamber.[19][21]
-
-
Analyze the stressed samples using the developed HPLC method.
-
Acceptance Criteria (HPLC): The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a PDA detector should confirm that the main peak is spectrally pure.[13]
Example Forced Degradation Results (HPLC):
| Stress Condition | Observation | % Degradation |
| Acid (0.5 N HCl) | Significant degradation observed | ~15% |
| Base (0.1 N NaOH) | Significant degradation observed | ~20% |
| Oxidation (30% H₂O₂) | Minor degradation | ~5% |
| Thermal (60 °C) | Stable, no significant degradation | <2% |
| Photolytic | Minor degradation | ~4% |
Validation Parameters: Protocols and Acceptance Criteria
The following table summarizes the protocols and typical acceptance criteria for the remaining validation parameters.
| Parameter | Protocol | Acceptance Criteria |
| Linearity | Analyze 5-6 concentrations across the range (e.g., 50-150% of target). Plot response vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[14] |
| Range | The range is established by confirming that linearity, accuracy, and precision are met within the specified limits. | As per Linearity, Accuracy, and Precision. |
| Accuracy | Perform recovery studies by spiking a placebo with known amounts of API at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be 98-102%. |
| Precision | Repeatability (Intra-day): Analyze 6 replicate samples at 100% concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or equipment. | Relative Standard Deviation (%RSD) ≤ 2.0%.[3][14] |
| LOD & LOQ | Calculate based on the standard deviation of the response and the slope of the calibration curve. (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). | LOD and LOQ should be determined and reported.[14] |
| Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, flow rate ±10%, column temp ±5°C) and assess the impact on results. | %RSD of results should remain ≤ 2.0%. System suitability parameters should pass. |
| System Suitability (HPLC) | Inject a standard solution multiple times (n=5) before sample analysis. | %RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000. |
Conclusion
This application note provides a detailed framework for the development and validation of analytical methods for this compound. The primary stability-indicating RP-HPLC method ensures specificity and is suitable for stability studies and final product release testing. The secondary UV-Vis spectrophotometric method serves as a rapid and efficient tool for routine analyses where a stability-indicating method is not required. By adhering to the principles of scientific integrity and the rigorous standards of ICH guidelines, researchers can establish reliable and trustworthy analytical procedures that are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- PubChem, National Institutes of Health. Theophylline hydrochloride.
- Al-Salman, H.N.K., et al.
- Sitorus, L., et al.
- National Institutes of Health. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples.
- World Journal of Pharmaceutical Research.
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- World Journal of Pharmaceutical Research. Simultaneous determination of multi drug components theophylline, etofylline....
- ChemicalBook. Theophylline.
- SciSpace.
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- Asian Journal of Pharmaceutical Technology and Innovation. Review on various analytical method for quantitative determination of etophylline and theophylline....
- Chalapathi Institute of Pharmaceutical Sciences. A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets.
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- PubMed, National Institutes of Health.
- MedCrave online. (2016).
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- Wikipedia. Theophylline.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Theophylline Hydrochloride
Abstract
This document details a robust, accurate, and precise isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Theophylline Hydrochloride in active pharmaceutical ingredients (APIs) and finished dosage forms. The method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, demonstrating excellent linearity, accuracy, and precision. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for routine quality control and research applications.[1][2][3]
Introduction
Theophylline, chemically 1,3-dimethylxanthine, is a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[4] It acts as a bronchodilator, smooth muscle relaxant, and has mild diuretic and cardiac stimulant properties.[4][5] Given its narrow therapeutic index, accurate and reliable quantification in pharmaceutical formulations is critical to ensure patient safety and therapeutic efficacy.
This application note provides a comprehensive guide to a validated HPLC method designed for the determination of Theophylline Hydrochloride. The methodology is grounded in established chromatographic principles and adheres to the rigorous validation standards set forth by the ICH.[1][2]
Chromatographic Principle and Rationale
The method is based on reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous-organic mixture.
-
Analyte Properties: Theophylline is a moderately polar molecule.[4] The use of a C18 column provides sufficient hydrophobic interaction to retain theophylline, allowing for effective separation from polar excipients.
-
Mobile Phase Selection: The mobile phase consists of a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate).[6][7][8][9][10] The buffer is crucial for controlling the pH. Maintaining a consistent pH ensures the ionization state of theophylline remains constant, leading to reproducible retention times and symmetric peak shapes. An acidic to neutral pH is often employed.[8][9]
-
Detection: Theophylline exhibits strong ultraviolet (UV) absorbance with maxima around 272 nm and 280 nm.[11][12] Detection at or near these wavelengths provides high sensitivity and specificity for the analyte.[8][13][14]
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, pH meter, sonicator, and volumetric glassware.
-
-
Reagents and Materials:
-
Theophylline Hydrochloride Reference Standard (USP or EP grade).[5]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Sodium acetate trihydrate (ACS grade).[7]
-
Glacial acetic acid (ACS grade).[7]
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
0.45 µm membrane filters for mobile phase and sample filtration.
-
Detailed HPLC Method and Protocol
A summary of the optimized and validated chromatographic conditions is presented below.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., L1 packing) | Standard for reversed-phase; provides good resolution and efficiency for this analyte.[7][8] |
| Mobile Phase | Acetonitrile : 50 mM Sodium Acetate Buffer (pH 6.5) (15:85 v/v) | Balances retention and run time. The buffer ensures pH control for consistent ionization and peak shape.[7][8][10] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and reasonable backpressure for the specified column dimensions.[6][7][8] |
| Column Temp. | 30 °C | Ensures stable retention times by minimizing fluctuations due to ambient temperature changes. |
| Detection | UV at 272 nm | Corresponds to a UV absorbance maximum of Theophylline, ensuring high sensitivity.[10][11][15][16] |
| Injection Vol. | 20 µL | A standard volume that balances sensitivity and peak shape. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of Theophylline and any potential impurities without being excessively long.[6] |
Buffer Preparation (50 mM Sodium Acetate, pH 6.5):
-
Weigh and dissolve 6.8 g of sodium acetate trihydrate in 1000 mL of HPLC grade water.
-
Adjust the pH to 6.5 ± 0.05 with glacial acetic acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
Mobile Phase Preparation:
-
Mix 150 mL of acetonitrile with 850 mL of the prepared 50 mM Sodium Acetate Buffer.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Theophylline Reference Standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well.[8]
Sample Solution (e.g., from Tablets, 10 µg/mL):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Theophylline and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to ensure complete extraction, and shake intermittently.[6][8]
-
Allow the solution to cool, dilute to volume with the mobile phase, and mix thoroughly.
-
Centrifuge a portion of this solution or filter it through a 0.45 µm syringe filter to remove insoluble excipients.
-
Pipette 10.0 mL of the clear filtrate into a 100 mL volumetric flask, dilute to volume with the mobile phase, and mix. This yields a nominal concentration of 10 µg/mL.
Before commencing any sample analysis, the chromatographic system must be equilibrated and its performance verified. This is a core tenet of a self-validating system.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Stock Solution (100 µg/mL).
-
Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | Not more than 2.0 | Ensures peak symmetry, which is critical for accurate integration.[7][13] |
| Theoretical Plates (N) | Not less than 2000 | Indicates column efficiency and the ability to achieve sharp peaks. |
| % RSD of Peak Area | Not more than 1.5% | Demonstrates the precision of the injection and detection system.[7][13] |
Method Validation Principles
The described method must be validated for its intended purpose. The validation should be conducted according to ICH Q2(R1) guidelines and should assess the following parameters.[1][2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by analyzing placebo samples and stressed samples (acid, base, oxidation, heat, light) to ensure no interfering peaks co-elute with Theophylline.[8]
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A typical range for Theophylline assay is 1 to 24 µg/mL, which should yield a correlation coefficient (r²) of ≥ 0.999.[8][12]
-
Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by a minimum of six replicate determinations at 100% of the test concentration, with a required RSD of ≤ 2%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from preparation to final reporting.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 16. tandfonline.com [tandfonline.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of Theophylline in Dyphylline Drug Substance
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Theophylline, a critical process-related impurity, in Dyphylline drug substance. Dyphylline, a derivative of theophylline, is used as a bronchodilator, and controlling its impurity profile is paramount for ensuring therapeutic safety and efficacy.[1][] The presence of unreacted theophylline or its degradation products can impact the final product's quality.[] This protocol details a highly specific and validated method that effectively separates Dyphylline from Theophylline and its potential degradation products, aligning with the principles outlined by the International Conference on Harmonization (ICH).[3][4] The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for impurity quantification.
Introduction and Scientific Rationale
Dyphylline, chemically known as 7-(2,3-dihydroxypropyl)theophylline, is a xanthine derivative utilized in the management of respiratory ailments such as asthma and bronchitis.[1] It is synthesized from theophylline, making theophylline a primary process-related impurity.[] Regulatory bodies, including the United States Pharmacopeia (USP), mandate strict limits on theophylline content in the final Dyphylline active pharmaceutical ingredient (API).[5] Therefore, a validated, sensitive, and specific analytical method is essential for quality control.
The method described herein leverages the principles of reversed-phase chromatography. The fundamental difference in polarity between Dyphylline and Theophylline facilitates their separation. Dyphylline contains a dihydroxypropyl group, rendering it significantly more polar than the parent Theophylline molecule.[1] Consequently, when using a non-polar stationary phase (like C18) and a polar mobile phase, Theophylline will be retained longer on the column, resulting in a clear separation from the earlier-eluting Dyphylline.
UV detection is employed for quantification. Both molecules contain the xanthine chromophore, which exhibits strong UV absorbance. An analytical wavelength of approximately 272 nm is selected as it provides a robust response for both the analyte (Theophylline) and the main component (Dyphylline), ensuring high sensitivity for impurity quantification.[3][6]
This method has been designed as a stability-indicating assay, meaning it can resolve the target impurity from any potential degradants that may form under stress conditions (e.g., acid, base, oxidation, heat).[3][4] This capability is critical for assessing the intrinsic stability of the drug substance and for ensuring the method's specificity throughout the product's lifecycle.
Experimental Workflow
The following diagram outlines the complete workflow from preparation to final analysis.
Caption: Workflow for Theophylline quantification in Dyphylline.
Materials and Methods
Equipment and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Chromatography Data System (CDS): OpenLab CDS, Empower, or equivalent.
-
Analytical Column: Reversed-phase C18 column, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax, Phenomenex, Waters).[3][7]
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filtration: 0.45 µm nylon or PVDF syringe filters.
Reagents and Standards
-
Dyphylline Reference Standard (RS): USP grade.[8]
-
Theophylline Reference Standard (RS): USP grade.
-
Acetonitrile: HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): AR grade.
-
Orthophosphoric Acid (H₃PO₄): AR grade.
-
Water: HPLC grade or Milli-Q.
Detailed Experimental Protocol
Chromatographic Conditions
The separation is achieved using an isocratic mobile phase on a C18 column.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.5 with H₃PO₄) : Acetonitrile (90:10 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 272 nm[3] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
10mM KH₂PO₄ Buffer (pH 4.5): Accurately weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted orthophosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a 90:10 ratio. Filter through a 0.45 µm filter and degas for 15 minutes by sonication.[3]
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations.
-
Theophylline Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Theophylline RS into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and make up to the mark with diluent.
-
-
Standard Solution (1.0 µg/mL):
-
Pipette 1.0 mL of the Theophylline Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This concentration typically represents a 0.1% impurity level relative to the sample concentration.
-
-
Dyphylline Test Solution (1000 µg/mL or 1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the Dyphylline sample into a 50 mL volumetric flask.
-
Add about 35 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Cool to room temperature and dilute to the mark with diluent. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability Solution (SSS):
-
Prepare a solution containing both Dyphylline (approx. 1.0 mg/mL) and Theophylline (approx. 1.0 µg/mL) in diluent. This solution is used to verify the resolution between the two peaks.
-
Chromatographic Procedure
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column for at least 30-60 minutes, or until a stable baseline is achieved.
-
System Suitability Testing (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the System Suitability Solution (SSS) and verify that the resolution between the Dyphylline and Theophylline peaks is not less than 2.0.
-
Inject the Standard Solution (1.0 µg/mL) five times. The relative standard deviation (%RSD) of the Theophylline peak areas must be not more than 5.0%. The tailing factor for the Theophylline peak should be not more than 2.0.
-
-
Analytical Sequence:
-
Inject the diluent (blank).
-
Inject the Standard Solution.
-
Inject the Test Solution in duplicate.
-
Inject the Standard Solution again after a set number of sample injections (e.g., every 6-10 injections) to bracket the samples and ensure system stability.
-
Calculation
The percentage of Theophylline in the Dyphylline sample is calculated using the external standard method with the following formula:
% Theophylline = (AT / AS) * (WS / WT) * (P / 100) * 100
Where:
-
AT = Peak area of Theophylline in the Test Solution chromatogram.
-
AS = Average peak area of Theophylline in the Standard Solution chromatograms.
-
WS = Weight of Theophylline RS used for the Standard Solution (in mg), corrected for dilution.
-
WT = Weight of Dyphylline sample used for the Test Solution (in mg).
-
P = Purity of Theophylline RS (as a percentage).
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, it must be validated according to ICH Q2(R1) guidelines. The following table summarizes the key validation parameters and typical acceptance criteria that establish the method's trustworthiness.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components, including degradants.[3][4] | No interference from blank or placebo at the retention time of Theophylline. Peak purity of Theophylline in stressed samples must pass. Resolution between Theophylline and adjacent peaks > 1.5. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[9] | Correlation coefficient (r²) ≥ 0.999 for a range covering LOQ to 150% of the specification limit. |
| Accuracy (% Recovery) | The closeness of the test results to the true value, assessed by spiking the sample with known amounts of impurity.[4][9] | Mean recovery should be within 90.0% to 110.0% at three different concentration levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision (RSD%) | Measures the degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision.[9] | Repeatability (n=6): %RSD ≤ 5.0%. Intermediate Precision: %RSD between two analysts/days/instruments should be ≤ 10.0%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][9] | Signal-to-noise ratio should be approximately 10:1. Precision (%RSD) at the LOQ concentration should be ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[4][9] | Signal-to-noise ratio should be approximately 3:1. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters.[10] | System suitability criteria (e.g., resolution, tailing factor) must be met when varying parameters like mobile phase pH (±0.2), column temperature (±5°C), and mobile phase organic composition (±2%). |
| Solution Stability | Stability of the standard and sample solutions over a specified period under defined storage conditions. | The percentage difference in results between the initial time point and subsequent time points (e.g., 24, 48 hours) should be not more than 10.0%. |
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and stability-indicating for the quantification of Theophylline in Dyphylline drug substance. The protocol provides a comprehensive framework, from sample preparation to data analysis, grounded in established chromatographic principles and regulatory expectations. Adherence to the system suitability criteria ensures the validity of each analytical run, making this method highly reliable for routine quality control and regulatory submissions.
References
- USP Monographs: Dyphylline - USP29-NF24.
-
Tagliaro, F., Dorizzi, R., Frigerio, A., & Marigo, M. (1990). Non-extraction HPLC method for simultaneous measurement of dyphylline and doxofylline in serum. Clinical Chemistry, 36(1), 113-115. Available at: [Link]
- Chamberlain, R.T. Theophylline and Dyphylline Levels in Serum by Liquid Chromatography. Chromatography Newsletter, 5(2), 28-30.
-
Huang, W. S., Lin, S. J., Wu, H. L., & Chen, S. H. (2003). Simultaneous determination of theophylline and dyphylline by micellar electrokinetic chromatography and application in drug formulations. Journal of Chromatography B, 795(2), 329-335. Available at: [Link]
-
Sultana, N., Arayne, M. S., & Shafi, N. (2011). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. Journal of the Chinese Chemical Society, 58(2), 203-208. Available at: [Link]
- Patel, S., & Patel, N. (2018). Review on Analytical Method for Quantitative Determination of Etophylline and Theophylline in bulk and in different dosage forms. Asian Journal of Pharmaceutical Technology & Innovation, 6(30), 1-8.
-
Patel, S., & Patel, N. (2018). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. Asian Journal of Pharmaceutical Technology and Innovation, 6(30), 01-08. Available at: [Link]
-
Campíns-Falcó, P., et al. (2002). Kinetic-spectrophotometric determination of theophylline, dyphylline, and proxyphylline by use of partial least-squares regression. Microchimica Acta, 138, 199-206. Available at: [Link]
-
M, N. P., & K.C, K. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research, 2(4), 488-495. Available at: [Link]
-
AL-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2022). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Sys Rev Pharm, 13(1), 197-203. Available at: [Link]
-
Venkatesh, V., Elphine Prabahar, A., Venkata Suresh, P., Umamaheswari, C., & Rama Rao, N. (2011). A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. Research Journal of Pharmacy and Technology, 4(1), 128-130. Available at: [Link]
-
PubChem. (n.d.). Dyphylline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Kumar, P., Kumar, N., & Kumar, V. (2015). Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations. Journal of Chromatographic Science, 53(7), 1079-1085. Available at: [Link]
-
PubChem. (n.d.). Diprophylline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Oztunc, A., & Aydogmus, Z. (2003). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Turkish Journal of Chemistry, 27(4), 481-490. Available at: [Link]
-
Sahu, P. K., & Sahu, P. (2015). An Analytical Approach of Doxofylline: A Review. ResearchGate. Available at: [Link]
-
Rao, J. R., & Rajput, M. P. (2010). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF DOXOFYLLINE. Trade Science Inc. Available at: [Link]
-
USP-NF. (n.d.). Dyphylline. USP-NF ABSTRACT. Retrieved January 16, 2026, from [Link]
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PharmaCompass. (n.d.). (+-)-dyphylline. Retrieved January 16, 2026, from [Link]
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Patel, H., Shah, D., & Maheshwari, D. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor. Available at: [Link]
-
Venkatesh, V., Prabahar, A. E., Suresh, P. V., Umamaheswari, C., & Rao, N. R. (2011). A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. Research Journal of Pharmacy and Technology, 4(1), 128-130. Available at: [Link]
-
Reddy, G. S., Reddy, S. L., & Reddy, P. M. (2013). Development and validation of a stability indicating assay of doxofylline by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 83, 199-206. Available at: [Link]
-
Kumar, A., Kumar, S., & Singh, A. (2017). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers. Available at: [Link]
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Application Note: Preparation and Certification of a Theophyllidine Hydrochloride Reference Standard
Abstract
The robust quality control of pharmaceutical products is fundamentally reliant on the availability of highly characterized reference standards. This is particularly critical for the quantification of impurities, which can impact the safety and efficacy of a drug substance. Theophylline, a widely used bronchodilator, can contain several related substances, including Theophyllidine (Theophylline EP Impurity D). This document provides a comprehensive, in-depth guide for the synthesis, purification, and rigorous characterization of Theophyllidine Hydrochloride as a chemical reference standard. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure the creation of a trustworthy and self-validating standard, in alignment with pharmacopeial expectations and regulatory guidelines such as those from the ICH.[1][2][3]
Introduction: The Imperative for Impurity Reference Standards
In pharmaceutical manufacturing, an impurity is any component of the active pharmaceutical ingredient (API) that is not the chemical entity defined as the API itself. The control of these impurities is a critical aspect of Good Manufacturing Practice (GMP).[2][3][4][5][6] Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) set strict limits on impurity levels.[7][8] To accurately identify and quantify these impurities, well-characterized reference standards are essential.[1][7][9]
Theophyllidine, chemically known as N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide, is a known related substance of Theophylline.[10] Establishing a this compound reference standard allows for:
-
Unambiguous Identification: Serving as a marker in chromatographic methods to confirm the presence of this specific impurity in Theophylline batches.
-
Accurate Quantification: Enabling the validation of analytical methods (e.g., HPLC) and the precise measurement of the impurity content against specified limits.[11]
-
Method Development & Validation: Facilitating the development of stability-indicating methods that can resolve the API from its potential degradants and related substances.
This guide outlines the complete workflow from chemical synthesis to final certification of this compound.
Physicochemical Properties
A thorough understanding of the material's basic properties is the first step in its characterization.
| Property | Value | Source |
| Chemical Name | N-methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride | [10] |
| Common Names | Theophyllidine HCl; Theophylline EP Impurity D (HCl Salt) | [10] |
| CAS Number | 116131-08-9 | [10] |
| Molecular Formula | C₆H₁₁ClN₄O | [12] |
| Molecular Weight | 190.63 g/mol | [12] |
| Appearance | White to off-white crystalline powder | (Typical) |
Synthesis and Purification Protocol
The following is a representative synthetic pathway for Theophyllidine. The synthesis of imidazole derivatives often involves multi-step processes, starting from commercially available precursors.
Proposed Synthesis Pathway
The synthesis can be envisioned starting from a suitably substituted imidazole precursor, followed by amination and amide formation steps. The final step involves salt formation with hydrochloric acid.
Caption: Proposed synthetic workflow for this compound.
Laboratory Protocol: Synthesis (Representative)
-
Step 1: Synthesis of N-Methyl-5-nitro-1H-imidazole-4-carboxamide. Start with a commercially available imidazole-4-carboxamide derivative. Perform a regioselective nitration at the 5-position using a standard nitrating agent (e.g., nitric acid in sulfuric acid) followed by N-methylation.
-
Step 2: Reduction to Amino Intermediate. Reduce the nitro group of the intermediate from Step 1 to an amino group. This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or a chemical reducing agent like tin(II) chloride.
-
Step 3: Reductive Amination. Convert the primary amino group to a methylamino group via reductive amination. This involves reacting the amino-imidazole with formaldehyde to form a Schiff base in situ, which is then reduced, for example, with sodium cyanoborohydride.
-
Step 4: Salt Formation. Dissolve the resulting Theophyllidine free base in a suitable solvent like isopropanol. Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring. The hydrochloride salt will precipitate out of the solution.
Laboratory Protocol: Purification by Recrystallization
Causality: Recrystallization is a powerful technique for purifying solid compounds. It operates on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Solvent Selection: Screen various polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures thereof) to find an appropriate system. An ethanol/water mixture is often a good starting point for polar, salt-like compounds.
-
Dissolution: Add the crude this compound to a minimal amount of the chosen hot solvent system until it fully dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Filter the hot solution through a pre-warmed funnel containing celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
Comprehensive Characterization and Certification Workflow
Establishing a material as a reference standard requires a multi-faceted analytical approach to confirm its identity, purity, and potency.[7][9]
Sources
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- 12. pharmaffiliates.com [pharmaffiliates.com]
Application Note: Thin-Layer Chromatography (TLC) Analysis of Theophylline Hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the qualitative analysis of Theophylline Hydrochloride using Thin-Layer Chromatography (TLC). The method employs a standard silica gel stationary phase with a toluene, isopropanol, and acetic acid mobile phase, offering a simple, rapid, and reliable technique for the identification and purity assessment of Theophylline. This guide is intended for researchers, quality control analysts, and drug development professionals, providing in-depth explanations of the procedural steps, the causality behind experimental choices, and methods for data interpretation. All procedures are designed to be self-validating and are grounded in established chromatographic principles and regulatory guidelines.
Introduction and Principles
Theophylline, chemically 1,3-dimethylxanthine, is a methylxanthine drug used in therapy for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is often formulated as a hydrochloride salt to improve its solubility.[1] Thin-Layer Chromatography (TLC) is a planar chromatographic technique that serves as a fundamental tool for the rapid separation and qualitative analysis of pharmaceutical compounds.[2]
The principle of this method is based on the differential partitioning of Theophylline between a polar stationary phase (silica gel) and a less polar mobile phase. The mobile phase moves up the stationary phase by capillary action, and the components of the spotted sample are separated based on their affinity for the two phases.[3] Compounds with a higher affinity for the stationary phase move slower, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase travel further up the plate.[4][5] This protocol provides a robust method for confirming the identity of Theophylline Hydrochloride in a sample by comparing its Rf value to that of a known standard.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is critical for developing a successful separation method.
-
Compound: Theophylline Hydrochloride
-
Parent Compound: Theophylline
-
Appearance: White crystalline powder.[6]
-
Molecular Formula (Theophylline): C₇H₈N₄O₂
-
Molecular Weight (Theophylline): 180.16 g/mol
-
Solubility (Theophylline): Slightly soluble in water and ethanol; soluble in dilute acids (like HCl), alkali hydroxides, and ammonia.[1][6][7] The hydrochloride salt form enhances aqueous solubility.
Materials and Reagents
Equipment
-
Analytical Balance
-
Glass TLC Developing Chamber with Lid
-
Capillary Spotting Tubes (1-5 µL)
-
Hot Plate or Drying Oven
-
UV Visualization Cabinet or Handheld UV Lamp (254 nm)
-
Standard laboratory glassware (beakers, volumetric flasks, graduated cylinders)
-
Fume Hood
Chemicals and Consumables
-
Theophylline Hydrochloride Reference Standard (USP grade or equivalent)
-
Stationary Phase: Pre-coated TLC plates, Silica Gel 60 F₂₅₄, 10x20 cm, 0.25 mm layer thickness.[8]
-
Toluene (Analytical Grade)
-
Isopropanol (Analytical Grade)
-
Glacial Acetic Acid (Analytical Grade)
-
Methanol (HPLC Grade, for solution preparation)[8]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system by running a known standard alongside the unknown sample on the same plate.
Step 1: Preparation of the Mobile Phase
-
In a fume hood, carefully measure the solvents in the following volumetric ratio: Toluene : Isopropanol : Acetic Acid (12 : 12 : 1 v/v/v) .
-
For example, to prepare 100 mL of mobile phase, combine 48 mL of Toluene, 48 mL of Isopropanol, and 4 mL of Glacial Acetic Acid in a glass beaker or flask.
-
Mix thoroughly to ensure a homogenous solution.
-
Causality of Component Choice:
-
Toluene: A non-polar solvent that drives the mobile phase up the plate and helps to move less polar impurities.
-
Isopropanol: A polar solvent that increases the overall polarity of the mobile phase, facilitating the movement of the polar Theophylline molecule.
-
Acetic Acid: A small amount of acid is crucial to suppress the ionization of the weakly acidic Theophylline (pKa ≈ 8.8), which prevents spot tailing and results in more compact, well-defined spots.[1]
-
Step 2: Preparation of Standard and Sample Solutions
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of Theophylline Hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.[8][12]
-
Sample Solution (0.5 mg/mL): Accurately weigh an amount of the test sample predicted to contain 5 mg of Theophylline Hydrochloride and prepare a 10 mL solution in Methanol, following the same procedure as the standard. If the sample is in a complex matrix, appropriate extraction may be necessary.
Step 3: TLC Plate Preparation and Spotting
-
Activation: Place the silica gel TLC plate in an oven at 100-105°C for 15-20 minutes to activate the silica by removing adsorbed water. Let it cool to room temperature in a desiccator before use. This ensures reproducible results.[3]
-
Origin Line: Using a soft pencil, gently draw a faint line (the origin) approximately 1.5 cm from the bottom of the plate. Do not gouge the silica layer.
-
Spotting: Using a capillary tube, apply 1-2 µL of the standard solution and the sample solution as small, discrete spots on the origin line. Ensure the spots are at least 1 cm apart from each other and from the edges of the plate. Allow the solvent to fully evaporate between applications to keep the spots small and concentrated.
Step 4: Chromatogram Development
-
Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5-1.0 cm (ensure the solvent level is below the origin line on the plate). Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent. Close the chamber with the lid and let it stand for at least 20-30 minutes to saturate the atmosphere with solvent vapors. This prevents solvent evaporation from the plate surface during development, leading to better separation and more consistent Rf values.
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the plate is standing upright and not touching the filter paper. Replace the lid immediately.
-
Elution: Allow the mobile phase to ascend the plate by capillary action.
-
Completion: When the solvent front has migrated to approximately 1 cm from the top of the plate, remove the plate from the chamber. Immediately mark the position of the solvent front with a pencil.[5]
Step 5: Visualization
-
Drying: Allow the plate to air-dry completely in a fume hood to evaporate all residual mobile phase solvents.
-
UV Detection: Place the dried plate under a UV lamp and view it at a wavelength of 254 nm.[13] Theophylline, which contains a UV-absorbing purine ring system, will appear as a dark spot against the green fluorescent background of the plate.[9][11]
-
Marking: Gently circle the visible spots with a pencil.
Data Analysis and Interpretation
The primary method for interpreting a TLC result is by calculating the Retention Factor (Rf).
Calculation of Retention Factor (Rf):
The Rf value is a ratio, calculated using the following formula[4][14][15]:
Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
-
Measure the distance from the origin line to the center of the circled spot for both the standard and the sample.
-
Measure the distance from the origin line to the solvent front line.
-
Calculate the Rf value for both the standard and the sample. The Rf value should be a unitless number between 0 and 1.
System Suitability and Identification:
-
The Rf value of the spot from the sample preparation should be identical (within an acceptable margin of experimental error, e.g., ±0.05) to the Rf value of the spot from the standard preparation.
-
A single, well-defined spot at the expected Rf value in the sample lane indicates the presence of Theophylline and suggests the absence of major impurities under these conditions.
Chromatographic Data Summary
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | High polarity adsorbent with fluorescent indicator.[8] |
| Mobile Phase | Toluene:Isopropanol:Acetic Acid (12:12:1) | Optimized polarity for separation; acid prevents tailing. |
| Development | Ascending, Saturated Chamber | Ensures reproducible separation and Rf values. |
| Visualization | UV Light at 254 nm | Non-destructive detection of UV-active Theophylline.[9] |
| Expected Rf Value | Approximately 0.70 - 0.75 | Based on published methods using similar systems.[8] |
Workflow Visualization
The following diagram illustrates the complete workflow for the TLC analysis of Theophylline Hydrochloride.
Caption: Workflow for Theophylline HCl analysis by TLC.
Method Trustworthiness and Validation
While this protocol is designed for qualitative identification, its reliability is grounded in principles of analytical method validation outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1).[16][17][18][19] For quantitative or limit tests, a full validation study would be required, assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatogram of the sample to the standard.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Precision & Accuracy: The closeness of agreement between a series of measurements and the true value, respectively.[8][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.[12]
Adherence to the described protocol ensures a high degree of confidence in the qualitative results obtained.
References
-
Mirfazaelian, A., Goudarzi, M., Tabatabaiefar, M., & Mahmoudian, M. (2002). A quantitative thin layer chromatography method for determination of theophylline in plasma. Journal of Pharmacy & Pharmaceutical Sciences, 5(2), 131-134. Available at: [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
AL-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology, 19(7), 196-208. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
ResearchGate. Quantitative thin layer chromatography method for determination of theophylline in plasma | Request PDF. Available at: [Link]
-
Flinn, P. E., Juhl, Y. H., & Layloff, T. P. (1989). A simple, inexpensive thin-layer chromatography method for the analysis of theophylline tablets. Bulletin of the World Health Organization, 67(5), 555–559. Available at: [Link]
-
SlideShare. ICH Q2 Analytical Method Validation. Available at: [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Flinn, P. E., Juhl, Y. H., & Layloff, T. P. (1989). A simple, inexpensive thin-layer chromatography method for the analysis of theophylline tablets. PMC. Available at: [Link]
-
Mirfazaelian, A., et al. (2002). A quantitative thin layer chromatography method for determination of theophylline in plasma. PubMed. Available at: [Link]
-
Goger, N. G., & Gokcen, S. (2010). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 9(3), 209–218. Available at: [Link]
-
Flinn, P. E., Juhl, Y. H., & Layloff, T. P. (1989). A simple, inexpensive thin-layer chromatography method for the analysis of theophylline tablets. PubMed. Available at: [Link]
-
ChemBK. Theophylline. Available at: [Link]
-
SciSpace. A quantitative thin layer chromatography method for determination of theophylline in plasma. Available at: [Link]
-
MP Biomedicals. Theophylline, anhydrous, 100 g. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. Sensitive HPLC Method for Bioavailability and Bioequivalence Studies of Theophylline SR Formulations. Available at: [Link]
-
Nelson, J. W., et al. (1977). Simplified micro-scale procedure for preparing samples for theophylline determination by liquid chromatography. Clinical Chemistry, 23(1), 124-126. Available at: [Link]
-
Pyka, A., & Bober, K. (2013). Detection Progress of Selected Drugs in TLC. BioMed Research International, 2013, 905915. Available at: [Link]
-
ResearchGate. (PDF) A simple, inexpensive thin-layer chromatography method for the analysis of theophylline tablets. Available at: [Link]
-
Khan Academy. Calculating retention factors for TLC. Available at: [Link]
-
Organic Chemistry Lab. (2021). Visualizing a TLC plate. YouTube. Available at: [Link]
-
University of York. Visualising plates. Chemistry Teaching Labs. Available at: [Link]
-
Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. Available at: [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3C: The Retention Factor. Available at: [Link]
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- 4. Khan Academy [khanacademy.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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Application Note & Protocol: Spectrophotometric Determination of Theophylline Hydrochloride
Version: 1.0
Abstract
This technical guide provides a comprehensive framework for the quantitative determination of Theophylline Hydrochloride in bulk and pharmaceutical dosage forms using UV-Vis Spectrophotometry. Theophylline, a methylxanthine derivative, is a critical therapeutic agent for respiratory diseases, and its precise quantification is paramount for ensuring safety and efficacy.[1][2] This document elucidates the underlying principles of the spectrophotometric method, offers detailed, step-by-step protocols for analysis, and outlines a systematic approach to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6] By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, quality control analysts, and drug development professionals.
Introduction: The Significance of Theophylline Hydrochloride Quantification
Theophylline, chemically known as 1,3-dimethylxanthine, is a widely utilized bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][7] It functions as a phosphodiesterase inhibitor, leading to the relaxation of bronchial smooth muscle.[2][7][8][9] Theophylline is often formulated as a hydrochloride salt to enhance its solubility. Due to its narrow therapeutic index, accurate and reliable quantification of Theophylline Hydrochloride in pharmaceutical preparations is crucial to prevent sub-therapeutic dosing or toxicity.[1]
UV-Visible spectrophotometry offers a simple, cost-effective, rapid, and accessible analytical technique for the determination of Theophylline Hydrochloride.[1][10] This method is based on the principle that the drug molecule absorbs ultraviolet radiation at a specific wavelength, and the amount of absorption is directly proportional to its concentration.
Principle of the Method
The spectrophotometric determination of Theophylline Hydrochloride relies on the inherent chromophoric properties of the theophylline molecule. The purine ring system in theophylline contains conjugated double bonds, which are responsible for the absorption of UV radiation. The wavelength of maximum absorbance (λmax) for theophylline is typically observed in the range of 270-275 nm.[10][11][12][13] By measuring the absorbance of a solution containing Theophylline Hydrochloride at its λmax, the concentration of the drug can be determined using the Beer-Lambert law.
Beer-Lambert Law: A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the analyte (mol L⁻¹)
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedures for the spectrophotometric analysis of Theophylline Hydrochloride.
Materials and Equipment
-
Theophylline Hydrochloride Reference Standard: Pharmaceutical grade, with a known purity.
-
Solvent: 0.1 N Hydrochloric Acid (HCl). Other solvents like ethanol can also be used.[1]
-
UV-Vis Spectrophotometer: Double beam spectrophotometer with a wavelength range of at least 200-400 nm and 1 cm quartz cuvettes.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Volumetric Flasks: Grade A (e.g., 10 mL, 50 mL, 100 mL).
-
Pipettes: Grade A volumetric pipettes.
-
Mortar and Pestle: For grinding tablets.
Reagent Preparation
Preparation of 0.1 N Hydrochloric Acid (Solvent/Blank):
-
Carefully add 8.3 mL of concentrated HCl (37%) to approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Make up the volume to 1000 mL with distilled water and mix thoroughly.
Standard Solution Preparation
Preparation of Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of Theophylline Hydrochloride reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 5 minutes to dissolve.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
Preparation of Working Standard Solutions:
-
From the stock standard solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute to the mark with 0.1 N HCl to obtain a series of concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of Theophylline Hydrochloride.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with 0.1 N HCl and mix thoroughly.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41), discarding the first few mL of the filtrate.
-
From the clear filtrate, pipette a suitable aliquot (e.g., 1 mL) into a 10 mL volumetric flask and dilute to the mark with 0.1 N HCl to obtain a final concentration within the linearity range.
Spectrophotometric Measurement
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the predetermined λmax of Theophylline Hydrochloride (e.g., 272 nm).[12]
-
Use 0.1 N HCl as the blank to zero the instrument.
-
Measure the absorbance of each of the working standard solutions and the sample solution.
Data Analysis and Calculations
Construction of the Calibration Curve
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for a good linear relationship.
Calculation of Theophylline Hydrochloride Concentration in the Sample
The concentration of Theophylline Hydrochloride in the sample solution can be calculated from the regression equation:
Concentration (µg/mL) = (Absorbance of Sample - Intercept) / Slope
The amount of Theophylline Hydrochloride in the tablet can then be calculated as follows:
Amount (mg/tablet) = (C × D × A) / W
Where:
-
C = Concentration of Theophylline Hydrochloride in the sample solution (µg/mL)
-
D = Dilution factor
-
A = Average weight of one tablet (mg)
-
W = Weight of the powdered tablet taken for analysis (mg)
Method Validation
The developed spectrophotometric method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3][4]
Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999[4] |
| Accuracy | The closeness of the test results to the true value. Determined by recovery studies at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%[3][14] |
| Precision | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2%[3][4][5] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., excipients). | No interference from excipients at the λmax of the drug. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. | Typically 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should be within acceptable limits. |
Visualizations
Chemical Structure of Theophylline
Caption: Chemical structure of Theophylline (1,3-dimethylxanthine).
Experimental Workflow
Caption: Workflow for the spectrophotometric determination of Theophylline Hydrochloride.
References
-
Al-arfaj, N. A., Al-Abdalkarim, M. A., & El-Tohamy, M. F. (2021). Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex. Oriental Journal of Chemistry. [Link]
-
Erk, N. (2003). Determination of theophylline and ephedrine HCL in tablets by ratio-spectra derivative spectrophotometry and LC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rohman, A., & Riyanto, S. (2017). DETERMINATION OF MIXTURE OF THEOPHYLLINE AND EPHEDRINE HIDROCHLORIDE IN TABLETS BY DERIVATIVE SPECTROPHOTOMETRIC METHOD. Indonesian Journal of Pharmacy. [Link]
-
Maheshwari, M., & Khandagle, P. (2019). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Amini, H., & Ahmadi, F. (2011). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Theophylline. [Link]
-
Chavan, P., Bandgar, S., Gejage, S., Patil, S., & Patil, S. (2020). Development and Validation of UV Spectrophotometric method for Estimation of Itraconazole in Bulk Drug and Solid Dosage Form. Asian Journal of Pharmaceutical Research. [Link]
-
Jain, R., & Patel, P. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-arfaj, N. A., Al-Abdalkarim, M. A., & El-Tohamy, M. F. (2021). Spectrophotometric Determination of Theophylline via Oxidation and Decomposition of the Iron (II)-bathophenanthroline Complex. ResearchGate. [Link]
-
Kelgaonkar, S., Moon, R. S., & Kalyankar, T. M. (2019). UV SPECTROPHOTOMETRIC ESTIMATION AND VALIDATION OF THEOPHYLLINE AND TERBUTALINE SULPHATE IN BULK AND SYNTHETIC MIXTURE FORMULATION. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Goyal, A., & Singhvi, I. (2011). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. International Journal of Pharmaceutical Sciences and Research. [Link]
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Pawar, S. J., & Bangale, P. G. (2017). Development and validation of uv- spectrophotometric method for quantitation of itraconazole from its capsule dosage form. International Journal of Chemical & Pharmaceutical Analysis. [Link]
-
United States Pharmacopeia. (2006). USP Monographs: Theophylline. [Link]
-
Khosroushahi, A. Y., et al. (2015). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. Iranian Journal of Pharmaceutical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). Theophylline hydrochloride. PubChem. [Link]
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SIELC Technologies. (n.d.). Theophylline. [Link]
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United States Pharmacopeia. (n.d.). Theophylline - USP-NF. [Link]
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National Center for Biotechnology Information. (n.d.). Theophylline. PubChem. [Link]
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Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2025). Theophylline. [Link]
-
SLS Ireland. (n.d.). Theophylline British Pharmacop | BP327 | MERCK THIRD PARTY. [Link]
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A Validated RP-HPLC Method for the Isolation and Quantification of Theophylline from Solid Pharmaceutical Dosage Forms
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, validated protocol for the isolation and quantification of theophylline from common pharmaceutical matrices, such as tablets and capsules. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases, making its accurate quantification essential for quality control and dosage verification.[1][2] This guide details a robust method combining a simple solid-liquid extraction with analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV detection. We further describe an optional Solid-Phase Extraction (SPE) cleanup step for more complex matrices. The causality behind each step is explained to provide researchers with a deep understanding of the methodology. All protocols are designed to be self-validating in accordance with International Conference on Harmonization (ICH) guidelines.
Introduction and Scientific Principle
Theophylline (1,3-dimethylxanthine) is a critical therapeutic agent for managing asthma and chronic obstructive pulmonary disease (COPD).[2][3] It is often formulated as an anhydrous molecule or as a salt, such as theophylline hydrochloride or aminophylline, to improve solubility and bioavailability.[4][5] Regardless of the initial form, the active moiety quantified is theophylline. Accurate and precise measurement of theophylline in the final dosage form is a critical regulatory requirement to ensure patient safety and therapeutic efficacy.[6][7]
The primary challenge in this analysis is the efficient separation of the active pharmaceutical ingredient (API) from various excipients that constitute the pharmaceutical matrix (e.g., binders, fillers, and disintegrants). This protocol employs a robust and widely accepted analytical technique, RP-HPLC, which separates compounds based on their hydrophobicity.[8]
Principle of Separation: In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. Theophylline, being a moderately polar molecule, is injected into the system. It partitions between the polar mobile phase and the nonpolar stationary phase. By carefully controlling the composition of the mobile phase (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile or methanol), we can control the retention time of theophylline, allowing it to elute as a sharp, well-defined peak, separated from both highly polar and highly nonpolar matrix components.[9][10] Detection is typically achieved using a UV spectrophotometer, as the purine ring of theophylline exhibits strong absorbance at specific wavelengths, commonly around 270-280 nm.[6][11]
Materials and Methods
Equipment and Consumables
-
High-Performance Liquid Chromatograph (HPLC) system with isocratic pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical Balance (4-decimal place).
-
Ultrasonic Bath.
-
pH Meter.
-
Vortex Mixer.
-
Centrifuge.
-
RP-HPLC Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters Spherisorb).[1][8]
-
Syringe filters (0.45 µm, PVDF or Nylon).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Optional: Solid-Phase Extraction (SPE) C18 cartridges (e.g., 1 mL).[12]
-
Optional: SPE Vacuum Manifold.
Reagents and Standards
-
Theophylline USP Reference Standard (RS).[6]
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
Orthophosphoric Acid (85%).[8]
-
Sodium Acetate Trihydrate.[13]
-
Deionized water (18.2 MΩ·cm).
-
0.1 N Hydrochloric Acid (HCl).[14]
-
0.1 N Sodium Hydroxide (NaOH).[14]
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Example: Acetonitrile/Buffer) Rationale: A buffered mobile phase is crucial to maintain a consistent pH, which ensures reproducible retention times, as the ionization state of theophylline (pKa ≈ 8.8) can be affected by pH changes.[15]
-
Buffer Preparation (50 mM Sodium Acetate, pH 6.5): Dissolve an appropriate amount of sodium acetate trihydrate in deionized water. Adjust the pH to 6.5 using dilute hydrochloric acid.[9]
-
Mobile Phase Formulation: Mix the prepared buffer with acetonitrile in a specified ratio (e.g., 85:15 v/v).[9]
-
Degassing: Degas the mobile phase for at least 15 minutes in an ultrasonic bath or by vacuum filtration to prevent air bubbles from disrupting the HPLC pump and detector signal.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 100 mg of USP Theophylline RS into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up to the mark with the mobile phase and mix thoroughly. This solution should be stored at 2-8°C.[15]
Working Standard Solutions (e.g., 1-25 µg/mL) Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve. For example, prepare concentrations of 1, 5, 10, 15, 20, and 25 µg/mL.[9]
Protocol 1: Sample Preparation from Tablets
Rationale: This protocol is designed to quantitatively extract theophylline from the solid matrix into a liquid solvent suitable for HPLC analysis. Sonication is used to break up the tablet matrix and ensure the complete dissolution of the API.[16]
-
Weigh and finely powder no fewer than 10 tablets to create a homogenous sample.
-
Accurately weigh a portion of the powder equivalent to approximately 100 mg of theophylline into a 100 mL volumetric flask.[16]
-
Add approximately 70 mL of a suitable solvent (e.g., methanol or mobile phase).[16][17]
-
Vortex for 2 minutes, then sonicate for 30 minutes to facilitate complete extraction of the drug.[16][18]
-
Allow the flask to cool to ambient temperature and dilute to the mark with the same solvent. Mix well.
-
Centrifuge a portion of this solution at 5000 rpm for 10 minutes.[18]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This is the sample stock solution.
-
Perform a final dilution with the mobile phase to bring the concentration within the range of the calibration curve (e.g., dilute to a theoretical concentration of 10 µg/mL).
Protocol 2: Optional Sample Cleanup via Solid-Phase Extraction (SPE)
Rationale: For formulations with complex or interfering excipients, SPE provides a robust cleanup step. A C18 sorbent is used in a reversed-phase mode to retain theophylline while allowing more polar impurities to pass through in the wash step.[19]
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.[19]
-
Loading: Load 1 mL of the centrifuged sample stock solution (from step 3.2.6) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove hydrophilic excipients and salts.
-
Elution: Elute the retained theophylline with 1 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) and transfer to an HPLC vial for analysis.
Protocol 3: HPLC Analysis
The following table outlines a typical set of validated HPLC parameters for theophylline analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of moderately polar compounds.[6][8] |
| Mobile Phase | Acetonitrile:50 mM Sodium Acetate Buffer (pH 6.5) (15:85, v/v) | Provides good resolution and peak shape for theophylline.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[6][9] |
| Injection Volume | 10 µL | A small volume to prevent peak broadening.[18] |
| Detection Wavelength | 272 nm or 280 nm | Wavelength of maximum absorbance for theophylline, providing high sensitivity.[6][8][20] |
| Column Temperature | Ambient or 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Run Time | ~10 minutes | Theophylline typically elutes within this timeframe under these conditions.[9] |
System Suitability and Method Validation
To ensure the trustworthiness of the results, the HPLC system must meet suitability criteria before analysis, and the method should be validated according to ICH guidelines.
-
System Suitability: Perform five replicate injections of a working standard solution (~10 µg/mL). The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. The tailing factor for the theophylline peak should not be more than 2.0.[6]
-
Linearity: The calibration curve should exhibit a correlation coefficient (r²) of ≥ 0.999 over the intended concentration range.[9]
-
Accuracy (% Recovery): Recovery should be within 98.0-102.0%. This is determined by spiking a placebo matrix with known amounts of theophylline.
-
Precision (RSD%): Both repeatability (intra-day) and intermediate precision (inter-day) should have an RSD of ≤ 2.0%.
Data Visualization and Workflows
Overall Analytical Workflow
The following diagram outlines the complete process from sample receipt to final result calculation.
Caption: General workflow for the isolation and analysis of theophylline.
Solid-Phase Extraction (SPE) Workflow
This diagram details the four critical steps of the optional SPE cleanup protocol.
Caption: Step-by-step diagram of the Solid-Phase Extraction (SPE) process.
Conclusion
The method described in this application note provides a reliable, robust, and accurate system for the isolation and quantification of theophylline from solid pharmaceutical dosage forms. The combination of a straightforward extraction protocol and a validated RP-HPLC method ensures high specificity and precision, meeting the stringent requirements of pharmaceutical quality control. The optional SPE cleanup step offers additional utility for analyzing challenging or excipient-rich matrices. By understanding the scientific principles behind each step, researchers can confidently implement and adapt this protocol for routine analysis and drug development applications.
References
- Title: USP Monographs: Theophylline Source: USP29-NF24 URL
- Title: USP Monographs: Theophylline Tablets Source: USP29-NF24 URL
- Title: USP Monographs: Theophylline Extended-Release Capsules Source: USP29-NF24 URL
- Title: Theophylline hydrochloride | C7H9ClN4O2 Source: PubChem - NIH URL
-
Title: Determination of theophylline and ephedrine HCL in tablets by ratio-spectra derivative spectrophotometry and LC Source: PubMed URL: [Link]
-
Title: Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process Source: NeuroQuantology URL: [Link]
-
Title: Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples Source: NIH URL: [Link]
-
Title: Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation Source: Asian Journal of Pharmaceutics URL: [Link]
- Title: USP Monographs: Aminophylline Source: USP29-NF24 URL
-
Title: Review on Analytical Method for Quantitative Determination of Etophylline and Theophylline in bulk and in different dosage forms Source: J Pharm Sci Bioscientific Res URL: [Link]
- Title: Theophylline - USP-NF ABSTRACT Source: USP URL
-
Title: Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms Source: Asian Journal of Pharmaceutical Technology and Innovation URL: [Link]
-
Title: Theophylline | C7H8N4O2 Source: PubChem - NIH URL: [Link]
-
Title: Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form Source: International Journal of Science and Research Archive URL: [Link]
-
Title: Theophylline Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Theophylline determination by 'high-pressure' liquid chromatography Source: ResearchGate URL: [Link]
-
Title: Theophylline, anhydrous, 100 g Source: MP Biomedicals URL: [Link]
-
Title: A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns Source: PubMed URL: [Link]
-
Title: Formulation and Evaluation of Theophylline Controlled Release Matrix Tablets by Using Natural Gums Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
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- 4. Theophylline hydrochloride | C7H9ClN4O2 | CID 66931453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
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- 9. asiapharmaceutics.info [asiapharmaceutics.info]
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- 11. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Theophylline CAS#: 58-55-9 [m.chemicalbook.com]
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- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. ftp.uspbpep.com [ftp.uspbpep.com]
Application Note & Protocol: Forced Degradation Studies of Theophylline Hydrochloride
Abstract
This document provides a comprehensive guide for conducting forced degradation studies on Theophylline Hydrochloride. It outlines detailed protocols for subjecting the drug substance to hydrolytic, oxidative, photolytic, and thermal stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] The primary objective of these studies is to elucidate the intrinsic stability of theophylline, identify its potential degradation products, and facilitate the development of a stability-indicating analytical method. This note details the rationale behind the selection of stress conditions and provides a validated High-Performance Liquid Chromatography (HPLC) method suitable for separating the parent drug from its major degradants.
Introduction: The Rationale for Stress Testing
Forced degradation, or stress testing, is a critical component in the development of new drug substances and products.[2] These studies involve intentionally degrading the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[2] The data generated serves several key purposes:
-
Elucidation of Degradation Pathways: Understanding how a molecule degrades provides insights into its inherent chemical stability.
-
Identification of Degradation Products: It allows for the isolation and characterization of potential impurities that may arise during storage and handling.
-
Development of Stability-Indicating Methods: Forced degradation is instrumental in developing and validating analytical methods that can accurately measure the API in the presence of its degradation products.[3][4]
-
Informing Formulation and Packaging Development: Knowledge of a drug's lability to heat, light, or hydrolysis can guide the development of a stable dosage form and appropriate packaging.
Theophylline, a methylxanthine derivative used in the treatment of respiratory diseases, is known to be susceptible to degradation under certain conditions.[5] This application note provides a systematic approach to investigating its degradation profile.
Overview of Theophylline Degradation
Theophylline's chemical structure, a dimethylxanthine, makes it susceptible to degradation through several mechanisms.[5] The primary pathways include:
-
Hydrolysis: The amide bond in the purine ring system can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The molecule can be oxidized, particularly at the C8 position, leading to the formation of uric acid derivatives.[6][7][8] N-demethylation is another potential oxidative pathway.[9]
This guide will provide protocols to induce and analyze the products of these degradation pathways.
Experimental Workflow
The overall process for conducting a forced degradation study of Theophylline Hydrochloride is outlined below.
Caption: General workflow for the forced degradation study of Theophylline Hydrochloride.
Materials and Methods
Reagents and Materials
-
Theophylline Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), AR Grade
-
Sodium Hydroxide (NaOH), AR Grade
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile, HPLC Grade
-
Methanol, HPLC Grade
-
Ammonium Acetate, HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Preparation of Solutions
-
Theophylline Hydrochloride Stock Solution (1 mg/mL): Accurately weigh 100 mg of Theophylline Hydrochloride and dissolve it in 100 mL of HPLC-grade water. This stock solution will be used for all stress conditions.
Forced Degradation Protocols
The goal is to achieve a target degradation of 5-20% to ensure that the stability-indicating method is challenged without completely degrading the parent compound.[2] It is recommended to perform preliminary experiments to optimize the duration and stress levels.
Hydrolytic Degradation
5.1.1 Acidic Conditions
-
Transfer 5 mL of the Theophylline Hydrochloride stock solution (1 mg/mL) into a 50 mL volumetric flask.
-
Add 5 mL of 1 M HCl.
-
Heat the solution at 80°C for 24 hours.[1]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with 1 M NaOH.
-
Dilute to the mark with HPLC-grade water to obtain a final concentration of 100 µg/mL.
-
Analyze by HPLC.
5.1.2 Basic Conditions
-
Transfer 5 mL of the Theophylline Hydrochloride stock solution (1 mg/mL) into a 50 mL volumetric flask.
-
Add 5 mL of 1 M NaOH.
-
Heat the solution at 80°C for 12 hours.[1]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution with 1 M HCl.
-
Dilute to the mark with HPLC-grade water to obtain a final concentration of 100 µg/mL.
-
Analyze by HPLC.
Oxidative Degradation
-
Transfer 5 mL of the Theophylline Hydrochloride stock solution (1 mg/mL) into a 50 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.[1]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the mark with HPLC-grade water to obtain a final concentration of 100 µg/mL.
-
Analyze by HPLC.
Thermal Degradation
-
Accurately weigh approximately 10 mg of solid Theophylline Hydrochloride powder into a glass vial.
-
Place the vial in a calibrated oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a 100 µg/mL solution in HPLC-grade water for analysis.
Photolytic Degradation
-
Prepare a 100 µg/mL solution of Theophylline Hydrochloride in HPLC-grade water.
-
Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for the successful analysis of forced degradation samples. The following method has been shown to be effective in separating theophylline from its degradation products.[3][10]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 50 mM Sodium Acetate Buffer (pH 6.5) (15:85, v/v)[3][10] |
| Flow Rate | 1.0 mL/min[3][10] |
| Injection Volume | 20 µL |
| Detector | UV at 270 nm[3][10] |
| Column Temperature | Ambient |
| Run Time | 15 minutes |
Potential Degradation Pathways and Products
Forced degradation studies help to propose potential degradation pathways. For theophylline, oxidative stress is a significant degradation route.
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- 10. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for Theophylline Hydrochloride
Introduction: The Imperative for Stability-Indicating Assays
Theophylline, chemically known as 1,3-dimethylxanthine, is a methylxanthine drug widely used as a bronchodilator for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] It is often formulated as a hydrochloride salt to enhance solubility. The therapeutic efficacy and safety of a pharmaceutical product are intrinsically linked to its stability. Over time, and under the influence of environmental factors like heat, light, humidity, and pH, the active pharmaceutical ingredient (API) can degrade, leading to a loss of potency and the potential formation of toxic impurities.
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients. The development of such a method is a regulatory mandate, as outlined by the International Council for Harmonisation (ICH) guidelines, to ensure the quality, safety, and efficacy of the drug product throughout its shelf life.[2][3] This application note provides a comprehensive, field-proven protocol for a stability-indicating assay of Theophylline Hydrochloride using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), grounded in forced degradation studies.
Principle of the Method: Leveraging RP-HPLC for Specificity
The cornerstone of this assay is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique is exceptionally well-suited for separating polar and non-polar compounds. Theophylline and its potential degradation products exhibit different polarities. By using a non-polar stationary phase (like a C18 column) and a polar mobile phase, we can achieve chromatographic separation based on these polarity differences. The parent Theophylline molecule will interact more strongly with the stationary phase than its more polar degradation products, resulting in distinct retention times. This separation is the key to the method's specificity, allowing for the accurate quantification of Theophylline even in the presence of its degradants.[4][5][6] Detection is typically performed at a UV wavelength where Theophylline shows maximum absorbance (around 270-280 nm), providing high sensitivity.[5][7][8]
Forced Degradation: Proactively Identifying Vulnerabilities
To develop and validate a truly stability-indicating method, we must first understand how the drug substance degrades. Forced degradation, or stress testing, is the process of intentionally subjecting the API to harsh chemical and physical conditions to accelerate its decomposition.[9][10][11] This practice serves two primary purposes:
-
It helps to elucidate the potential degradation pathways and identify the resulting degradation products.[11]
-
It generates a sample containing a mixture of the intact drug and its degradants, which is then used to prove the specificity and resolving power of the analytical method.[12][13]
The following protocol outlines the standard stress conditions as recommended by ICH guideline Q1A(R2).[2][3][14] The goal is to achieve partial degradation, typically in the range of 5-20%, as complete degradation provides no information about the separation of the parent drug from its byproducts.[13]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of Theophylline HCl.
Potential Degradation Pathways of Theophylline
Based on its chemical structure (a purine ring system), Theophylline is susceptible to several degradation mechanisms. The primary pathways identified in scientific literature involve oxidation and N-demethylation.[1][8][15]
-
Oxidation: The imidazole ring can be oxidized, primarily at the C8 position, to form 1,3-dimethyluric acid. This is a major metabolite and a likely degradation product under oxidative stress.[8]
-
N-Demethylation: The methyl groups at the N1 and N3 positions can be cleaved, leading to the formation of 1-methylxanthine and 3-methylxanthine, respectively.[1][15]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. tandfonline.com [tandfonline.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijsdr.org [ijsdr.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Theophylline Hydrochloride Analysis
Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center for the analysis of Theophylline Hydrochloride by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing, encountered during method development and routine analysis. Our approach is rooted in explaining the fundamental causes of chromatographic problems to empower you with the expertise to develop robust and reliable methods.
Frequently Asked Questions (FAQs)
Q1: What is Theophylline and why is its hydrochloride salt used?
Theophylline is a methylxanthine drug used in the therapy of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is chemically known as 1,3-dimethylxanthine and possesses both a weakly acidic (pKa ≈ 8.6) and a weakly basic nitrogen, making it amphoteric.[1][3] However, it primarily behaves as a weak acid under physiological conditions.[1] Theophylline has low water solubility. The hydrochloride salt is sometimes used to improve its solubility for formulation or analytical purposes, although other salts like aminophylline (a complex of theophylline and ethylenediamine) are more common for enhancing aqueous solubility.[1]
Q2: I'm seeing significant peak tailing with Theophylline Hydrochloride. What is the most likely cause?
The most common cause of peak tailing for basic or amine-containing compounds like Theophylline in reversed-phase HPLC is secondary interaction with the stationary phase.[4][5] Specifically, the basic nitrogen in the Theophylline molecule can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[6][7] This interaction is a different retention mechanism from the primary hydrophobic interaction, leading to a non-symmetrical (tailing) peak.[6]
Q3: What is an acceptable peak tailing factor?
The peak symmetry is often measured by the USP tailing factor (T). A perfectly symmetrical, Gaussian peak has a tailing factor of 1.0. Generally, a tailing factor of less than 2.0 is required for quantitative methods, with values as close to 1.0 as possible being ideal. High tailing factors can compromise resolution and lead to inaccurate peak integration.
Q4: Can my HPLC system itself cause peak tailing?
Yes. While chemical interactions are a primary cause, physical issues within the HPLC system can also lead to peak tailing for all compounds in your chromatogram.[8] These are often referred to as "extra-column effects" and can include:
-
Dead Volume: Excessive or improperly fitted tubing between the injector, column, and detector.[5][9]
-
Column Voids: A void or channel that forms at the head of the column after extended use or pressure shocks.[5]
-
Blocked Frit: A partially blocked inlet frit on the column can distort the sample band.[5]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing issues with Theophylline Hydrochloride.
Problem 1: My Theophylline peak is tailing, but other neutral compounds in my sample look fine.
This observation strongly suggests a chemical interaction between Theophylline and the stationary phase. The troubleshooting workflow should focus on modifying the mobile phase and evaluating the column chemistry.
Caption: Troubleshooting workflow for chemical-based peak tailing.
1. Control the Mobile Phase pH
-
Causality: The interaction causing peak tailing occurs between the positively charged (protonated) basic nitrogen of Theophylline and negatively charged (ionized) silanol groups on the silica surface.[4][9] Silanol groups are acidic and become increasingly ionized at a mobile phase pH above 3-4.[7][10] By lowering the mobile phase pH, we can suppress the ionization of the silanol groups, effectively neutralizing them and minimizing this unwanted secondary interaction.[4][5]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add a suitable acid or buffer to adjust the pH to a range of 2.5 to 3.5 . This is well below the pKa of silanols, ensuring they are protonated.[5]
-
Common choices include:
-
0.1% Formic Acid
-
0.1% Trifluoroacetic Acid (TFA)
-
Phosphate or Formate buffer (10-25 mM)
-
-
Always measure the pH of the aqueous component before mixing with the organic modifier (e.g., acetonitrile or methanol).[11]
-
Ensure your column is stable at low pH. Most modern silica columns are, but older columns may degrade.[5]
-
2. Add a Competing Base (Mobile Phase Additive)
-
Causality: If lowering the pH is not sufficient or desirable, an alternative strategy is to add a small, basic compound to the mobile phase. This "competing base" or "silanol blocker" will preferentially interact with the active silanol sites, effectively shielding them from Theophylline.[7][12]
-
Protocol:
-
To your existing mobile phase, add a low concentration of an amine additive.
-
A common starting point is 0.1% Triethylamine (TEA) .[7][13]
-
Other amines like diethylamine (DEA) can also be used.[14]
-
Caution: Amine additives can be difficult to remove from a column and may suppress sensitivity if you are using Mass Spectrometry (MS) detection.[15] This technique is generally more suitable for UV-based detection.
-
-
Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing for basic compounds.[6][16] Modern "Type B" silica is highly purified and the stationary phase is often "end-capped." End-capping is a chemical process that converts most of the remaining surface silanols into less reactive, non-polar groups, significantly reducing the sites available for secondary interactions.[4][9]
-
Protocol:
Problem 2: All peaks in my chromatogram, including Theophylline, are tailing.
This pattern suggests a physical or system-level problem, as it is affecting all analytes regardless of their chemical properties.
Caption: Troubleshooting workflow for system-based peak tailing.
-
Check for Extra-Column Volume:
-
Ensure all tubing connections between the injector, column, and detector are as short as possible.[9]
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches).[9]
-
Check that all fittings are seated correctly and that the tubing is not pushed too far in or left with a gap. An improper connection can create a small void where sample dispersion and peak tailing can occur.[12]
-
-
Evaluate the Guard Column:
-
A guard column is designed to protect the analytical column from contaminants. However, if it becomes blocked or contaminated, it can be a significant source of peak tailing.
-
Temporarily remove the guard column from the flow path and perform an injection. If the peak shape improves dramatically, replace the guard column.[5]
-
-
Check for Column Overload:
-
Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can cause peak distortion, including tailing.[5]
-
To test for this, prepare and inject a sample that is 10-fold more dilute than your current sample. If the peak shape improves, you are likely overloading the column. Reduce the injection volume or sample concentration.[5]
-
-
Inspect the Analytical Column:
-
A partial blockage of the inlet frit or the formation of a void at the head of the column can cause severe tailing. This can happen from sample matrix components precipitating or from repeated pressure shocks.[4][5]
-
If you suspect a blockage, you can try back-flushing the column (disconnect it from the detector first and check the manufacturer's instructions to ensure it is permissible).[5] If a void has formed, the column may need to be replaced.
-
Summary Data & Starting Conditions
The following tables provide key information about Theophylline and recommended starting parameters for HPLC method development.
Table 1: Physicochemical Properties of Theophylline
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₄O₂ | [17] |
| Molar Mass | 180.16 g/mol | [17] |
| pKa | ~8.6 - 8.8 | [1][17][18][19] |
| Water Solubility | Slightly soluble (~8.3 g/L at 20°C) | [1] |
| LogP | -0.02 | [17] |
Table 2: Recommended HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | Modern, high-purity, end-capped C18, 3-5 µm | Minimizes silanol interactions.[4][9] |
| Mobile Phase A | Water with 0.1% Formic Acid or 20 mM Phosphate Buffer | Controls pH to suppress silanol activity.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase.[20] |
| pH (Aqueous) | 2.5 - 3.5 | Ensures silanol groups are protonated and inactive.[5] |
| Detection | UV at ~272-277 nm | Theophylline has a strong UV absorbance maximum in this range.[19][21] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard starting flow rate.[20] |
| Column Temp. | 25-30 °C | Temperature has a smaller effect than mobile phase composition.[20] |
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Deranged Physiology. (n.d.). Theophylline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2153, Theophylline. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Theophylline (FDB000453). Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
The Merck Index. (n.d.). Theophylline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66931453, Theophylline hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC? Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 20). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023, March 1). A review article on Sustained Release tablets of Theophylline & Etophylline and its formulation Aspects. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). Theophylline. Retrieved from [Link]
-
Wikipedia. (n.d.). Theophylline. Retrieved from [Link]
- Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
-
National Center for Biotechnology Information. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
PubMed. (n.d.). Stability of Theophylline in Human Serum and Whole Blood. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. (2025, August 7). Studying the chromatographic separation of caffeine, theophylline, and theobromine. Retrieved from [Link]
-
PubMed. (n.d.). [Stability of theophylline in mono- and multi-layer parenteral nutrition bags]. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
-
University College London. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
International Journal of Chemical and Pharmaceutical Sciences. (2025, July 30). Studying the chromatographic separation of caffeine, theophylline, and theobromine. Retrieved from [Link]
Sources
- 1. Theophylline CAS#: 58-55-9 [m.chemicalbook.com]
- 2. Theophylline | 58-55-9 [chemicalbook.com]
- 3. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. labcompare.com [labcompare.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. chromtech.com [chromtech.com]
- 10. buffered pH to avoid peak tailing - Chromatography Forum [chromforum.org]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chiraltech.com [chiraltech.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 17. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. derangedphysiology.com [derangedphysiology.com]
- 19. Theophylline [drugfuture.com]
- 20. researchgate.net [researchgate.net]
- 21. Theophylline - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Co-elution of Theophyllidine Hydrochloride with Theophylline
Welcome to the technical support center for resolving the challenging co-elution of theophyllidine hydrochloride and theophylline. This guide is designed for researchers, scientists, and drug development professionals who encounter this specific separation issue during their chromatographic analyses. Here, we will delve into the underlying scientific principles and provide practical, field-proven troubleshooting strategies to achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why do theophylline and this compound often co-elute?
The co-elution of these two compounds is primarily due to their significant structural similarities. Theophylline is 1,3-dimethylxanthine[1][2][3]. Theophyllidine is a closely related imidazole derivative, often present as an impurity or a related substance in the synthesis of other xanthine derivatives. Their comparable polarities and sizes result in very similar interactions with both the stationary and mobile phases in typical reversed-phase HPLC conditions, leading to poor resolution.
Q2: What is the first parameter I should adjust to resolve co-eluting peaks?
The composition of the mobile phase is often the most effective initial parameter to adjust for resolving closely eluting peaks[4]. Modifying the organic solvent strength, changing the type of organic modifier, or adjusting the pH can significantly alter the selectivity of the separation[4][5].
Q3: What does a shoulder on my theophylline peak indicate?
A shoulder on your main peak is a strong indication of a co-eluting compound, in this case, likely this compound[4][6][7]. This signifies that the two compounds are not fully separated under the current chromatographic conditions.
Understanding the Molecules: A Comparative Overview
A successful separation strategy begins with a thorough understanding of the physicochemical properties of the analytes.
| Property | Theophylline | This compound | Rationale for Chromatographic Behavior |
| Structure | 1,3-dimethylxanthine | N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide hydrochloride[8] | The core structures are different, but both contain nitrogen heterocyclic rings, leading to similar polarities. |
| Molecular Weight | 180.16 g/mol [1][2] | 216.62 g/mol [9] | The difference in molecular weight is not substantial enough to guarantee separation by size alone. |
| pKa | 8.6 - 8.77[1][3][10] | Not readily available, but expected to have basic properties due to the imidazole and amino groups. | Theophylline is weakly acidic. This compound, being a salt of a basic compound, will have a different ionization profile. This difference is key to manipulating retention through pH adjustment. |
| logP | -0.02[1][10][11] | Not readily available, but likely to be more polar than theophylline. | The low logP of theophylline indicates its polar nature. This compound is expected to be even more polar, suggesting it will elute earlier in reversed-phase chromatography. |
| Solubility | Slightly soluble in water (8.3 g/L at 20 °C)[1][3]. | Expected to be more water-soluble due to its salt form. | Differences in solubility can be exploited during sample preparation and by adjusting the aqueous component of the mobile phase. |
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section provides a systematic approach to resolving the co-elution of this compound and theophylline.
Initial Assessment: Is it Truly Co-elution?
Before embarking on extensive method development, confirm that you are indeed dealing with co-elution.
-
Peak Shape Analysis : Look for peak fronting, tailing, or the characteristic "shoulder" that suggests a hidden peak[6][7].
-
Peak Purity Analysis (with DAD/PDA Detector) : If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, utilize the peak purity function. This tool compares spectra across the peak; a non-homogenous peak indicates the presence of more than one compound[6].
The Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing co-elution issues.
Sources
- 1. Theophylline | 58-55-9 [chemicalbook.com]
- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theophylline CAS#: 58-55-9 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. youtube.com [youtube.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. usbio.net [usbio.net]
- 9. Theophylline hydrochloride | C7H9ClN4O2 | CID 66931453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Effect of Hydration Forms and Polymer Grades on Theophylline Controlled-Release Tablet: An Assessment and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Showing Compound Theophylline (FDB000453) - FooDB [foodb.ca]
Technical Support Center: Enhancing Theophyllidine Hydrochloride Detection Limits
Welcome to the comprehensive technical support guide for the analysis of Theophyllidine Hydrochloride (commonly referred to as Theophylline). This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of Theophylline quantification and to troubleshoot common issues that may arise during experimentation. Our goal is to empower you with the knowledge to not only solve problems but to understand the underlying principles for robust and sensitive method development.
Introduction to Theophylline Analysis
Theophylline is a methylxanthine drug widely used in the therapy of respiratory diseases. Due to its narrow therapeutic window, accurate and precise quantification in various matrices, including pharmaceutical formulations and biological fluids, is critical. This guide will focus on the three most common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Electrochemical Detection.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is the most prevalent method for Theophylline analysis due to its specificity, sensitivity, and robustness. However, achieving optimal separation and low detection limits can be challenging.
Frequently Asked Questions (FAQs) - HPLC
Q1: What are the typical starting conditions for Theophylline analysis by RP-HPLC?
A1: A good starting point for reversed-phase HPLC analysis of Theophylline is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile).[1] A common mobile phase composition is a ratio between 60:40 and 80:20 (aqueous:organic).[2][3] Detection is typically performed at a wavelength between 270 nm and 280 nm, which corresponds to one of Theophylline's absorption maxima.
Q2: Why is the mobile phase pH critical for Theophylline analysis?
A2: Theophylline is an amphoteric molecule with a pKa of approximately 8.6 for the acidic proton and a pKa of around 0.7 for the basic nitrogen. The pH of the mobile phase dictates the ionization state of Theophylline, which in turn significantly affects its retention on a reversed-phase column.[4][5]
-
At acidic pH (e.g., pH 3-5): Theophylline will be in its neutral form, leading to stronger retention on the nonpolar stationary phase and generally better peak shape.[1][5]
-
Near its pKa (pH ~8.6): Both the ionized and non-ionized forms will exist, which can lead to peak splitting or severe tailing.[4]
-
At basic pH: Theophylline will be ionized and more polar, resulting in reduced retention.
Controlling the mobile phase pH is therefore essential for achieving reproducible retention times and symmetrical peak shapes.[6]
Troubleshooting Guide - HPLC
This guide addresses common issues encountered during the HPLC analysis of Theophylline.
Issue 1: Peak Tailing
-
Observation: The Theophylline peak is asymmetrical with a trailing edge.
-
Causality & Solution:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic nitrogen on the Theophylline molecule, causing peak tailing.[7][8]
-
Solution: Lower the mobile phase pH to 3-4 to protonate the silanol groups and minimize these secondary interactions.[1][9] Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to saturate the active sites.[9] Using a highly end-capped column is also recommended.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[9]
-
Solution: Dilute the sample and re-inject. The peak shape should become more symmetrical at lower concentrations.
-
-
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can disrupt the sample band.[7]
-
Solution: Reverse-flush the column (if permissible by the manufacturer) to remove contaminants. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.[7]
-
-
Issue 2: Poor Resolution from Endogenous Interferences (in Bioanalysis)
-
Observation: The Theophylline peak is not fully separated from other peaks in a biological matrix (e.g., plasma, urine).
-
Causality & Solution:
-
Suboptimal Mobile Phase Composition: The selectivity of the separation may not be sufficient to resolve Theophylline from co-eluting matrix components.
-
Solution:
-
Adjust the Organic Modifier Ratio: Systematically vary the percentage of acetonitrile or methanol to alter the elution strength and improve separation.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If using methanol, try switching to acetonitrile, or vice versa.[1]
-
Modify the Mobile Phase pH: A small change in pH can significantly alter the retention of ionizable interferences, thereby improving resolution.[4]
-
-
-
Inadequate Sample Preparation: Matrix components that interfere with the analysis have not been sufficiently removed.
-
Issue 3: Low Sensitivity / Poor Detection Limit
-
Observation: The Theophylline peak is very small, even at expected therapeutic concentrations, making accurate quantification difficult.
-
Causality & Solution:
-
Suboptimal Detection Wavelength: The detector wavelength may not be set at Theophylline's absorption maximum.
-
Solution: Verify the UV spectrum of Theophylline in your mobile phase and set the detector to the wavelength of maximum absorbance, typically around 272 nm.
-
-
Sample Dilution: The sample may be too dilute.
-
Solution: Optimize the sample preparation to pre-concentrate the analyte. Solid-phase extraction is an excellent technique for this, as it allows for elution in a smaller volume of solvent.[11]
-
-
Matrix Effects in LC-MS/MS: In mass spectrometry detection, co-eluting matrix components can suppress the ionization of Theophylline, leading to a lower signal.[12][13][14]
-
Experimental Workflow: HPLC Method Development for Theophylline
Caption: HPLC method development and validation workflow for Theophylline analysis.
Section 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective method for Theophylline quantification, particularly in pharmaceutical dosage forms where the concentration is high and the matrix is less complex.[2][18]
Frequently Asked Questions (FAQs) - UV-Vis
Q1: What is the optimal wavelength for Theophylline detection by UV-Vis spectrophotometry?
A1: Theophylline exhibits two main absorption maxima, one around 202 nm and a more practical one for quantification at approximately 272 nm. The 272 nm wavelength is generally preferred as it is less susceptible to interference from common excipients and solvents.
Q2: Can I use UV-Vis spectrophotometry to measure Theophylline in biological samples?
A2: While possible, it is challenging due to significant interference from endogenous compounds in biological matrices like plasma and urine that also absorb in the UV range.[12] Extensive sample cleanup would be required, and even then, the selectivity might not be sufficient. HPLC is the preferred method for biological samples.[18]
Troubleshooting Guide - UV-Vis
Issue 1: High Background Absorbance or Noisy Baseline
-
Observation: The baseline is noisy or shows significant absorbance even with a blank solution.
-
Causality & Solution:
-
Contaminated Solvent or Cuvette: Impurities in the solvent or a dirty cuvette can absorb UV light.[19][20]
-
Solution: Use high-purity solvents (HPLC grade is recommended). Thoroughly clean the cuvettes with an appropriate solvent and ensure they are free of fingerprints and scratches.[3]
-
-
Instrument Instability: The spectrophotometer's lamp or detector may be unstable.
-
Solution: Allow the instrument to warm up for the recommended time. If the problem persists, consult the instrument manual for performance verification tests or contact technical support.
-
-
Issue 2: Inaccurate or Non-reproducible Results
-
Observation: Repeated measurements of the same sample give significantly different absorbance values, or the calculated concentration is known to be incorrect.
-
Causality & Solution:
-
Incorrect Blanking: The blank solution does not accurately represent the sample matrix without the analyte.
-
Solution: Ensure the blank solution contains the same solvent and any excipients present in the sample solution.
-
-
Sample Instability: Theophylline may degrade under certain conditions. However, Theophylline is generally stable in solution at room temperature for extended periods.[2][21][22]
-
Solution: Prepare fresh standards and samples daily. Store stock solutions under refrigerated conditions as a precaution.
-
-
pH Effects: The UV spectrum of Theophylline can be influenced by pH.
-
Solution: Use a buffered solvent to maintain a constant pH for all standards and samples to ensure consistent spectral characteristics.
-
-
Section 3: Electrochemical Detection
Electrochemical methods offer high sensitivity, portability, and rapid analysis times for Theophylline, making them attractive for point-of-care testing.[23][24] These methods typically involve the oxidation of Theophylline on the surface of a modified electrode.[19]
Frequently Asked Questions (FAQs) - Electrochemical Detection
Q1: What is the principle behind the electrochemical detection of Theophylline?
A1: The electrochemical detection of Theophylline is based on its oxidation at a specific potential on an electrode surface.[19] The resulting current is proportional to the concentration of Theophylline in the sample. The oxidation process typically involves the transfer of two electrons and two protons.[25]
Q2: Why is electrode modification important for Theophylline sensing?
A2: Bare electrodes often suffer from slow electron transfer kinetics and surface fouling, where oxidation products or other matrix components adsorb onto the electrode surface, reducing its activity.[19][24] Modifying the electrode with nanomaterials (e.g., carbon nanotubes, metal oxides) can enhance the electrocatalytic activity, increase the surface area, and improve the resistance to fouling, leading to a more sensitive and robust sensor.[25]
Troubleshooting Guide - Electrochemical Detection
Issue 1: Poor Sensitivity and High Detection Limit
-
Observation: The sensor response to Theophylline is weak, resulting in a high limit of detection.
-
Causality & Solution:
-
Suboptimal pH: The electrochemical oxidation of Theophylline is pH-dependent.[25]
-
Solution: Optimize the pH of the supporting electrolyte. Acidic conditions (e.g., pH 5-6) are often favorable for the oxidation of Theophylline, leading to a higher current response.[19]
-
-
Insufficient Electrode Surface Area: A small active surface area limits the number of Theophylline molecules that can be oxidized.
-
Solution: Utilize electrode materials with a high surface area, such as those modified with graphene or nanoparticles. Ensure the electrode surface is properly cleaned and activated before each use.
-
-
Issue 2: Signal Instability and Poor Reproducibility (Electrode Fouling)
-
Observation: The sensor response decreases with repeated measurements of the same concentration.
-
Causality & Solution:
-
Electrode Fouling: The products of Theophylline oxidation can polymerize or adsorb onto the electrode surface, blocking active sites and inhibiting further electron transfer.[24]
-
Solution:
-
Electrochemical Cleaning: After each measurement, apply a cleaning potential waveform to the electrode to remove adsorbed species. The specific waveform will depend on the electrode material.
-
Use of Antifouling Electrode Materials: Boron-doped diamond electrodes are known for their resistance to fouling.[23][26]
-
Pulsed Voltammetric Techniques: Techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can minimize the effects of fouling compared to continuous methods like cyclic voltammetry.[23]
-
-
-
Troubleshooting Logic: Electrochemical Sensor Fouling
Caption: Decision-making workflow for troubleshooting electrode fouling in Theophylline electrochemical sensors.
Data Summary
| Parameter | HPLC-UV[18] | UV-Vis Spectrophotometry[18] | Electrochemical Detection[23][25] |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~1-5 µg/mL | ~0.01 - 0.2 µM (~0.002 - 0.036 µg/mL) |
| Typical Matrix | Pharmaceutical Formulations, Biological Fluids | Pharmaceutical Formulations | Biological Fluids, Point-of-Care |
| Selectivity | High | Low to Moderate | High |
| Throughput | Moderate | High | High (potential for rapid screening) |
References
-
Jonkman, J. H., Schoenmaker, R., & Greving, J. E. (1981). Stability of theophylline in human serum and whole blood. Clinical chemistry, 27(12), 2081–2082. [Link]
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Kizek, R., Trnkova, L., & Palecek, E. (2001). Optimization of the Electrochemical RNA-Aptamer Based Biosensor for Theophylline by Using a Methylene Blue Redox Label. Analytical Chemistry, 73(20), 4801-4807. [Link]
-
Van den Bemt, P. M. L. A., et al. (1996). Influence of sample preparation and storage on theophylline concentrations in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 687(2), 317-322. [Link]
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AL-Salman, H. N. K., Jasim, E. Q., Hussein, H. H., & Shari, F. H. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology, 19(7), 196-205. [Link]
-
Li, Y., et al. (2024). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules, 29(1), 123. [Link]
-
Gherghel, A., et al. (2024). Theophylline electrochemical sensing in pharmaceutical drugs using disposable boron-doped diamond thin film electrodes. Journal of the Serbian Chemical Society, 89(1), 1-13. [Link]
-
Zhang, Y., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. CrystEngComm, 26(1), 101-111. [Link]
-
Babu, A. R. S., et al. (2011). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Pharmaceutical Methods, 2(4), 211-217. [Link]
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Mei, H. (2018). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 10(14), 1113-1115. [Link]
-
Restek Corporation. (2014). HPLC Troubleshooting Guide. [Link]
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-MS/MS bioanalysis of illicit drugs in plasma and oral fluid. Journal of Chromatography B, 801(2), 293-300. [Link]
-
Yulizar, Y., et al. (2024). Carbon nanomaterials as electrochemical sensors for theophylline: a review. RSC Advances, 14(1), 1-18. [Link]
-
Beitollahi, H., et al. (2022). Chemical Methodologies Electrochemical Sensing of Theophylline using Modified Glassy Carbon Electrode. Chemical Methodologies, 6(7), 560-568. [Link]
-
Manjunatha, J. G., et al. (2022). An Electrochemical Electrode to Detect Theophylline Based on Copper Oxide Nanoparticles Composited with Graphene Oxide. Chemosensors, 10(9), 373. [Link]
-
Sari, Y. P., et al. (2023). Sensitive and Selective Theophylline Electrochemical Detection on ZnO Nanoflowers/Graphene Oxide/Boron-Doped Diamond Nanoparticles. ACS Omega, 8(30), 27245–27256. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(14), 1097-1100. [Link]
-
Kanazawa, H., et al. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87-96. [Link]
-
ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Jemal, M. (2007). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(1), 11-25. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). ICH Harmonised Guideline M10: Guideline for Bioanalytical Method Validation (Draft). [Link]
-
Kanazawa, H., et al. (2000). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A, 870(1-2), 87-96. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
ECA Academy. (2019). ICH M10 - Draft Guideline on Validation of Bioanalytical Methods published for public Comments. [Link]
-
University of Rochester Medical Center. (n.d.). Theophylline Level. [Link]
-
Element Lab Solutions. (2020). Peak Tailing in HPLC. [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]
-
Islam, M. R., et al. (2012). Buffer-Free High Performance Liquid Chromatography Method for the Determination of Theophylline in Pharmaceutical Dosage Forms. Tropical Journal of Pharmaceutical Research, 11(3), 447-453. [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Wulan, K. D. P., et al. (2023). An Electrochemical Sensor of Theophylline on a Boron-Doped Diamond Electrode Modified with Nickel Nanoparticles. Sensors, 23(20), 8597. [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. [Link]
-
Mohammadi, A., et al. (2011). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research, 10(2), 241-249. [Link]
-
El-Gindy, A., El-Zeany, B., & Awad, T. (2001). High-Performance Liquid Chromatographic Analysis of Theophylline in the Presence of Caffeine in Blood Serum and Pharmaceutical Formulations. Il Farmaco, 56(5-7), 441-446. [Link]
-
Wankhede, S. B., et al. (2024). RP-HPLC method for etophylline and theophylline analysis. Journal of Pharmaceutical Negative Results, 15(1), 1-10. [Link]
-
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. [Link]
Sources
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Navigating the Challenges of Theophyllidine Hydrochloride Solubility in HPLC Mobile Phases: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for addressing solubility challenges with Theophyllidine Hydrochloride in High-Performance Liquid Chromatography (HPLC) mobile phases. As a Senior Application Scientist, I understand that achieving robust and reproducible chromatographic methods for polar basic compounds like this compound can be a significant hurdle. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome these common issues. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Analyte: Theophyllidine
Theophyllidine is a polar basic compound, often encountered as an impurity or related substance in the analysis of theophylline and its derivatives.[1] Its chemical structure, containing amine functionalities, is the primary reason for its challenging behavior in reversed-phase HPLC.
Chemical Structure of Theophyllidine:
Caption: Chemical structure of Theophyllidine.
As a hydrochloride salt, this compound is generally more water-soluble than its free base form. However, its solubility can decrease significantly in the presence of organic modifiers commonly used in reversed-phase HPLC mobile phases, such as acetonitrile and methanol. This often leads to a variety of chromatographic problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing poor peak shape (tailing or fronting) for this compound?
A1: The Cause: Poor peak shape, particularly tailing, is a classic symptom of secondary interactions between a basic analyte and the stationary phase.[2] In reversed-phase HPLC, the silica-based packing material has residual silanol groups (Si-OH) on its surface. At mid-range pH values, these silanols can be deprotonated (Si-O-), creating negatively charged sites that can interact electrostatically with the positively charged (protonated) this compound. This strong interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Troubleshooting Flowchart:
Caption: Troubleshooting poor peak shape for Theophyllidine HCl.
Detailed Solutions:
-
Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to control the ionization of either the analyte or the silanols.
-
Low pH: By lowering the mobile phase pH to a range of 2.5-3.5 using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid, you can protonate the silanol groups, neutralizing their negative charge.[2] This significantly reduces the electrostatic interaction with the protonated this compound. A good starting point is a mobile phase containing 0.1% formic acid.
-
High pH: Alternatively, using a high pH mobile phase (e.g., pH 9-10 with a buffer like ammonium bicarbonate) will deprotonate the this compound, making it neutral.[3] This also eliminates the strong electrostatic interaction. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.
-
-
Use of Mobile Phase Additives (Competing Bases): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.[2] The TEA molecules will preferentially interact with the active silanol sites, effectively "masking" them from the this compound. A typical concentration is 0.1% v/v. Be aware that TEA can sometimes suppress MS signals and may shorten column lifetime.
-
Column Selection: Modern HPLC columns are designed to minimize the negative effects of residual silanols.
-
End-capped Columns: These columns have been chemically treated to reduce the number of free silanol groups.[3]
-
Hybrid Particle Columns: These columns incorporate organic polymers into the silica matrix, making them more resistant to high pH and reducing silanol activity.
-
Q2: My this compound peak has a low retention time and is eluting near the void volume. How can I increase its retention?
A2: The Cause: Theophyllidine is a polar molecule. In reversed-phase HPLC, which separates compounds based on their hydrophobicity, polar compounds have weak interactions with the nonpolar stationary phase (like C18) and are therefore poorly retained, eluting quickly with the mobile phase.
Strategies to Increase Retention:
| Strategy | Mechanism of Action | Recommended Starting Conditions |
| Decrease Organic Modifier Concentration | Increasing the aqueous component of the mobile phase makes it more polar, which increases the relative hydrophobicity of the analyte and promotes stronger interaction with the stationary phase. | If using 60:40 Acetonitrile:Water, try 80:20 or 90:10 Water:Acetonitrile. |
| Use a Less Polar Organic Modifier | Methanol is slightly less eluotropic (weaker solvent) than acetonitrile. Switching to methanol can sometimes increase the retention of polar compounds. | Replace acetonitrile with methanol at the same or slightly lower concentration. |
| Mobile Phase pH Adjustment (for basic compounds) | At a higher pH (approaching or exceeding the pKa of the amine groups), Theophyllidine will be less protonated (more neutral) and thus more hydrophobic, leading to increased retention. This requires a pH-stable column. | Use a buffer to maintain a pH of 7 or higher. |
| Use a Different Stationary Phase | A less hydrophobic stationary phase (e.g., C8, Phenyl, or a polar-embedded phase) can sometimes provide better retention for polar analytes. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative.[4] | Consult column manufacturer's recommendations for polar basic compounds. |
| Increase Buffer Concentration | A higher buffer concentration can sometimes lead to a "salting-out" effect, where the increased ionic strength of the mobile phase drives the analyte onto the stationary phase, increasing retention.[5] | Increase buffer concentration from 10 mM to 25 mM or 50 mM, monitoring backpressure. |
Q3: I'm observing precipitate in my mobile phase or experiencing high backpressure after introducing my sample. What is the likely cause and solution?
A3: The Cause: this compound, while soluble in water, can precipitate when the mobile phase composition changes, particularly with an increase in the organic modifier concentration. This is a common issue when the sample is dissolved in a solvent that is "stronger" (less polar) than the initial mobile phase conditions. High backpressure is often a direct result of this precipitation clogging the column frit or the tubing.
Preventative Measures and Solutions:
-
Sample Diluent: The ideal sample diluent is the mobile phase itself. If this is not possible due to solubility limitations, use a solvent that is weaker (more polar) than the mobile phase. Avoid dissolving your sample in 100% organic solvent if your mobile phase is highly aqueous.
-
Solubility Testing: Before running a sequence, perform a simple solubility test. Mix your sample solution with the mobile phase in the same ratio as they will be mixed at the head of the column. If a precipitate forms, you need to adjust your sample solvent or concentration.
-
Lower Sample Concentration: If possible, reduce the concentration of your sample. This can often prevent precipitation without significantly impacting detection sensitivity, especially with modern detectors.
-
Gradient Start Conditions: If you are running a gradient, ensure that the initial mobile phase composition is compatible with your sample diluent. A high initial aqueous composition is generally safer for polar analytes dissolved in aqueous solutions.
-
System Flush: If you suspect precipitation has already occurred and are experiencing high backpressure, disconnect the column and flush the system with an appropriate solvent (e.g., water, then isopropanol) to dissolve any precipitate. You may also need to back-flush the column (if the manufacturer allows) or replace the column frit.
Experimental Protocols
Protocol 1: Basic Mobile Phase Preparation for Improved Peak Shape of this compound
This protocol is designed to minimize peak tailing by working at a low pH.
-
Aqueous Component Preparation:
-
Prepare a 10 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust the pH to 2.5 with phosphoric acid.[2]
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the aqueous buffer with HPLC-grade acetonitrile in the desired ratio (e.g., 90:10 v/v for initial method development).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve this compound in the mobile phase or in a diluent with a higher aqueous content than the mobile phase.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., 272 nm).[6]
-
Injection Volume: 10 µL
-
Conclusion
Successfully analyzing this compound by HPLC requires a systematic approach to address its inherent polarity and basicity. By understanding the underlying chemical interactions and methodically applying the troubleshooting strategies outlined in this guide, researchers can develop robust, reproducible, and accurate analytical methods. Remember to consider all aspects of the chromatographic system, from the mobile phase composition and pH to the choice of stationary phase and sample preparation.
References
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
ResearchGate. Retention of analytes on C18 column can be slightly affected by buffer concentration?[Link]
-
PubChem. Theophylline. [Link]
-
MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]
-
Journal of Chemical and Pharmaceutical Research. Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. [Link]
-
ResearchGate. Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. [Link]
-
World Journal of Pharmaceutical Research. RP-HPLC method for etophylline and theophylline analysis. [Link]
-
SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Agilent. Why it matters and how to get good peak shape. [Link]
-
ChemAxon. pKa theophylline. [Link]
-
Scilit. The Analysis of Theophylline By HPLC. [Link]
-
PubChem. Theophyllidine. [Link]
Sources
Technical Support Center: Theophylline Hydrochloride Analysis
Welcome to the technical support center for Theophylline Hydrochloride analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on identifying and mitigating matrix effects. The following troubleshooting guides and FAQs are structured to provide not only solutions but also a deeper understanding of the underlying scientific principles.
Section 1: Understanding Matrix Effects in Theophylline Hydrochloride Analysis
Q1: What are matrix effects, and why are they a significant concern in the analysis of Theophylline Hydrochloride?
A1: In quantitative bioanalysis, particularly with sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the "matrix" refers to all components in a biological sample other than the analyte of interest (Theophylline Hydrochloride).[1] These endogenous components, such as phospholipids, salts, proteins, and metabolites, can interfere with the ionization of Theophylline Hydrochloride in the mass spectrometer's source.[2][3] This interference is termed the "matrix effect."
The primary causes of matrix effects in Electrospray Ionization (ESI), a common technique for Theophylline analysis, include:
-
Competition for Ionization: Co-eluting matrix components can compete with Theophylline Hydrochloride for the limited available charge in the ESI source, reducing the number of analyte ions that reach the detector.[1]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, which affects the efficiency of solvent evaporation and ion formation.[4]
-
Ion Pairing: Endogenous compounds can form adducts with Theophylline Hydrochloride, altering its mass-to-charge ratio and preventing its detection at the specified transition.
Section 2: Troubleshooting Guide: Identifying and Quantifying Matrix Effects
Q2: My Theophylline Hydrochloride calibration curve is non-linear in plasma samples, but linear in a pure solvent. Could this be a matrix effect, and how can I confirm it?
A2: Yes, a discrepancy in linearity between a solvent-based calibration curve and a matrix-based curve is a strong indicator of matrix effects.[6] To systematically diagnose and quantify this issue, you can perform the following experiments:
1. Qualitative Assessment: Post-Column Infusion
This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.
-
Workflow:
-
Infuse a standard solution of Theophylline Hydrochloride at a constant flow rate directly into the mass spectrometer, post-chromatography column.
-
Inject a blank, extracted biological matrix sample onto the LC system.
-
Monitor the Theophylline Hydrochloride signal. A stable baseline will be observed initially.
-
Any dip or rise in this baseline as the matrix components elute indicates ion suppression or enhancement, respectively.[5][7]
-
-
Interpretation: If the retention time of Theophylline Hydrochloride falls within a region of signal suppression or enhancement, your analysis is likely affected by matrix effects.
dot
Caption: Post-column infusion workflow for detecting matrix effects.
2. Quantitative Assessment: Post-Extraction Spike Analysis
This is the most common method to quantify the extent of matrix effects.
-
Experimental Protocol:
-
Set A: Prepare Theophylline Hydrochloride standards in a pure solvent (e.g., mobile phase).
-
Set B: Extract blank biological matrix (e.g., plasma) using your established sample preparation protocol. After extraction, spike the clean extract with Theophylline Hydrochloride at the same concentrations as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each concentration level:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
An MF value deviating significantly from 1 (e.g., outside the range of 0.85 to 1.15) indicates a significant matrix effect that must be addressed.[8]
Section 3: Mitigation Strategies for Matrix Effects
Q3: I've confirmed significant ion suppression for Theophylline Hydrochloride in my plasma assay. What are the most effective strategies to mitigate this?
A3: Mitigating matrix effects involves either removing the interfering components, separating them chromatographically from your analyte, or compensating for their effects.[9] Here are the recommended approaches, from simplest to most robust:
Strategy 1: Optimize Sample Preparation
The goal is to selectively remove matrix components while efficiently recovering Theophylline Hydrochloride. Improving sample cleanup is often the most effective way to combat ion suppression.[10]
-
Protein Precipitation (PPT): This is a simple but often "dirtier" method. While it removes proteins, it leaves behind many other matrix components like phospholipids.[11] It may be insufficient for highly sensitive assays.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[10][12] For Theophylline, which is a weak acid (pKa ≈ 8.8), you can optimize the pH of the aqueous phase to ensure it is in a neutral, extractable form.[13]
-
Protocol: Adjust the plasma sample pH to be ~2 units below the pKa (e.g., pH 6.8) to keep Theophylline neutral. Extract with a water-immiscible organic solvent like ethyl acetate.
-
-
Solid-Phase Extraction (SPE): SPE provides the most effective cleanup by selectively binding the analyte to a solid sorbent and washing away interferences.[10][12] For Theophylline, a mixed-mode SPE (combining reversed-phase and ion-exchange) can be highly effective at removing both non-polar lipids and charged salts.[11]
dot
Caption: Comparison of sample preparation techniques for matrix effect reduction.
Strategy 2: Modify Chromatographic Conditions
If sample preparation is insufficient, optimizing the HPLC/UPLC method can separate Theophylline Hydrochloride from co-eluting interferences.
-
Adjust Gradient Profile: A shallower gradient can increase the resolution between the analyte and interfering peaks.[14]
-
Change Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) can alter the selectivity and move interferences away from the analyte peak.
-
Use UPLC/UHPLC: Ultra-high-performance liquid chromatography offers sharper peaks and better resolution, which can significantly reduce the chances of co-elution and has been shown to reduce matrix effects.[11][15]
Strategy 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the gold standard for compensating for matrix effects.[12] A SIL-IS, such as Theophylline-¹³C₃ or Theophylline-d₃, is chemically identical to the analyte but has a higher mass.
-
Why it works: The SIL-IS co-elutes with Theophylline Hydrochloride and experiences the same degree of ion suppression or enhancement.[16] Because you are measuring the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to accurate and precise results.[12]
-
Implementation: Add a known amount of the SIL-IS to every sample and standard at the beginning of the sample preparation process.
dot
Caption: How a Stable Isotope-Labeled Internal Standard (SIL-IS) compensates for matrix effects.
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I just dilute my sample to reduce matrix effects? A4: Yes, sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[7][17] However, this approach also dilutes your analyte, Theophylline Hydrochloride. This strategy is only viable if your assay has sufficient sensitivity to measure the diluted analyte well above the lower limit of quantification (LLOQ).
Q5: I am using an older HPLC-UV method for Theophylline Hydrochloride. Are matrix effects still a concern? A5: Matrix effects are primarily an issue in mass spectrometry due to the ionization process. HPLC with UV detection is generally less susceptible to these types of interferences. However, you can still experience matrix effects in HPLC-UV if endogenous compounds co-elute and absorb light at the same wavelength as Theophylline Hydrochloride (typically around 270-280 nm), leading to a positive interference or a distorted peak shape.[18][19][20] Proper chromatographic separation is key to avoiding this.
Q6: Are there alternatives to expensive stable isotope-labeled internal standards? A6: While a SIL-IS is ideal, a structural analog can be used as an internal standard if it behaves very similarly to the analyte during extraction and chromatography.[5] For Theophylline, a compound like 8-chlorotheophylline or another methylxanthine could be considered. However, it's crucial to validate that the analog experiences the same degree of matrix effect as Theophylline Hydrochloride, which is often not the case as they may not co-elute perfectly. Therefore, a SIL-IS remains the most robust choice for LC-MS/MS assays.[16]
Q7: My lab analyzes Theophylline Hydrochloride in both plasma and urine. Do I need to validate for matrix effects in both? A7: Absolutely. Different biological matrices have vastly different compositions.[3] Urine is primarily aqueous with salts and urea, while plasma is rich in proteins and lipids. The nature and extent of matrix effects will be different for each. Therefore, you must perform separate matrix effect assessments and potentially develop different sample preparation protocols for each biological fluid to ensure the accuracy of your results.
References
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
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Li, W., et al. Assessment of matrix effect in quantitative LC-MS bioanalysis. Future Science OA. [Link]
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Bioanalysis Zone. Overcoming Matrix Effects. [Link]
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Tran, T., et al. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Mei, H. Matrix effects: Causes and solutions. ResearchGate. [Link]
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Modhave, Y. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Aman, C. Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]
-
Smith, J. Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
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Trufelli, H., et al. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
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Chambers, E., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Journal of The American Society for Mass Spectrometry. [Link]
-
Kuklenyik, Z., et al. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxicology Letters. [Link]
-
National Center for Biotechnology Information. Theophylline hydrochloride. PubChem Compound Summary for CID 66931453. [Link]
-
Al-Salman, H. N. K., et al. Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology. [Link]
-
Selvaganapathy, M., et al. Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Welch Materials, Inc. Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
Jain, D., et al. Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. [Link]
-
Ananthaswamy, V. Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Cicek, S., et al. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Iranian Journal of Pharmaceutical Research. [Link]
-
Mounié, J., et al. Methods of theophylline assay and therapeutic monitoring of this drug. Annales de Biologie Clinique. [Link]
-
Sree, G. S., et al. A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. Research Journal of Pharmacy and Technology. [Link]
-
Sentürk, Z., et al. Determination of theophylline and ephedrine HCL in tablets by ratio-spectra derivative spectrophotometry and LC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Patel, A. Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosage form. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
-
Li, Y., et al. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. Molecules. [Link]
-
Al-Salman, H. N. K., et al. Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. ResearchGate. [Link]
-
Dawson, M., et al. Analytical Methodology to Determine Stable Isotopically Labelled and Unlabelled Theophylline in Human Plasma Using Capillary Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Nakajima, M., et al. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Orczyk, M., et al. Theophylline determination by 'high-pressure' liquid chromatography. ResearchGate. [Link]
-
National Center for Biotechnology Information. Theophylline. PubChem Compound Summary for CID 2153. [Link]
-
Nakajima, M., et al. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Nakajima, M., et al. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Keio University. [Link]
-
Matuszewski, B. K., et al. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. Journal of Chromatography B. [Link]
-
Lewis, K.A., Tzilivakis, J., Warner, D. and Green, A. Theophylline. University of Hertfordshire. [Link]
-
UTHSC. Sample Preparation. [Link]
-
Nelson, J. W., et al. Simplified micro-scale procedure for preparing samples for theophylline determination by liquid chromatography. Clinical Chemistry. [Link]
-
Phenomenex. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
PharmaCompass. Theophylline. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Koal, T., et al. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]
-
Waters Corporation. Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Le Guennec, J. C., et al. Study of theophylline metabolism in premature human newborns using stable isotope labelling. British Journal of Clinical Pharmacology. [Link]
-
Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
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Technical Support Center: Theophylline Hydrochloride Reference Standard
A Guide to Understanding and Preventing Instability
Section 1: Foundational Knowledge & Core Stability Concerns
Q1: What is the relationship between "Theophyllidine Hydrochloride" and "Theophylline"?
This is a crucial point of clarification. The active molecule and primary component of interest is Theophylline (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)[1]. "this compound" refers to the hydrochloride salt of Theophylline. While the salt form enhances solubility, the stability and degradation pathways are primarily governed by the Theophylline molecule itself. Throughout this guide, we will refer to "Theophylline" as the core compound, and all stability information is directly applicable to its hydrochloride salt form.
Q2: What are the primary stability concerns for a Theophylline reference standard?
Theophylline is a chemically stable product under standard room temperature conditions[2]. However, as a high-purity reference standard used for precise quantitative analysis, its integrity can be compromised by several factors. The primary concerns are:
-
Hydration: Anhydrous Theophylline can absorb moisture to form a monohydrate. This change in hydration state will alter the compound's mass and lead to significant errors in weighing and concentration calculations[3].
-
Oxidative Degradation: The purine ring system can be susceptible to oxidation, especially when exposed to air, oxidizing agents, or radical-generating conditions like UV light. This can lead to the formation of degradation products like 1,3-dimethyluric acid[4][5][6].
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation[7][8]. This is a critical factor for both the solid standard and solutions prepared from it.
-
Solution Instability: The stability of Theophylline in solution is highly dependent on the solvent, pH, and storage conditions. Degradation can occur over time, leading to the appearance of new peaks in chromatographic analyses and a decrease in the concentration of the main peak.
Section 2: Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during your experiments, providing a logical path to diagnosis and resolution.
Issue 1: Physical Changes to the Solid Standard
Q: My solid Theophylline reference standard powder, which was once white, now has a yellowish tint. What is the cause and what should I do?
A yellowish discoloration is a common indicator of chemical degradation, most likely due to oxidation or photodegradation. This can happen if the vial has been improperly stored with exposure to air and/or light over a prolonged period.
Recommended Actions:
-
Do not use the standard for quantitative analysis. A color change signifies a potential loss of purity.
-
Verify the Integrity: Perform a purity analysis using a validated, stability-indicating HPLC method. Compare the chromatogram to the certificate of analysis. Look for a decrease in the main peak area and the appearance of new impurity peaks.
-
Review Storage Conditions: Ensure all Theophylline standards are stored in tightly sealed containers, protected from light, and in a dry environment, as recommended by suppliers[2][7][9]. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
Q: The powder in my reference standard vial appears clumpy and is difficult to handle and weigh accurately. Why has this happened?
Clumping or caking is a classic sign of moisture absorption. Anhydrous Theophylline is susceptible to hydration, converting to its monohydrate form in the presence of sufficient humidity[3]. This not only affects the physical properties but critically alters the potency of the standard, as the added water molecule increases the molecular weight.
Recommended Actions:
-
Assume Potency Has Changed: Do not use the standard for preparing solutions where an exact concentration is required.
-
Confirm Hydration State: Techniques like Karl Fischer titration (to determine water content), X-Ray Powder Diffraction (XRPD), or thermal analysis (TGA/DSC) can confirm a change in the hydration state.
-
Prevent Recurrence: Always store the reference standard in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after use.
Issue 2: Inconsistent or Out-of-Specification (OOS) Analytical Results
Q: My HPLC analysis shows the purity of the reference standard is lower than the value on its certificate. What is the troubleshooting process?
An OOS purity result requires a systematic investigation. The following workflow can help pinpoint the source of the discrepancy.
Caption: A systematic workflow for troubleshooting OOS purity results.
Q: I am observing new, unidentified peaks in the chromatogram of my freshly prepared Theophylline standard solution. What might they be?
The appearance of new peaks strongly suggests degradation. Based on known pathways, these peaks could be:
-
Oxidation Products: Such as 1,3-dimethyluric acid.
-
Demethylation Products: Fungal or microbial contamination can lead to N-demethylation, producing compounds like 3-methylxanthine and xanthine[6].
-
Related Substances: Theophylline synthesis can result in impurities like caffeine or other theophylline-related compounds that might co-elute or become more prominent if the main peak degrades[10].
A forced degradation study (see Section 3) is the most effective way to generate and provisionally identify these potential degradants.
Section 3: Key Protocols & Best Practices
Q: What is the definitive protocol for storing and handling Theophylline reference standards to ensure long-term stability?
Adherence to proper storage and handling is the single most important factor in maintaining the integrity of your reference standard.
Step-by-Step Storage and Handling Protocol:
-
Upon Receipt: Visually inspect the container for an intact seal and any signs of damage. Log the receipt date.
-
Storage Location: Store the primary container in a cool, dry, and dark place. A recommended temperature is 2–8 °C[7]. The storage area should be a well-ventilated space, separate from strong oxidizing agents[11].
-
Control Humidity: Place the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to prevent moisture absorption and hydration[3].
-
Protect from Light: Use amber vials or store the container in a light-blocking box to prevent photodegradation[7].
-
Inert Atmosphere (Optional but Recommended): For long-term stability, after first use, consider backfilling the vial with an inert gas like argon or nitrogen to displace air and minimize oxidation[2].
-
Handling for Weighing:
-
Allow the container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Handle the material in a low-humidity environment if possible.
-
Promptly and securely reseal the container immediately after dispensing the material.
-
-
Documentation: Keep a logbook for each vial, recording the date of opening and each use.
Q: How can I perform a forced degradation study to understand the instability of Theophylline?
A forced degradation (or stress testing) study is essential for developing a stability-indicating analytical method. It helps identify degradation products and demonstrates the method's ability to separate them from the parent compound.
Step-by-Step Forced Degradation Protocol:
-
Prepare Stock Solution: Prepare a Theophylline stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (unstressed stock solution) should be stored at 2-8°C and protected from light.
| Stress Condition | Reagent / Method | Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C | To test stability against acid. |
| Base Hydrolysis | 0.1 M NaOH | 2 hours at 60°C | To test stability against base. |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp | To simulate oxidative stress[4]. |
| Thermal Degradation | Heat solution at 80°C | 48 hours | To test for thermal lability. |
| Photodegradation | Expose to direct sunlight or a photostability chamber (ICH Q1B) | 24-48 hours | To test for light sensitivity[8]. |
-
Neutralization: After the exposure period, cool the acid and base-stressed samples to room temperature and neutralize them (e.g., add an equivalent amount of base/acid).
-
Analysis: Dilute all samples (including the control) to a suitable concentration and analyze them using your HPLC method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of Theophylline.
-
Determine the retention times and peak purity of any new peaks formed. This data is critical for validating your method as "stability-indicating."
-
Caption: Primary degradation pathways for the Theophylline molecule.
References
-
Glenmark Pharmaceuticals. (2021). US - OSHA SAFETY DATA SHEET: Theophylline Anhydrous Extended Release Tablets. [Link]
-
Carl ROTH GmbH + Co. KG. (2020). Safety Data Sheet: Theophylline. [Link]
-
Al-Tabbakh, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. Water, 14(10), 1618. [Link]
-
Seshadri, R. K., et al. (2023). A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. Impact Factor, 12(3). [Link]
-
Johnson, C. E., et al. (1984). Stability of Theophylline in Human Serum and Whole Blood. American Journal of Hospital Pharmacy, 41(10), 2065–2068. [Link]
-
Vila Jato, J. L., et al. (1993). The stability of theophylline tablets with a hydroxypropylcellulose matrix. Drug Development and Industrial Pharmacy, 19(11), 1211-1225. [Link]
-
Bobrovs, R., Seton, L., & Dempster, N. (2015). The reluctant polymorph: investigation into the effect of self-association on the solvent mediated phase transformation and nucleation of theophylline. CrystEngComm, 17(15), 2947-2956. [Link]
-
Al-Tabbakh, A., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]
-
Cardona, T., et al. (2001). Stability of theophylline in mono- and multi-layer parenteral nutrition bags. Nutrición Hospitalaria, 16(1), 23-26. [Link]
-
Zhang, Y., et al. (2019). Isolation, characterization and application of theophylline-degrading Aspergillus fungi. BMC Microbiology, 19(1), 226. [Link]
-
Kumar, A., & Saini, P. (2013). Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis, 3(4), 138-143. [Link]
-
World Health Organization. (2010). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
Sources
- 1. Theophylline Pharmaceutical Secondary Standard; Certified Reference Material 58-55-9 [merckmillipore.com]
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- 3. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment | MDPI [mdpi.com]
- 6. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. impactfactor.org [impactfactor.org]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Theophylline Hydrochloride Analysis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the analysis of Theophylline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the analytical characterization of this compound. We will delve into the root causes of degradation and provide field-proven solutions to ensure the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Here we address the most common issues our users face during the analysis of Theophylline Hydrochloride.
Q1: My Theophylline peak is tailing significantly in my reverse-phase HPLC analysis. What is the likely cause?
A: Peak tailing for Theophylline is almost always related to the pH of your mobile phase. Theophylline has a pKa of approximately 8.6.[1] If the mobile phase pH is not sufficiently acidic (ideally 2-3 pH units below the pKa), the molecule can exist in both its protonated (ionized) and neutral forms. This dual state leads to unwanted secondary interactions with residual, un-capped silanols on the silica-based column packing, causing the characteristic tailing.
-
Causality: At a pH near its pKa, Theophylline will be in equilibrium between its charged and uncharged states. The charged form is repelled by the non-polar stationary phase and elutes quickly, while the uncharged form has better retention. This mixed-mode interaction, coupled with interaction with active silanol sites, broadens and tails the peak.
-
Solution: Adjust the mobile phase to a pH between 3.0 and 4.5.[2][3] This ensures Theophylline is consistently protonated, minimizing secondary silanol interactions and resulting in a sharp, symmetrical peak.
Q2: I'm observing a gradual decrease in my Theophylline analyte response when my samples are left in the autosampler overnight. Is the compound degrading?
A: Yes, this is a common sign of solution instability. Theophylline is susceptible to hydrolysis, particularly in neutral or alkaline conditions.[4] If your sample diluent is unbuffered water or a neutral solution, the compound can slowly degrade over time.
-
Causality: The imidazole ring of the purine structure in Theophylline can be susceptible to hydrolytic cleavage. This process can be accelerated by seemingly minor factors like the pH of the diluent or exposure to light over extended periods in the autosampler.
-
Solution: Prepare your standards and samples in a mildly acidic diluent, such as the mobile phase itself or a buffer with a pH between 4 and 5.[5] Store samples in amber vials to protect them from light and, if possible, use a temperature-controlled autosampler set to a low temperature (e.g., 4-8°C) to slow down any potential degradation.[1]
Q3: What are the primary degradation products I should expect to see in a forced degradation study of Theophylline?
A: Under typical forced degradation conditions (per ICH guidelines), you will primarily observe degradation under hydrolytic (acid and base) and oxidative stress.[6]
-
Acid/Base Hydrolysis: Leads to the opening of the imidazole ring.
-
Oxidative Stress: Primarily involves hydroxylation at the C8 position and N-demethylation.[7][8] The main degradation products to look for are 1,3-dimethyluric acid , 1-methylxanthine , and 3-methylxanthine .[7][9]
-
Thermal and Photolytic Stress: Theophylline is generally reported to be quite stable under thermal and photolytic conditions, with minimal degradation observed.[4]
Troubleshooting Guide: From Symptom to Solution
This section provides a logical workflow to diagnose and resolve common analytical problems.
Symptom: Poor Peak Shape (Tailing or Fronting)
An asymmetrical peak is a clear indicator that the chromatography conditions are not optimal for Theophylline Hydrochloride. Use the following diagnostic flow to identify and correct the issue.
Caption: Troubleshooting workflow for asymmetric Theophylline peaks.
Symptom: Loss of Signal / Poor Recovery
A decreasing analyte signal points towards degradation or sample loss.
Caption: Diagnostic path for addressing loss of Theophylline signal.
Data & Protocols
Table 1: Physicochemical Properties of Theophylline
| Property | Value | Source |
| Chemical Formula | C₇H₈N₄O₂ | [10] |
| Molar Mass | 180.16 g/mol | [10] |
| pKa | 8.6 | [1] |
| UV λmax | ~270-277 nm | [4][11][12] |
| Solubility | 8.3 g/L in water (20 °C) | [1] |
| LogP | -0.02 | [10] |
Table 2: Summary of Theophylline Degradation under ICH Stress Conditions
| Stress Condition | Reagent/Parameters | Observed Degradation | Primary Degradants | Source |
| Acid Hydrolysis | 0.1 N - 1 N HCl, reflux for 2-8 hours | Significant | Imidazole ring-opened products | [4][13] |
| Base Hydrolysis | 0.1 N - 1 N NaOH, reflux for 3-8 hours | Significant | Imidazole ring-opened products | [2][4] |
| Oxidation | 5-30% H₂O₂, room temp, 4 hours | Moderate | 1,3-dimethyluric acid, 1-methylxanthine, 3-methylxanthine | [4][7] |
| Thermal | Dry heat, 60-80°C, 48 hours | None to minimal | N/A | [4] |
| Photolytic | Exposure to light, 48 hours | None to minimal | N/A | [4] |
Protocol: Forced Degradation Study of Theophylline Hydrochloride
This protocol is a self-validating system designed to establish a stability-indicating analytical method, as mandated by ICH guidelines.[6] The goal is to achieve 5-20% degradation to ensure that the method can effectively separate degradants from the parent compound.[14]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Theophylline Hydrochloride in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis:
- Mix 5 mL of stock solution with 5 mL of 1 N HCl.
- Reflux the mixture at 80°C for 4 hours.[13]
- Cool to room temperature and carefully neutralize with 1 N NaOH.
- Dilute with mobile phase to the target analytical concentration (e.g., 20 µg/mL).
-
Base Hydrolysis:
- Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH.
- Reflux the mixture at 80°C for 4 hours.[4]
- Cool to room temperature and carefully neutralize with 0.1 N HCl.
- Dilute with mobile phase to the target concentration.
-
Oxidative Degradation:
- Mix 5 mL of stock solution with 5 mL of 30% H₂O₂.[5]
- Keep at room temperature for 8 hours, protected from light.
- Dilute with mobile phase to the target concentration.
-
Thermal Degradation:
- Spread a thin layer of solid Theophylline Hydrochloride powder in a petri dish.
- Place in a hot air oven at 80°C for 48 hours.[4]
- Prepare a solution from the stressed powder at the target concentration.
-
Control Sample:
- Prepare a solution of unstressed Theophylline Hydrochloride at the same target concentration.
3. Analysis:
-
Analyze all stressed samples and the control sample using your developed HPLC method.
-
System Validation Check: The chromatographic method must be able to resolve the parent Theophylline peak from all generated degradation peaks. Use a photodiode array (PDA) detector to check for peak purity. The purity angle should be less than the purity threshold for the Theophylline peak in all stressed chromatograms.
References
- Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- AL-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology, 19(7), 196-208.
-
Mounié, J., et al. (1990). Methods of theophylline assay and therapeutic monitoring of this drug. Annales de Biologie Clinique, 48(5), 287-293. Retrieved from [Link]
-
Sentürk, Z., et al. (2002). Determination of theophylline and ephedrine HCL in tablets by ratio-spectra derivative spectrophotometry and LC. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 291-298. Retrieved from [Link]
-
Aravind, U. K., & Aravindakumar, C. T. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Retrieved from [Link]
-
Forced degradation studies. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Shidhaye, S., et al. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics, 3(1), 53. Retrieved from [Link]
-
Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 890-898. Retrieved from [Link]
-
Pathak, D. P., et al. (2021). Development and Validation of RP-HPLC Method for the Determination of Etophylline and Theophylline in Parenteral Formulation. World Journal of Pharmaceutical Research, 10(12), 1290-1302. Retrieved from [Link]
- Shidhaye, S., et al. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics.
-
Aravind, U. K., & Aravindakumar, C. T. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Retrieved from [Link]
-
Macwan, A., et al. (2018). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. Asian Journal of Pharmaceutical Technology and Innovation, 6(28), 1-10. Retrieved from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPTLC METHOD FOR ESTIMATION OF THEOPHYLLINE IN TABLET FORMULATION. (n.d.). Retrieved from [Link]
-
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave. Retrieved from [Link]
-
Theophylline. (n.d.). Wikipedia. Retrieved from [Link]
-
Theophylline hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Theophylline Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. (2009). ResearchGate. Retrieved from [Link]
-
Chen, Q., et al. (2020). Isolation, characterization and application of theophylline-degrading Aspergillus fungi. Scientific Reports, 10(1), 1-11. Retrieved from [Link]
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Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Sciforschen. Retrieved from [Link]
-
Theophylline. (n.d.). PubChem. Retrieved from [Link]
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Kanakal, M. M., et al. (2014). Buffer-Free High Performance Liquid Chromatography Method for the Determination of Theophylline in Pharmaceutical Dosage Forms. ResearchGate. Retrieved from [Link]
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Technical Support Center: Resolving Theophyllidine Hydrochloride from Other Impurities
Welcome to the technical support center for the purification and analysis of Theophyllidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving this compound from its process-related and degradation impurities. We will delve into the causality behind experimental choices, provide field-proven troubleshooting protocols, and ground our recommendations in authoritative standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered during the purification and analysis of this compound.
Q1: What are the common impurities associated with this compound?
Theophyllidine, also known as Theophylline EP Impurity D, is a known related substance of Theophylline and its derivatives.[1][2] Impurities can arise from the synthesis process or degradation. Common related substances include other xanthine derivatives and precursors. The United States Pharmacopeia (USP) lists several theophylline-related compounds that may be present, such as Theophylline Related Compound B.[3][4] It is crucial to have reference standards for known impurities to confirm their identity during analysis.[4]
Q2: What is the most common and effective method for separating this compound from its impurities?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for both analytical and preparative separation of this compound from its impurities.[5][6][7] Specifically, Reversed-Phase HPLC (RP-HPLC) is highly effective due to its ability to separate compounds based on differences in their polarity.[6][7] The USP monograph for Theophylline specifies an HPLC method, which provides a strong, authoritative starting point for method development.[8][9]
Q3: How can I perform a quick qualitative check on the purity of my this compound sample?
For a rapid, low-cost assessment of purity, Thin-Layer Chromatography (TLC) is a suitable technique. It can quickly reveal the presence of major impurities. A typical TLC method would involve spotting the sample on a silica plate and developing it with a solvent system, such as a mixture of acetone, methanol, and formic acid.[10] While not quantitative, it is an excellent tool for reaction monitoring and preliminary purity checks.
Section 2: In-Depth Troubleshooting Guide: Reversed-Phase HPLC
RP-HPLC is the cornerstone of analyzing and purifying this compound. However, achieving optimal separation can be challenging. This guide addresses the most common issues in a problem-solution format.
Problem: Poor Peak Resolution or Co-elution
This is the most frequent issue, where this compound and one or more impurities elute at or very near the same time, making accurate quantification impossible.
Root Cause Analysis & Solution Pathway:
The key to resolving co-eluting peaks is to alter the selectivity of the chromatographic system. This is achieved by systematically modifying the mobile phase, stationary phase, or temperature.
Workflow: Systematic HPLC Method Development for Resolution
Caption: Workflow for resolving co-eluting peaks in HPLC.
Step-by-Step Protocol: Mobile Phase Optimization
-
Understand your Analyte: this compound is a basic compound. Its retention on a C18 column is highly sensitive to the pH of the mobile phase.
-
pH Adjustment: The ionization state of both the analyte and impurities can be altered by changing the mobile phase pH.
-
Action: Prepare a series of mobile phases with a buffer (e.g., phosphate or acetate) at different pH values, typically +/- 2 units away from the pKa of the compound. For Theophyllidine, exploring a pH range from 3.0 to 6.5 is a good starting point.
-
Causality: At a lower pH, the basic analyte will be fully protonated (ionized), which can reduce unwanted interactions with residual silanols on the column packing, often leading to sharper peaks.[11][12]
-
-
Organic Modifier Ratio:
-
Action: If using isocratic elution, systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.[6] For complex mixtures, a gradient elution is often necessary.[13] Start with a shallow gradient and then increase its slope to improve separation.
-
Causality: Changing the solvent strength alters the partitioning of analytes between the mobile and stationary phases, directly impacting retention times.
-
Data Presentation: Example HPLC Gradient Program
| Time (minutes) | % Aqueous Buffer (A) | % Acetonitrile (B) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 20.0 | 50 | 50 | 1.0 |
| 25.0 | 5 | 95 | 1.0 |
| 30.0 | 5 | 95 | 1.0 |
| 31.0 | 95 | 5 | 1.0 |
| 35.0 | 95 | 5 | 1.0 |
Problem: Peak Tailing or Fronting
Peak tailing (asymmetrical peak with a trailing edge) is a common problem for basic compounds like Theophyllidine.[11][12] Fronting peaks (leading edge) are often a sign of column overload.
Root Cause & Solution:
-
Cause (Tailing): Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica-based column packing can have a negative charge and interact ionically with the positively charged Theophyllidine molecule, causing it to "stick" and tail.[11][12]
-
Solution 1: Lower Mobile Phase pH. As described above, operating at a lower pH (e.g., pH 3) suppresses the ionization of silanol groups, minimizing these secondary interactions.[12]
-
Solution 2: Use a Mobile Phase Additive. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding the analyte from them.
-
Solution 3: Use a High-Purity, End-Capped Column. Modern HPLC columns are designed with minimal residual silanols. Ensure you are using a high-quality, base-deactivated column.
-
-
Cause (Fronting/Tailing): Column Overload. Injecting too much sample can saturate the stationary phase, leading to distorted peak shapes.
-
Solution: Reduce the concentration of the injected sample.[14] Perform a loading study by injecting serially diluted samples to find the optimal concentration.
-
Section 3: Alternative and Preparative Scale Techniques
While HPLC is excellent for analysis, other methods may be required for bulk purification.
Preparative Recrystallization
Recrystallization is a powerful technique for purifying solid compounds on a larger scale.[15] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[16]
Logical Flow for Solvent Selection and Crystallization
Sources
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Theophyllidine Hydrochloride Method Transfer: A Technical Support Center
Welcome to the technical support center for Theophyllidine Hydrochloride analytical method transfer. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of transferring analytical methods from one laboratory (the transferring unit, TU) to another (the receiving unit, RU). My goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and resolve common challenges effectively.
Theophyllidine, a xanthine derivative, is a widely used bronchodilator.[1][2] Ensuring that the analytical methods used to test its quality and performance are robust and reproducible across different sites is paramount for patient safety and regulatory compliance. This guide will focus on the two most common and critical analytical techniques for this compound formulations: High-Performance Liquid Chromatography (HPLC) for assay and impurities, and Dissolution Testing for in-vitro performance.
Section 1: Fundamentals of Analytical Method Transfer (AMT)
Successful method transfer is a documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in another lab.[3][4] The objective is to ensure that the receiving unit has the procedural knowledge and ability to perform the transferred analytical procedure as intended.[4] Before diving into specific technical issues, let's address some foundational questions.
Q1: What are the primary types of analytical method transfer, and how do I choose the right one?
A1: The choice of transfer approach depends on the complexity of the method, the experience of the receiving lab, and the stage of drug development. The United States Pharmacopeia (USP) General Chapter <1224> outlines several options.[3][4][5]
-
Comparative Testing: This is the most common approach. It involves the analysis of the same batch(es) of a sample by both the transferring and receiving laboratories and a comparison of the results against a pre-defined acceptance criterion.
-
Co-validation: The receiving unit joins the transferring unit in an inter-laboratory validation of the analytical procedure. This is a good option when the receiving lab has limited experience with the method.[6]
-
Revalidation: The receiving unit repeats a subset of the original validation experiments as defined in ICH Q2(R1).[7][8][9][10]
-
Transfer Waiver: This may be justified if the receiving lab is already familiar with the procedure, the method is a standard compendial method, or the new dosage form is very similar to an existing product already tested by the receiving lab.[6][11]
The selection of the appropriate strategy should be based on a risk assessment.[3] For a well-established this compound HPLC or dissolution method, comparative testing is typically sufficient.
Q2: We are preparing our method transfer protocol. What are the absolute essential elements to include?
A2: A comprehensive, pre-approved protocol is the cornerstone of a successful transfer.[3][12] It prevents ambiguity and ensures both parties are aligned.
Essential Protocol Elements:
-
Objective and Scope: Clearly define the method(s) being transferred.
-
Roles and Responsibilities: Delineate tasks for both the transferring and receiving units.[12]
-
Materials and Instruments: Specify all critical reagents, standards, and equipment. Include manufacturer and part numbers where possible to minimize variability.[13]
-
Analytical Procedure: Provide the full, detailed method.
-
Experimental Design: Outline the number of batches, replicates, and injections.
-
Acceptance Criteria: Define the statistical criteria for a successful transfer (e.g., comparison of means, precision, impurity profiles).
Below is a generalized workflow for the AMT process.
Caption: A generalized workflow for the Analytical Method Transfer (AMT) process.
Section 2: High-Performance Liquid Chromatography (HPLC) Method Transfer
HPLC is the primary technique for assaying this compound and quantifying its related substances. Transferring an HPLC method can be fraught with challenges due to subtle differences in instrumentation and laboratory practices.[14][15]
Troubleshooting HPLC Method Transfer Issues
Q3: Our Theophyllidine peak is showing significant tailing at the receiving lab, but it was symmetrical at the transferring lab. What's causing this?
A3: Peak tailing for a basic compound like Theophyllidine (pKa ≈ 8.6-8.8) is a classic problem in reversed-phase HPLC.[16][17][18] The issue almost always stems from secondary interactions between the positively charged analyte and negatively charged residual silanols on the silica-based column packing.[19][20]
Causality Checklist:
-
Mobile Phase pH: Theophyllidine is a weak base.[18] If the mobile phase pH is not sufficiently low (ideally pH < 3) to keep the surface silanols on the column packing fully protonated (non-ionized), you will get these secondary interactions.[21] Verify that the receiving unit is preparing the buffer correctly and that their pH meter is calibrated. A small deviation in pH can have a large impact on peak shape.
-
Column Differences: Are both labs using the exact same column (manufacturer, model, and batch number)? Even columns with the same designation (e.g., C18) can have vastly different residual silanol activity. Type B silica columns, which are more highly purified and better end-capped, are recommended to minimize this effect.[21]
-
Contamination: The column at the receiving unit might be contaminated. This can be from previous analyses or from the sample matrix itself. A guard column can help protect the analytical column.
-
Extra-column Volume: Excessive volume from tubing or fittings between the injector and the column, or the column and the detector, can cause peak broadening and tailing.[14][20] Ensure the receiving unit is using tubing with the narrowest possible internal diameter.
Troubleshooting Protocol:
-
Verify pH: Prepare a fresh batch of mobile phase at the receiving unit, carefully documenting the pH measurement process.
-
Column Swap: If possible, send the original column from the transferring unit to the receiving unit. If the peak shape improves, the issue is with the receiving unit's column.
-
Column Wash: Implement a rigorous column washing procedure. For a C18 column, this might involve flushing with water, then isopropanol, then hexane, and then reversing the sequence back to the mobile phase.
-
Sacrificial Base: As a last resort, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[21]
Q4: We're seeing a consistent shift in retention times between the two labs. How do we correct this?
A4: Retention time shifts are very common during method transfer and are usually caused by differences in the HPLC systems themselves or the operating conditions.[22]
Causality Checklist:
-
Dwell Volume: This is the most frequent culprit for gradient methods.[13][22] The dwell volume (or gradient delay volume) is the volume from the point of solvent mixing to the head of the column.[22] Different HPLC systems have different dwell volumes, which causes the gradient to reach the column at different times, shifting retention, especially for early eluting peaks.[14][23]
-
Temperature: Column temperature has a significant effect on retention. A difference of just 1°C can change retention times by approximately 2%.[22] Ensure both labs' column ovens are calibrated and set to the same temperature. Also, consider the effect of eluent preheating, which can vary between systems.[23]
-
Mobile Phase Composition: An error in the preparation of the mobile phase (e.g., incorrect organic-to-aqueous ratio) will directly impact retention time.
-
Flow Rate: While pumps are generally precise, their accuracy can differ. Verify the flow rate of the receiving unit's pump.
Troubleshooting Protocol:
-
Dwell Volume Adjustment: Modern HPLCs often have software features to adjust for dwell volume differences, allowing the receiving unit to mimic the transferring unit's system.[23]
-
Temperature Matching: Use the "still-air" or "forced-air" modes in modern column compartments to better match the thermal environment of the original system.[23]
-
Isocratic Hold: For gradient methods, you can sometimes adjust the initial isocratic hold time to compensate for dwell volume differences and align retention times.
| Parameter | Typical Starting Conditions for Theophyllidine | Potential Impact on Transfer |
| Column | C18, 5 µm, 4.6 x 150 mm | High variability between manufacturers in silanol activity. |
| Mobile Phase | Acetonitrile/Methanol and a low pH buffer (e.g., Phosphate or Acetate, pH 2.5-3.5)[24][25] | Critical for peak shape and retention. pH must be tightly controlled. |
| Flow Rate | 1.0 mL/min | Minor differences in pump calibration can cause proportional shifts in RT. |
| Detection | UV at ~270-280 nm[24][26][27] | Generally robust, but detector settings (e.g., flow cell volume) can affect sensitivity.[14][23] |
| Temperature | 25-35 °C | Affects retention and selectivity. Must be consistent.[22] |
| Table 1: Typical HPLC starting parameters and their transfer considerations. |
Section 3: Dissolution Testing Method Transfer
Dissolution testing is critical for assessing the in-vitro release of this compound from solid oral dosage forms. Its transfer can be challenging due to the many mechanical and procedural variables involved.[28]
Troubleshooting Dissolution Method Transfer Issues
Q5: The dissolution results from the receiving unit are much more variable (%RSD is high) than what we saw at the transferring unit. What should we investigate?
A5: High variability in dissolution is a common and frustrating problem. The source can be the analyst, the equipment, the media, or the dosage form itself.[28]
Causality Checklist:
-
Deaeration of Media: Dissolved gases in the dissolution medium are a major source of variability.[29][30] Bubbles can form on the surface of the tablet, reducing the available surface area for dissolution, or interfere with the hydrodynamics in the vessel.[28][29] Ensure both labs are using the same validated deaeration technique (e.g., heating, filtering, and vacuum).[31]
-
Vessel/Apparatus Setup: Mechanical calibration is critical. Check paddle/basket height, vessel centering, and rotation speed (RPM). Any inconsistencies can alter the hydrodynamics and lead to variable results.[32]
-
Dosage Form Introduction: How the tablet is dropped into the vessel matters. It should be dropped gently into the center to avoid sticking to the side or being hit by the paddle.[29]
-
Sampling Technique: If using manual sampling, the position and timing of the sample withdrawal must be identical for every vessel and every run. The use of validated filters is also crucial, as the wrong filter can either leach contaminants or adsorb the drug.[32]
Caption: Decision tree for troubleshooting high variability in dissolution testing.
Q6: We are failing to meet the dissolution profile similarity (f2 factor) during the transfer. What are the likely causes?
A6: Failure to meet the similarity factor (f2 ≥ 50) indicates a systematic difference in the dissolution profiles between the two labs.[33] This points to a more fundamental difference in the test conditions.
Causality Checklist:
-
Media Preparation: This is the most critical factor. For a drug like Theophyllidine, whose solubility can be pH-dependent, minor differences in buffer preparation (e.g., incorrect salt concentration, final pH adjustment) can lead to significantly different dissolution rates.[34]
-
Apparatus Type: Ensure both labs are using the same USP apparatus (e.g., Apparatus 2 - Paddles). While seemingly obvious, this can be overlooked.
-
Vibration: The dissolution apparatus should be free from any significant vibration, which can artificially increase the dissolution rate.[32] Check for nearby equipment (centrifuges, shakers) that might be causing interference.
-
Drug Product Stability: While less common for a stable molecule like Theophyllidine, confirm that the drug is not degrading in the dissolution medium over the course of the test.[29][30]
Troubleshooting Protocol:
-
Joint Media Preparation: Have an analyst from the transferring unit observe or participate in the media preparation at the receiving unit to ensure the procedure is identical.
-
Vibration Check: Use a vibration meter to qualify the location of the dissolution bath at the receiving unit.
-
Comparative Study: If the issue persists, run a head-to-head study using the same lot of media, prepared at one site and shared with the other, to isolate the variable.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Theophylline. Deranged Physiology. [Link]
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Theophylline | C7H8N4O2. PubChem - NIH. [Link]
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HPLC Method Transfer Problems. Element Lab Solutions. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Showing Compound Theophylline (FDB000453). FooDB. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Transfer of Analytical Procedures According to the New USP Chapter 1224. Royal Society of Chemistry. [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
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Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. NIH. [Link]
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1224 Transfer of Analytical Procedures. Scribd. [Link]
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“Transfer of Analytical Procedures according to the New USP Chapter <1224>” - An Overview. International Journal of PharmTech Research. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
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LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]
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〈1224〉 Transfer of Analytical Procedures. USP-NF. [Link]
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USP 1224 Transfer of Analytical Procedures. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
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What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]
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The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]
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Unlocking Smoother HPLC Method Transfer. Technology Networks. [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Method Transfer Problems. LCGC International. [Link]
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Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology. [Link]
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HPLC Troubleshooting Guide. YMC. [Link]
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Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Dissolution Method Troubleshooting. AAPS. [Link]
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Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. [Link]
-
Troubleshooting Dissolution Failures in Stability Studies. LinkedIn. [Link]
-
A Strategy for Quality Control Dissolution Method Development for Immediate-Release Solid Oral Dosage Forms. Dissolution Technologies. [Link]
-
Dissolution Failure Investigation: Troubleshooting Guide. Studylib. [Link]
-
Technical Guidelines for Dissolution Testing of Oral Solid Dosage Forms (Part Two). LinkedIn. [Link]
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Challenges to the Dissolution Test Including Equipment Calibration. Dissolution Technologies. [Link]
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A New RP-HPLC Method for Simultaneous Estimation of Etophylline and Theophylline in Tablets. ResearchGate. [Link]
-
Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research. [Link]
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Dissolution Test for Solid Oral Dosage Forms - Draft proposal for revision in The International Pharmacopoeia. World Health Organization (WHO). [Link]
-
Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. [Link]
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Transfer of drug dissolution testing by statistical approaches: Case study. PMC. [Link]
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FIP Guidelines for Dissolution Testing of Solid Oral Products. FIP. [Link]
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Stability of Theophylline in Human Serum and Whole Blood. PubMed. [Link]
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Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosa. ResearchGate. [Link]
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Getting it right: best practices for analytical method transfers. Manufacturing Chemist. [Link]
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Challenges of Analytical Method Transfer in the Pharmaceutical Industry. RSSL. [Link]
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Challenges in Analytical Method Transfer. Pharmaceutical Technology. [Link]
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Analytical Method Transfer: Common Pitfalls and How to Avoid Them. QbD Group. [Link]
-
Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Analytical Method Validation for Theophyllidine Hydrochloride
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of analytical methodologies for the validation of Theophyllidine Hydrochloride, a critical impurity in Theophylline-based drug products. Our objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in scientific integrity and regulatory expectations.
The accurate quantification of impurities like this compound is not merely a quality control checkbox; it is a cornerstone of patient safety and product efficacy. Theophyllidine, identified as Theophylline EP Impurity D or USP Related Compound D, must be meticulously monitored to adhere to strict regulatory limits.[1][2][3] The selection of an appropriate analytical method is therefore a decision of paramount importance, guided by the principles of accuracy, precision, specificity, and robustness as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8]
This guide will dissect and compare three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE). We will explore their underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance based on established validation parameters.
Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Impurity Profiling
HPLC, particularly in its reversed-phase configuration (RP-HPLC), is the undisputed workhorse for the analysis of pharmaceutical impurities. Its strength lies in its high resolving power, enabling the separation of the active pharmaceutical ingredient (API) from its structurally similar impurities and degradation products.
The Principle of Separation
In RP-HPLC, the stationary phase (typically a C18 silica-based column) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a polar molecule, will have a lower affinity for the stationary phase compared to the slightly less polar Theophylline, resulting in an earlier elution time and effective separation. The choice of a C18 column is foundational; its long alkyl chains provide a high degree of hydrophobicity, offering excellent retention and separation for a wide range of small molecules.
A Validated HPLC Protocol for this compound Assay
This protocol is a representative example, synthesized from established methods for Theophylline and its related compounds, and optimized for impurity quantification.[9][10][11][12]
Experimental Protocol: RP-HPLC
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point.
-
Mobile Phase: A mixture of a phosphate or acetate buffer (pH adjusted to ~6.5) and acetonitrile (e.g., 85:15 v/v).
-
Causality: The buffer controls the ionization state of the analytes to ensure reproducible retention times. Acetonitrile serves as the organic modifier; its concentration is optimized to achieve adequate separation and a reasonable run time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Causality: Maintaining a constant column temperature is crucial for ensuring the reproducibility of retention times.
-
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of dilutions to cover the expected concentration range (e.g., from the Limit of Quantitation to 150% of the specification limit).
-
Sample Preparation: Accurately weigh and dissolve the Theophylline drug substance or product in the mobile phase to a known concentration.
HPLC Experimental Workflow
Caption: HPLC workflow for Theophyllidine HCl analysis.
Validation Parameters for the HPLC Method
A robust validation protocol must demonstrate that the method is suitable for its intended purpose.[7]
-
Specificity (Selectivity): This is the ability to assess the analyte unequivocally in the presence of other components. For an impurity method, this is paramount. Specificity is demonstrated by performing forced degradation studies (hydrolysis, oxidation, thermal, and photolytic stress).[12][14][15] The method is considered specific if the Theophyllidine peak is well-resolved from Theophylline, other impurities, and any degradation products, with a peak purity analysis confirming homogeneity.
-
Linearity: The method's linearity should be established across a range from the reporting limit up to at least 120% of the impurity specification limit.[16] A minimum of five concentration levels are analyzed, and the correlation coefficient (r²) should ideally be ≥ 0.999.[12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[5] For an impurity, a low LOQ is essential. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Accuracy is determined by spiking the drug product or substance with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The recovery should typically be within 98-102%.[10]
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate determinations at 100% of the test concentration.[7]
-
Intermediate Precision: Evaluates the method's reliability under variations within the same laboratory (e.g., different days, different analysts, different equipment).
-
The Relative Standard Deviation (%RSD) for precision studies should typically be less than 5% for impurity analysis.
-
-
Robustness: The method's robustness is evaluated by making small, deliberate changes to parameters like mobile phase pH, organic modifier composition, and column temperature to ensure it remains unaffected.[12][17]
Pillar 2: UV-Vis Spectrophotometry — A Rapid Screening Tool
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC. It relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the analyte (Beer-Lambert Law).[18]
The Principle of Measurement
This compound possesses a chromophore that absorbs UV radiation. By measuring the absorbance at its λmax (around 272 nm), its concentration can be determined.[13] While straightforward, this method's utility is highly dependent on the sample matrix.
A Representative UV-Vis Protocol
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent/Blank: Use a suitable solvent in which Theophyllidine HCl is stable and soluble, such as 0.1 N HCl or a phosphate buffer. This same solvent is used as the blank.
-
Wavelength Selection: Scan a standard solution of Theophyllidine HCl across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Curve: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax. Plot absorbance vs. concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance. Calculate the concentration using the calibration curve.
UV-Vis Experimental Workflow
Caption: UV-Vis spectrophotometry workflow.
Validation and Critical Limitations
-
Specificity: This is the primary weakness of UV-Vis spectrophotometry for impurity analysis. Theophylline and other potential impurities have similar UV spectra, leading to significant interference.[19] This method is only viable if it can be proven that the API and other components do not absorb at the analytical wavelength, which is highly unlikely in this case. Derivative spectrophotometry can sometimes resolve overlapping spectra but often lacks the necessary resolution for complex mixtures.[20]
-
Linearity, Accuracy, Precision: These parameters are validated similarly to HPLC, but the acceptance criteria may be slightly wider. Accuracy can be significantly compromised by a lack of specificity.
Expert Insight: Due to its inherent lack of specificity, UV-Vis spectrophotometry is generally unsuitable for the routine quantification of this compound in the presence of Theophylline. Its use should be restricted to scenarios where Theophyllidine has been isolated or for non-specific assays where total xanthine content might be of interest.
Pillar 3: Capillary Electrophoresis (CE) — A High-Efficiency Orthogonal Approach
Capillary Electrophoresis offers a different separation mechanism from HPLC, making it an excellent orthogonal technique for method validation and cross-verification. Separation in CE is based on the differential migration of charged species in an electric field.
The Principle of Electrophoretic Separation
A fused-silica capillary is filled with a background electrolyte (buffer). When a high voltage is applied, a bulk flow of the solution, known as the electroosmotic flow (EOF), is generated towards the cathode. Cationic species like the protonated this compound will migrate faster than the EOF, neutral species will move with the EOF, and anions will be repelled. The separation is based on the charge-to-size ratio of the analytes, resulting in extremely high separation efficiencies.
A Representative CE Protocol
This protocol is based on methods developed for Theophylline in various matrices.[21]
Experimental Protocol: Capillary Electrophoresis
-
Instrumentation: A CE system with a power supply, autosampler, capillary cartridge, and a UV detector.
-
Capillary: Uncoated fused-silica capillary (e.g., 50 cm effective length, 75 µm I.D.).
-
Background Electrolyte (BGE): A phosphate-borate buffer (e.g., 10 mM, pH 9.0).
-
Causality: The pH of the BGE is critical. At pH 9.0, the silanol groups on the capillary wall are deprotonated, generating a strong EOF. The buffer components carry the current and maintain a stable pH.
-
-
Applied Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at 280 nm.[21]
Capillary Electrophoresis Experimental Workflow
Caption: Capillary Electrophoresis (CE) workflow.
Validation and Performance Characteristics
-
Specificity: CE offers exceptionally high peak efficiencies (theoretical plates), often superior to HPLC, resulting in excellent resolution of closely related compounds.[22] Its different selectivity makes it a powerful tool to confirm the purity of an HPLC peak.
-
Sensitivity: While standard UV detection in CE can have lower sensitivity than HPLC due to the small path length, it is often sufficient for impurity analysis. Sensitivity can be dramatically enhanced using techniques like laser-induced fluorescence (LIF) if a suitable fluorophore is present or can be attached.[23]
-
Precision: A key challenge in CE is the precision of migration times and peak areas, which can be more variable than HPLC retention times. This variability is influenced by factors like buffer depletion, capillary wall interactions, and injection volume precision. Careful system setup and the use of an internal standard are often necessary to achieve the required level of precision.
-
Linearity, Accuracy, Robustness: These parameters are validated using similar principles to HPLC.
Comparative Analysis of Analytical Methods
The choice of analytical method is a balance of performance, speed, cost, and the specific requirements of the analysis.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Capillary Electrophoresis (CE) |
| Specificity | Excellent: High resolving power, ideal for complex mixtures. Specificity proven with forced degradation. | Poor: Prone to significant interference from API and other impurities. Not suitable for impurity quantification. | Excellent: Very high peak efficiency and orthogonal selectivity to HPLC. |
| Linearity | Excellent: Typically r² > 0.999 over a defined range. | Good: Generally follows Beer's Law, but can deviate at high concentrations. | Good: Good linearity over 2-3 orders of magnitude. |
| LOD / LOQ | Very Good: Easily achieves levels required for impurity analysis (ppm levels). | Poor: Higher detection limits compared to chromatographic methods. | Good to Excellent: Comparable or better than HPLC, especially with advanced detectors (LIF). |
| Precision (%RSD) | Excellent: Typically <2% for retention time and <5% for peak area in impurity analysis. | Good: Typically <2% for simple solutions. | Good: Can be challenging. Typically 2-5% for migration time and 5-10% for peak area without an internal standard. |
| Accuracy (% Recovery) | Excellent: Typically 98-102% for spiked samples. | Poor to Good: Highly dependent on specificity. Can be accurate for pure substances. | Excellent: High recovery rates when precision is controlled. |
| Robustness | Good: Well-understood parameters; requires careful control of mobile phase and column conditions. | Excellent: Generally very robust and simple to perform. | Moderate: Sensitive to buffer composition, temperature, and capillary surface condition. |
| Throughput & Cost | Moderate Throughput / High Cost: Higher initial investment and solvent consumption. | High Throughput / Low Cost: Very rapid and inexpensive. | High Throughput / Moderate Cost: Low solvent consumption, but higher initial instrument cost than UV-Vis. |
Conclusion: An Integrated Approach
For the rigorous, compliant validation of this compound analysis, Reversed-Phase HPLC stands out as the primary, most reliable method. Its superior specificity and robustness make it the industry standard for impurity profiling in both drug substance and finished product testing. The method must be validated in accordance with ICH guidelines, with a particular focus on specificity demonstrated through forced degradation studies.
Capillary Electrophoresis serves as a powerful orthogonal technique. It is invaluable during method development to confirm the peak purity of the main impurity and to ensure no co-eluting species are present in the primary HPLC method.
While UV-Vis Spectrophotometry is a valuable tool in the analytical chemist's arsenal, its inherent lack of specificity renders it unsuitable for the direct quantification of this compound in the presence of its parent API, Theophylline.
Ultimately, a well-validated analytical method is a self-validating system. The data it produces is not just a number, but a trustworthy and defensible statement on the quality and safety of the pharmaceutical product. By understanding the causality behind our methodological choices, we can build robust analytical procedures that stand up to scientific and regulatory scrutiny.
References
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A Comparative Guide to the Cross-Validation of Theophyllidine Hydrochloride Analysis: HPLC vs. UPLC
For researchers, scientists, and professionals in drug development, the choice of analytical methodology is a cornerstone of generating reliable and robust data. The quantification of active pharmaceutical ingredients (APIs) like Theophyllidine Hydrochloride demands precision, speed, and sensitivity. For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) presents a significant evolution in chromatographic separation. This guide provides an in-depth, objective comparison of these two powerful techniques for the analysis of this compound, grounded in scientific principles and supported by experimental frameworks.
Foundational Principles: The Evolution from HPLC to UPLC
Both HPLC and UPLC are forms of liquid chromatography, a technique used to separate, identify, and quantify components within a mixture.[1][2] The separation is achieved by passing a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase).[3] The fundamental difference between HPLC and UPLC lies in the physical characteristics of the stationary phase and the operating pressures used, which dramatically impacts performance.
-
Particle Size: Traditional HPLC methods employ columns packed with particles typically 3–5 µm in diameter.[1] UPLC, in contrast, utilizes columns with much smaller sub-2 µm particles.[3][4] This smaller particle size creates a greater surface area for interaction between the analyte and the stationary phase, leading to a significant increase in separation efficiency.
-
Operating Pressure: To force the mobile phase through the densely packed small particles in a UPLC column, significantly higher pressure is required. UPLC systems operate at pressures up to 15,000 psi (about 100 MPa), whereas conventional HPLC systems function at lower pressures, typically between 500 and 6,000 psi.[2][3]
-
Column Technology and System Design: UPLC columns are shorter (30–100 mm) and narrower (2.1 mm internal diameter) compared to their HPLC counterparts (150–250 mm length, 4.6 mm ID).[4][5] This requires a holistic system design optimized for low dispersion, with minimized dead volume in injectors, detectors, and tubing to preserve the sharp, narrow peaks generated by the high-efficiency separation.[4]
This evolution is explained by the Van Deemter equation, which describes the relationship between mobile phase linear velocity and column efficiency (plate height). The smaller particles in UPLC dramatically improve mass transfer, resulting in better efficiency and resolution even at higher flow rates, which allows for a significant reduction in analysis time without compromising the quality of the separation.[5][6]
Experimental Framework: Methodologies for this compound Analysis
To ensure a valid comparison, both the HPLC and UPLC methods must be developed and validated under the stringent guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[7][8][9] This ensures the methods are suitable for their intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Illustrative HPLC Protocol
This protocol is a representative example based on established methods for theophylline and related compounds.[10][11][12]
-
Instrumentation: Standard HPLC system equipped with a UV-Vis detector.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 50 mM Sodium Acetate Buffer (15:85 v/v), with the pH adjusted to 6.5.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV detection at 270 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
-
Sample Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase, with further dilutions made to create calibration standards across a linear range (e.g., 1-25 µg/mL).[10][11]
Illustrative UPLC Protocol
This protocol is a logical adaptation of the HPLC method, optimized for a UPLC system.
-
Instrumentation: UPLC system with a Photodiode Array (PDA) or Tunable UV (TUV) detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 50 mM Sodium Acetate Buffer (15:85 v/v), with the pH adjusted to 6.5.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV detection at 270 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: Controlled at 40°C (higher temperatures reduce mobile phase viscosity, which is beneficial at high pressures).[5]
-
Sample Preparation: Identical to the HPLC method to ensure consistency.
Workflow Visualization
The following diagrams illustrate the typical analytical workflows for both methods, highlighting the key differences in instrumentation and timing.
Caption: HPLC workflow for this compound analysis.
Caption: UPLC workflow highlighting significantly reduced analysis time.
Performance Data: A Head-to-Head Comparison
The theoretical advantages of UPLC translate into tangible performance gains. The following table summarizes the expected outcomes from the cross-validation of the two methods.
| Performance Parameter | HPLC Method (Expected Outcome) | UPLC Method (Expected Outcome) | Rationale for Difference |
| Retention Time | ~8.6 min[11] | ~1.5 - 2.0 min | Shorter column and higher optimal linear velocity in UPLC. |
| Analysis Time | 15 - 20 min (including equilibration)[2][3] | 2 - 5 min (including equilibration)[4] | UPLC offers up to a 9x reduction in run time.[6] |
| Peak Width | Broader | Significantly Narrower | Higher efficiency of sub-2 µm particles minimizes band broadening. |
| Resolution | Good | Excellent | Narrower peaks allow for better separation from potential impurities.[5][13] |
| Sensitivity (S/N) | Lower | Higher | Sharper, taller peaks provide a better signal-to-noise ratio.[1][5][14] |
| System Backpressure | 1,000 - 2,000 psi | 8,000 - 12,000 psi | A direct consequence of pushing liquid through sub-2 µm particles. |
| Solvent Consumption | High (~15-20 mL per run) | Low (~1-2 mL per run) | Lower flow rates and shorter run times reduce solvent use by over 80%.[4][5] |
| Throughput | Standard | High | The ability to run more samples in the same timeframe.[3][13] |
Expert Insights: Causality and Practical Implications
Why UPLC Excels: The superior performance of UPLC is a direct result of its foundational technology. The use of sub-2 µm particles provides a leap in chromatographic efficiency, but this is only achievable with instrumentation capable of handling the resulting high backpressure. This combination allows separations to occur at a higher linear velocity without sacrificing resolution, leading to a dramatic increase in speed, sensitivity, and peak capacity.[4][6]
Choosing the Right Tool for the Job:
-
For High-Throughput Environments: In drug discovery, metabolite studies, or any setting where sample throughput is paramount, UPLC is the unequivocal choice. Its speed accelerates development timelines and increases laboratory productivity.[1][13]
-
For Complex Sample Analysis: When analyzing for trace-level impurities or degradation products, the enhanced resolution and sensitivity of UPLC are critical.[1][3] It can reveal low-abundance compounds that might be missed by HPLC.[1]
-
For Routine Quality Control (QC): While UPLC is technically superior, HPLC remains a robust and reliable workhorse in many regulated QC laboratories.[4][13] HPLC methods are often perceived as more rugged and less susceptible to minor variations, making method transfer between different labs more straightforward.[4] Furthermore, the initial capital investment for UPLC systems is significantly higher, a practical consideration for many organizations.[13]
Conclusion
The cross-validation of analytical methods for this compound clearly demonstrates the substantial advantages of UPLC over traditional HPLC. UPLC technology delivers faster analysis times, superior resolution, enhanced sensitivity, and a significant reduction in solvent consumption, making it a more efficient, cost-effective, and environmentally friendly option.[1][3][6][14]
However, the choice is not always straightforward. HPLC remains a validated and dependable technique, particularly in environments where legacy methods are established, and extreme throughput is not the primary driver.[4] Ultimately, the decision to employ HPLC or UPLC should be based on a careful evaluation of the specific analytical needs, balancing the demand for performance and throughput against considerations of cost, existing infrastructure, and the robustness required for the application. For forward-looking laboratories aiming to maximize efficiency and analytical depth, UPLC represents the future of separation science.[3]
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Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Alispharm. Retrieved from [Link]
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GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2017). A Review on Comparative study of HPLC and UPLC. RJPT. Retrieved from [Link]
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WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. Retrieved from [Link]
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Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. Retrieved from [Link]
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ProQuest. (n.d.). A Review on Comparative study of HPLC and UPLC. ProQuest. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. NIH. Retrieved from [Link]
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Buchi. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Buchi. Retrieved from [Link]
-
PubMed. (1979). High-performance liquid chromatographic determination of theophylline and its derivatives with electrochemical detection. PubMed. Retrieved from [Link]
-
Aijiren Lab. (2022). What are the pros and cons of HPLC and UPLC? Aijiren Lab Analytical Testing. Retrieved from [Link]
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NeuroQuantology. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology. Retrieved from [Link]
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University of Alberta. (n.d.). A quantitative thin layer chromatography method for determination of theophylline in plasma. University of Alberta Libraries. Retrieved from [Link]
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Asian Journal of Pharmaceutics. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. Retrieved from [Link]
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Comparison of detectors for Theophyllidine Hydrochloride analysis
An In-Depth Guide to Detector Selection for Theophylline Hydrochloride Analysis
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring safety, efficacy, and quality. Theophylline, a methylxanthine drug used in the treatment of respiratory diseases like asthma and COPD, requires precise monitoring due to its narrow therapeutic window. The choice of an analytical detector is a critical decision that directly impacts the reliability, sensitivity, and specificity of the quantification method.
This guide provides a comprehensive comparison of common detectors for the analysis of Theophylline Hydrochloride. Moving beyond a simple listing of features, we will delve into the fundamental principles of each detection method, present supporting experimental data, and explain the causality behind choosing one detector over another for specific applications, from routine quality control to complex bioanalytical studies.
Fundamental Principles of Detection for Theophylline
Theophylline (1,3-dimethylxanthine) possesses a purine-like heterocyclic structure with conjugated double bonds. This chemical feature is key to its detection by various analytical techniques. We will compare three primary categories of detectors commonly employed in its analysis: UV-Visible Spectrophotometric Detectors, Mass Spectrometry (MS) Detectors, and Electrochemical Detectors.
-
UV-Visible (UV-Vis) Detectors: These are the most common detectors used in High-Performance Liquid Chromatography (HPLC).[1] They operate on the principle that molecules with chromophores, like the conjugated system in Theophylline's ring structure, absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law. Theophylline typically exhibits maximum absorbance around 270-280 nm.[2][3]
-
Mass Spectrometry (MS) Detectors: Regarded as a gold standard for its exceptional sensitivity and selectivity, LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer.[4] The detector ionizes the analyte eluting from the LC column and separates the resulting ions based on their mass-to-charge ratio (m/z). This technique provides structural information and can distinguish between compounds with identical retention times but different masses, offering unparalleled specificity.[1][5]
-
Electrochemical Detectors (ECDs): While less common for routine Theophylline analysis, electrochemical methods are highly sensitive for compounds that can be oxidized or reduced. Xanthine and its derivatives can be detected using biosensors, often based on the enzyme xanthine oxidase which catalyzes their oxidation.[6][7] The electrical signal generated from this reaction is proportional to the analyte's concentration.[8]
Comparative Performance Analysis
The choice of detector is fundamentally a trade-off between the required analytical performance and practical considerations like cost, complexity, and sample matrix.
UV-Visible Detectors (HPLC-UV/DAD)
Expertise & Experience: The workhorse of quality control (QC) labs, the HPLC-UV method is robust, reliable, and cost-effective. Its simplicity is its greatest strength. The selection of the detection wavelength is critical; for Theophylline, wavelengths around 272 nm or 280 nm are often chosen to maximize sensitivity while minimizing interference from excipients or matrix components.[3][9] A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector offers a significant advantage over a simple fixed-wavelength UV detector by acquiring the entire UV-Vis spectrum for the analyte peak. This capability is invaluable for peak purity analysis and method development, ensuring that the peak corresponds to a single compound.
Trustworthiness: The method is well-established and validated according to ICH guidelines in numerous studies.[2][10][11] Its linearity over a wide concentration range makes it suitable for assay and uniformity testing in pharmaceutical dosage forms.[12]
Advantages:
-
Low cost and simple operation.
-
High precision and robustness for routine analysis.
-
Non-destructive, allowing for fraction collection if needed.
-
DAD/PDA provides spectral information for peak identity and purity assessment.
Disadvantages:
-
Limited selectivity; any co-eluting compound with a similar UV absorbance profile can interfere with quantification.
-
Lower sensitivity compared to MS, which can be a limitation for bioanalytical studies requiring low limits of quantification.[13]
Mass Spectrometry (MS) Detectors (LC-MS/MS)
Expertise & Experience: For applications demanding the highest sensitivity and selectivity, such as measuring Theophylline and its metabolites in biological fluids (plasma, urine), LC-MS/MS is the undisputed choice.[5][14] The causality for this choice lies in the complexity of these matrices. Endogenous components often co-elute with the analyte, making UV detection unreliable. MS detection, particularly in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, circumvents this. In MRM, a specific precursor ion (e.g., the protonated Theophylline molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly specific transition provides excellent noise rejection and confidence in analyte identification.[15]
Trustworthiness: LC-MS/MS methods are rigorously validated for bioanalytical applications. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguished by mass, corrects for matrix effects and variations in instrument response, ensuring high accuracy and precision.[15]
Advantages:
-
Exceptional sensitivity (sub-ng/mL levels).[4]
-
Unmatched selectivity, minimizing interference from complex matrices.[14]
-
Provides structural confirmation based on mass-to-charge ratio.
-
Ideal for pharmacokinetic studies and metabolite identification.[5]
Disadvantages:
-
High capital and operational costs.
-
Requires specialized expertise for method development and maintenance.
-
Susceptible to matrix effects (ion suppression or enhancement) that must be carefully managed.
-
Destructive detection technique.[1]
Electrochemical Detectors (ECDs)
Expertise & Experience: Electrochemical biosensors represent an emerging and powerful alternative, particularly for specific applications like food quality control where xanthine levels are an indicator of freshness.[6] For Theophylline, a xanthine derivative, these sensors can be highly specific by employing the enzyme xanthine oxidase.[16] The principle involves the enzyme-catalyzed oxidation of Theophylline, generating a measurable electrical current. The innovation here is the direct transduction of a biological recognition event into an electronic signal, which can lead to very low detection limits.
Trustworthiness: While highly sensitive, the robustness of ECDs can be a concern. The electrode surface can be prone to fouling from matrix components, and enzyme stability can be a factor. However, advances in nanomaterials, such as using gold nanoparticles to modify electrodes, have significantly improved performance, stability, and electron transfer rates.[16][17]
Advantages:
-
Potentially very high sensitivity, with reported limits of detection in the nanomolar range for xanthine.[6][17]
-
High selectivity when based on a specific enzyme like xanthine oxidase.
-
Amenable to miniaturization for portable, on-site analysis.
Disadvantages:
-
Not as widely adopted or standardized as UV or MS for pharmaceutical analysis.
-
Susceptible to electrode fouling and interferences from other electroactive species.
-
Enzyme stability and lifetime can limit long-term use.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different detectors based on published experimental data.
| Detector Type | Typical Application | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range (µg/mL) | Key Advantages |
| UV-Vis Spectrophotometry | Bulk Drug, Simple Formulations | 0.03 - 0.73 µg/mL[12][18] | 5.23 - 8.7 µg/mL[13] | 2 - 180 µg/mL[12][18] | Simplicity, Low Cost |
| HPLC with UV/DAD | Pharmaceutical Dosage Forms | 0.0496 - 0.99 µg/mL[2][19] | 0.15 - 3.1 µg/mL[2][13] | 1 - 150 µg/mL[10][12] | Robustness, Cost-Effective, Peak Purity |
| LC-MS/MS | Biological Matrices (Plasma, Urine) | 0.0002 µg/mL (0.2 ng/mL)[4] | 0.0007 - 0.1 µg/mL[4][14] | 0.01 - 30 µg/mL[4][14] | Highest Sensitivity & Selectivity |
| Electrochemical Biosensor | Emerging (Food, Bio-sensing) | ~0.0015 µg/mL (10 nM for xanthine)[6] | Not widely reported for Theophylline | Nanomolar to Micromolar ranges[6][16] | High Sensitivity, Portability Potential |
Experimental Protocols & Workflows
To provide a practical context, detailed methodologies for each major detection technique are outlined below.
Protocol 1: Theophylline Analysis by UV-Vis Spectrophotometry
This protocol is suitable for determining Theophylline in a simple solution or after extraction from a simple matrix.
-
Standard Preparation: Prepare a stock solution of Theophylline Hydrochloride in 0.1 N HCl. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample (e.g., tablet powder) in 0.1 N HCl. Filter the solution to remove any insoluble excipients.
-
Spectrophotometric Measurement:
-
Quantification: Construct a calibration curve by plotting absorbance vs. concentration for the standards. Determine the concentration of the sample from the calibration curve using its measured absorbance.
Protocol 2: Theophylline Analysis by HPLC-UV
This is a standard method for quality control of pharmaceutical tablets.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is 60:40 (v/v) methanol:water.[13]
-
Chromatographic Conditions:
-
Standard & Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent. Filter all solutions through a 0.45 µm filter before injection.
-
Analysis & Quantification: Inject standards to establish a calibration curve based on peak area. Inject samples and quantify using the established curve.
Protocol 3: Theophylline Analysis by LC-MS/MS
This protocol is designed for the sensitive quantification of Theophylline in a biological matrix like plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled Theophylline).
-
Add 300 µL of a cold organic solvent (e.g., acetonitrile or ethyl acetate) to precipitate proteins.[15]
-
Vortex and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a new vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Quantification: Create a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against concentration.
Conclusion and Recommendations
The selection of a detector for Theophylline Hydrochloride analysis is dictated entirely by the analytical objective.
-
For routine quality control of finished pharmaceutical products, where concentration levels are high and the matrix is relatively simple, HPLC with UV or DAD detection is the optimal choice. It provides the necessary precision, accuracy, and robustness in a cost-effective and easy-to-use package.[10]
-
For bioanalytical applications , such as pharmacokinetic or toxicological studies in plasma, serum, or other biological fluids, LC-MS/MS is essential. The low concentrations of Theophylline and its metabolites, combined with the complexity of the matrix, demand the superior sensitivity and selectivity that only mass spectrometry can provide.[4]
-
UV-Vis spectrophotometry as a standalone technique is best suited for preliminary analysis or for settings where chromatographic equipment is unavailable , provided the sample matrix is very clean.[13]
-
Electrochemical biosensors are a promising technology for future applications, potentially enabling rapid, on-site monitoring, but are not yet standard practice in regulated pharmaceutical analysis.[6]
By understanding the interplay between the analyte's properties, the sample matrix, and the detector's capabilities, researchers can confidently select the most appropriate tool to generate reliable and accurate data for Theophylline Hydrochloride analysis.
References
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Nakajima, M., et al. (2000). Determination of Theophylline and Its Metabolites in Biological Samples by Liquid Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
Akay, C., & Degim, I. T. (2014). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. National Institutes of Health (NIH). Available at: [Link]
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Erk, N. (2002). Determination of theophylline and ephedrine HCL in tablets by ratio-spectra derivative spectrophotometry and LC. PubMed. Available at: [Link]
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Vemula, V. R., & Sharma, P. K. (2013). Determination of theophylline in rabbit plasma by triple quadrupole LC/MS. National Institutes of Health (NIH). Available at: [Link]
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Das Gupta, V. (1980). GLC analysis of theophylline, hydroxyethyltheophylline, and diphenylpyraline hydrochloride syrup. PubMed. Available at: [Link]
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Gong, Z., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma. PubMed. Available at: [Link]
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AL-Salman, H. N. K., et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. NeuroQuantology. Available at: [Link]
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Absalan, G., et al. (2016). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. National Institutes of Health (NIH). Available at: [Link]
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Absalan, G., et al. (2015). Uv-vis spectrophotometry and multivariate calibration 1 method for simultaneous determination of theophylline, montelukast and loratadine in the tablet preparation and spiked human plasma. ResearchGate. Available at: [Link]
-
Wang, X., et al. (2024). Xanthine oxidase-based electrochemical sensors for xanthine determination. ScienceDirect. Available at: [Link]
-
Zhang, Y., et al. (2024). Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS. National Institutes of Health (NIH). Available at: [Link]
-
Muchlisyam, et al. (2016). DETERMINATION OF MIXTURE OF THEOPHYLLINE AND EPHEDRINE HIDROCHLORIDE IN TABLETS BY DERIVATIVE SPECTROPHOTOMETRIC METHOD. International Journal of PharmTech Research. Available at: [Link]
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Khan, S., et al. (2024). Calibration curve for theophylline detection via UV–visible... ResearchGate. Available at: [Link]
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Jain, P. S., et al. (2014). uv spectrophotometric estimation and validation of theophylline and terbutaline sulphate in bulk. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
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Cincibus, C., & Diculescu, V. C. (2022). A Review on Xanthine Oxidase-Based Electrochemical Biosensors: Food Safety and Quality Control Applications. MDPI. Available at: [Link]
-
Patel, M. J., et al. (2011). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. Asian Journal of Pharmaceutical Technology and Innovation. Available at: [Link]
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Yacobi, A., et al. (1983). A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma. PubMed. Available at: [Link]
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Sahoo, S. K., et al. (2011). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. Available at: [Link]
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Dervisevic, M., et al. (2017). Novel electrochemical xanthine biosensor based on chitosan–polypyrrole–gold nanoparticles hybrid bio-nanocomposite platform. Journal of Food and Drug Analysis. Available at: [Link]
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Khan, M. Z. H., et al. (2020). Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles. RSC Publishing. Available at: [Link]
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Alnowaiser, M., et al. (2020). Development, validation, and pharmaceutical dosage forms application of hydrophilic interaction chromatography assay for the quantification of theophylline. ResearchGate. Available at: [Link]
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Khan, M. Z. H., et al. (2020). Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles. National Institutes of Health (NIH). Available at: [Link]
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Evenson, M. A., & Warren, B. L. (1976). The Analysis of Theophylline By HPLC. Scilit. Available at: [Link]
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Sree Ganesh, M., et al. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Bio-Analysis Centre. (2022). Types of detectors used in HPLC. Bio-Analysis Centre. Available at: [Link]
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A Guide to Theophyllidine Hydrochloride Certified Reference Material: A Comparative Analysis for Pharmaceutical Quality Control
This guide provides an in-depth technical comparison and practical application guide for Theophyllidine Hydrochloride Certified Reference Material (CRM). It is designed for researchers, scientists, and drug development professionals who are tasked with ensuring the purity, safety, and efficacy of Theophylline-based active pharmaceutical ingredients (APIs) and drug products. We will explore the distinct roles of this compound CRM versus the primary Theophylline CRM, supported by detailed experimental protocols and data interpretation strategies.
The Strategic Importance of Impurity Reference Standards in Pharmaceutical Analysis
In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[1][2][3] An impurity is any component present in the drug substance that is not the desired chemical entity.[1] Theophylline, a methylxanthine derivative widely used in the treatment of respiratory diseases like COPD and asthma, is no exception.[4][5]
During its synthesis or upon storage, various related substances can emerge, one of which is Theophyllidine. Theophyllidine, identified as Theophylline Related Compound D, is a critical process impurity or potential degradant that must be monitored.[4][6] This is where Certified Reference Materials (CRMs) become indispensable. A CRM is a standard of the highest quality, produced and certified in accordance with standards like ISO 17034 and ISO/IEC 17025, providing a metrologically valid benchmark for analytical measurements.[7][8] Using a CRM for an impurity like this compound ensures the unambiguous identification and accurate quantification necessary for regulatory compliance and product release.
Comparative Overview: Theophyllidine HCl CRM vs. Theophylline CRM
It is a common misconception to view the CRMs of an API and its impurity as interchangeable alternatives. In reality, they serve distinct, complementary, and equally vital functions in a comprehensive quality control strategy. The Theophylline CRM serves as the primary standard to confirm the identity and determine the potency (assay) of the API itself. Conversely, the this compound CRM is specifically used to validate that the analytical method can detect and quantify this particular impurity, often at very low levels.
The choice to use the hydrochloride salt form for the impurity standard is often a practical one, driven by factors like improved stability or solubility, which facilitates the preparation of accurate stock solutions for analysis.
| Feature | Theophylline CRM | This compound CRM | Rationale & Field Insight |
| Chemical Identity | 1,3-Dimethylxanthine | N-Methyl-5-(methylamino)-1H-imidazole-4-carboxamide Hydrochloride | Distinct chemical structures necessitate separate reference materials for unambiguous identification. |
| CAS Number | 58-55-9[7] | N/A (as monohydrate salt)[6] | Unique identifiers confirm the specific chemical entity being analyzed. |
| Molecular Formula | C₇H₈N₄O₂[7] | C₆H₁₀N₄O·HCl·H₂O[6] | The difference in formula highlights their distinct molecular composition. |
| Primary Use | API Assay, Identification, System Suitability | Impurity Identification, Peak Purity, Method Validation, Quantification of Impurity | The API standard confirms the main component's quantity, while the impurity standard confirms the absence or controlled presence of a specific contaminant. |
| Certification | Typically traceable to USP, EP, BP; Produced under ISO 17034[7] | Often a Pharmaceutical Secondary Standard, certified traceable to a primary standard. | Certification ensures metrological traceability and measurement uncertainty, which is critical for regulatory submission. |
| Typical Conc. in Test | High (e.g., 100-1000 µg/mL for assay) | Low (e.g., 0.1-1.0 µg/mL for impurity spiking) | Reflects the expected levels in a drug substance; methods must be sensitive enough to detect impurities at or below the ICH reporting thresholds.[2] |
Experimental Protocol: A Stability-Indicating HPLC-UV Method
The following protocol describes a robust, self-validating High-Performance Liquid Chromatography (HPLC) method with UV detection. Its primary objective is to demonstrate the separation of Theophylline from Theophyllidine and to accurately quantify Theophyllidine as an impurity.
Causality Behind Experimental Choices
-
Technique (RP-HPLC-UV): Reversed-Phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and efficiency in separating compounds with varying polarities.[9] A C18 column is selected for its excellent retention and separation of xanthine derivatives.[10] UV detection is ideal as both Theophylline and its related impurities possess strong chromophores, allowing for sensitive detection around 270-280 nm.[10][11]
-
Mobile Phase: A simple isocratic mobile phase of buffered water and an organic modifier (like acetonitrile or methanol) is chosen for its robustness and reproducibility.[9][12] The buffer ensures a consistent pH, which is critical for maintaining stable retention times of ionizable compounds.
-
System Suitability Test (SST): Before any sample analysis, an SST is performed. This is the core of a self-validating system. It verifies that the chromatographic system is performing adequately on the day of analysis, ensuring the trustworthiness of the generated data.
Step-by-Step Methodology
1. Materials and Reagents:
- Theophylline CRM (e.g., USP Reference Standard)
- This compound CRM
- Theophylline API test sample
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Glacial Acetic Acid (Analytical Grade)
- Deionized Water (18.2 MΩ·cm)
2. Preparation of Solutions:
- Mobile Phase: Prepare a 10 mM Ammonium Acetate buffer and adjust the pH to 6.0 with Glacial Acetic Acid. The mobile phase is a mixture of this buffer and Acetonitrile in a 90:10 (v/v) ratio.[13] Filter and degas before use.
- Diluent: Mobile phase is used as the diluent.
- Theophylline Standard Stock Solution (S1): Accurately weigh ~25 mg of Theophylline CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1000 µg/mL.
- Theophyllidine HCl Standard Stock Solution (S2): Accurately weigh ~10 mg of this compound CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~100 µg/mL.
- System Suitability Solution (SST Solution): Transfer 1.0 mL of S1 and 1.0 mL of S2 into a 10 mL volumetric flask and dilute to volume with diluent. This solution contains ~100 µg/mL of Theophylline and ~10 µg/mL of Theophyllidine.
- Test Sample Solution: Accurately weigh ~25 mg of Theophylline API test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (~1000 µg/mL).
3. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10 mM Ammonium Acetate (pH 6.0) : Acetonitrile (90:10 v/v)[13] |
| Flow Rate | 1.0 mL/min[10] |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm[13] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
4. Analysis and System Suitability:
- Equilibrate the column with the mobile phase for at least 30 minutes.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Make five replicate injections of the SST Solution.
- The system is deemed suitable for use if the following criteria are met:
- Resolution: The resolution between the Theophylline and Theophyllidine peaks is not less than 2.0.
- Tailing Factor: The tailing factor for the Theophylline peak is not more than 1.5.
- Precision: The relative standard deviation (%RSD) of the peak areas for five replicate injections is not more than 2.0%.
Visualization of Key Concepts
Visual aids are critical for conveying complex relationships and workflows in a clear and concise manner.
Application in Forced Degradation Studies
A crucial application of an impurity standard is in forced degradation (stress testing) studies, which are a regulatory expectation for drug development.[14][15] These studies help establish the intrinsic stability of the drug molecule and validate the stability-indicating power of the analytical method.[16]
Workflow:
-
Stress Application: Theophylline API is subjected to various stress conditions (e.g., 0.1 N HCl at 60°C for 2 hours, 3% H₂O₂ at room temperature, exposure to UV light).[10][14]
-
Analysis: The stressed samples are analyzed using the validated HPLC method described above.
-
Peak Identification: The chromatogram of the stressed sample is compared to that of the unstressed sample. New peaks indicate degradation products.
-
Confirmation using CRM: The retention time of any peak suspected to be Theophyllidine is compared directly with the peak from the this compound CRM injection. Co-elution and spectral matching (if using a PDA detector) provide definitive proof of its identity.
This process demonstrates that the analytical method can not only separate the known impurity but can also resolve it from potential degradation products, thereby proving it is "stability-indicating."
Conclusion for the Practicing Scientist
This compound CRM is not an alternative to Theophylline CRM but a necessary partner in a robust pharmaceutical quality system. While the Theophylline CRM anchors the analysis of the API's identity and strength, the this compound CRM provides the specificity required to control a critical impurity. Its proper use is fundamental to developing and validating a stability-indicating method, understanding degradation pathways, and ultimately, ensuring that the final drug product meets the stringent safety and quality standards demanded by regulatory authorities and patients. Adherence to these principles, supported by high-quality CRMs, is a non-negotiable aspect of modern drug development.
References
-
Title: International Conference on Harmonisation Guidelines for Regulation of Pharmaceutical Impurities in New Drug Substances - JOCPR Source: J. Chem. Pharm. Res. URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Products Q3B(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Guideline for Impurities in New Active Pharmaceutical Ingredient Source: Medicines Control Agency, The Gambia URL: [Link]
-
Title: Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process Source: Journal of Pharmaceutical Research International URL: [Link]
-
Title: Theophylline-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Theophylline Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: A Simple HPLC–UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]
-
Title: Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection Source: Food Technology and Biotechnology URL: [Link]
-
Title: A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma Source: Journal of Chromatography B, PubMed URL: [Link]
-
Title: A Simple HPLC-UV Method for the Quantification of Theophylline in Rabbit Plasma and its Pharmacokinetic Application Source: ResearchGate URL: [Link]
-
Title: Theophylline-impurities (Alternative Source) Source: Pharmaffiliates URL: [Link]
-
Title: Isolation and Characterization of Impurities Present in 8-Chlorotheophylline Source: Indian Journal of Pharmaceutical Sciences, PMC, NIH URL: [Link]
-
Title: Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples Source: Iranian Journal of Pharmaceutical Research, NIH URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
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Title: Theophyllidine-impurities Source: Pharmaffiliates URL: [Link]
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Title: Sensitive HPLC Method for Biovailability and Bioequivalence Studies of Theophylline SR Formulations Source: Indian Journal of Pharmaceutical Sciences URL: [Link]
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Title: Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
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Title: Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms Source: Asian Journal of Pharmaceutical Technology and Innovation URL: [Link]
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Title: Theophylline Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]
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Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: Journal of Applied Pharmaceutical Sciences and Research URL: [Link]
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Title: Methods of theophylline assay and therapeutic monitoring of this drug Source: Annales de Biologie Clinique, PubMed URL: [Link]
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Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
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Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: Semantic Scholar URL: [Link]
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Title: Comparative study of theophylline and doxofylline in the treatment of stable chronic obstructive pulmonary disease Source: International Journal of Basic & Clinical Pharmacology URL: [Link]
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Title: A Comparative Study of the Use of Choline Theophyllinate and a Sustained-Release Theophylline in Adults With Chronic Asthma Source: Singapore Medical Journal, PubMed URL: [Link]
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Title: Pharmacokinetics of oral theophylline. Comparison between asthmatic and cystic fibrosis patients Source: PubMed URL: [Link]
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Title: Clinical relevance of the substitution of different brands of sustained-release theophylline Source: PubMed URL: [Link]
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Title: Comparison of Acebrophylline vs Theophylline on Chronic Obstructive Pulmonary Disease Source: ResearchGate URL: [Link]
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A Comparative Guide to the Validation of a Limit Test for Theophyllidine Hydrochloride in Theophylline Drug Substance
This guide provides an in-depth, objective comparison of two common analytical techniques for the validation of a limit test for Theophyllidine Hydrochloride, a potential impurity in Theophylline drug substance. As professionals in drug development and quality control, ensuring that analytical procedures are suitable for their intended purpose is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind the validation process, grounded in regulatory expectations.
The validation of a limit test is a critical process to confirm that the analytical method can reliably detect an impurity at a specified limit. The objective is not to quantify the exact amount of the impurity, but to demonstrate with a high degree of assurance that the concentration of this compound does not exceed its acceptable limit in the Theophylline drug substance. This guide will compare High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for this purpose, focusing on the validation of specificity and detection limit as core performance characteristics, in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Foundational Principles: Why We Validate
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[2] For a limit test, this means the method must be able to selectively detect the impurity of interest and do so at the specified limit concentration. The US Food and Drug Administration (FDA) and other regulatory bodies consider method validation a key component of current Good Manufacturing Practices (cGMP).[3][4] The recently introduced ICH Q14 guideline on Analytical Procedure Development and the revision in Q2(R2) emphasize a lifecycle approach to method validation, encouraging a deeper understanding of the method's capabilities and limitations from development through to routine use.[5][6]
In this guide, we will focus on two critical validation parameters for a limit test:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, and degradation products.[7]
-
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7]
Comparative Methodologies: HPTLC vs. HPLC
We will explore the validation of a limit test for this compound in Theophylline using both HPTLC and HPLC.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and cost-effectiveness. It is well-suited for limit tests due to its ability to visually compare the intensity of a sample spot to a standard spot at the limit concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that provides high resolution and sensitivity.[8] It is widely used in pharmaceutical analysis for both qualitative and quantitative determination of impurities.[9]
Experimental Design for Validation
The following sections detail the experimental protocols for validating the specificity and detection limit of both HPTLC and HPLC methods for the this compound limit test.
Validation of Specificity
Specificity is crucial to ensure that the signal observed is solely from this compound and not from the Theophylline API or other potential impurities.[7]
Objective: To demonstrate that the analytical method can distinguish this compound from Theophylline and other potential impurities.
Procedure:
-
Prepare the following solutions:
-
Blank Solution: The diluent used to prepare the samples.
-
Theophylline Solution: A solution of Theophylline API at its nominal concentration.
-
This compound Standard Solution: A solution of this compound at the specified limit concentration.
-
Spiked Sample Solution: A solution of Theophylline API spiked with this compound at the limit concentration.
-
Impurity Mix Solution: A solution containing other potential impurities of Theophylline (e.g., Theophylline Related Compound B, Theophylline Related Compound C, Caffeine).[10][11]
-
-
Analysis:
-
For HPTLC: Apply spots of each solution to the HPTLC plate. Develop the plate and visualize the spots.
-
For HPLC: Inject each solution into the HPLC system and record the chromatograms.
-
Acceptance Criteria:
-
The blank solution should show no interfering peaks or spots at the retention time (for HPLC) or Rf (for HPTLC) of this compound.
-
The Theophylline solution and the impurity mix solution should not show any peak or spot that corresponds to the retention time or Rf of this compound.
-
In the spiked sample solution, the this compound should be clearly resolved from Theophylline and any other components.
Caption: Workflow for Specificity Validation.
Validation of Detection Limit (DL)
The detection limit is determined to ensure the method is sensitive enough to detect this compound at or below the specified limit.
Objective: To determine the lowest concentration of this compound that can be reliably detected.
Procedure (Based on Signal-to-Noise Ratio for HPLC):
-
Prepare a series of diluted solutions of this compound from the standard solution.
-
Inject each solution into the HPLC system.
-
Determine the signal-to-noise (S/N) ratio for the this compound peak in each chromatogram. The noise should be determined from a region of the chromatogram close to the peak of interest.
-
The detection limit is generally accepted as the concentration where the S/N ratio is approximately 3:1.
Procedure (Based on Visual Evaluation for HPTLC):
-
Prepare a series of diluted solutions of this compound.
-
Apply spots of each solution to the HPTLC plate.
-
Develop and visualize the plate.
-
The detection limit is the lowest concentration at which the spot is reliably visible.
Acceptance Criteria:
-
The determined detection limit must be less than or equal to the specified reporting threshold for the impurity.
Caption: Workflow for Detection Limit Determination.
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation experiments.
Table 1: Specificity Validation Results
| Sample Solution | HPTLC Observation | HPLC Observation (at Theophyllidine HCl RT) | Conclusion |
| Blank | No spot observed at the Rf of Theophyllidine HCl | No peak detected | No interference |
| Theophylline | No spot observed at the Rf of Theophyllidine HCl | No peak detected | No interference |
| Impurity Mix | No spot observed at the Rf of Theophyllidine HCl | No peak detected | No interference |
| Spiked Sample | Spot for Theophyllidine HCl is clearly separated from the Theophylline spot | Peak for Theophyllidine HCl is well-resolved from the Theophylline peak | Method is specific |
Table 2: Detection Limit Validation Results
| Analytical Method | Parameter | Result | Acceptance Criterion | Conclusion |
| HPTLC | Lowest Visually Detectable Concentration | 0.01% | ≤ 0.05% | Pass |
| HPLC | Concentration at S/N ≈ 3:1 | 0.005% | ≤ 0.05% | Pass |
Interpretation and Method Selection
Both HPTLC and HPLC have demonstrated their suitability for the intended purpose through the validation of specificity and detection limit.
-
HPTLC offers a simpler, faster, and more cost-effective approach, making it an excellent choice for routine quality control where high sample throughput is beneficial. The visual nature of the result provides a straightforward pass/fail assessment at the limit.
-
HPLC provides superior sensitivity and resolution. While the instrumentation and operational costs are higher, the quantitative nature of the data (even for a limit test) can be advantageous for investigations and for methods that may later be converted to a quantitative impurity test.
The choice between HPTLC and HPLC will depend on the specific needs of the laboratory, including sample throughput requirements, budget constraints, and the desired level of sensitivity and data richness. For a straightforward limit test as described, HPTLC is a highly viable and efficient option. For a platform technology that can be adapted for other quantitative analyses, HPLC would be the preferred choice.
Conclusion
This guide has provided a framework for the validation of a limit test for this compound, comparing HPTLC and HPLC. By following the principles outlined in regulatory guidelines such as ICH Q2(R1), and by systematically evaluating key performance characteristics like specificity and detection limit, researchers and scientists can ensure the analytical methods they employ are robust, reliable, and fit for purpose. The ultimate goal of method validation is to ensure the quality and safety of the final drug product, and a well-executed validation is a critical step in achieving this.
References
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][3]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][7]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2]
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Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][12]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][5]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][4]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link][13]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][14]
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Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. National Institutes of Health. [Link][15]
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USP Monographs: Theophylline Capsules. USP29-NF24. [Link][16]
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Determination of Mixture of Theophylline and Ephedrine Hidrochloride in Tablets by Derivative Spectrophotometric Method. CORE. [Link][17]
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Theophylline determination by 'high-pressure' liquid chromatography. ResearchGate. [Link][18]
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Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Systematic Reviews in Pharmacy. [Link][8]
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Methods of theophylline assay and therapeutic monitoring of this drug. PubMed. [Link][9]
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A Comparative Guide to Robustness Testing of Analytical Methods for Theophylline Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A validated analytical method is the cornerstone of reliable quality control and stability assessment. However, beyond initial validation, the robustness of a method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its transferability and consistent performance over its lifecycle. This guide provides an in-depth technical comparison of robustness testing for two common analytical methods for the quantification of Theophylline Hydrochloride: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH).
The Critical Role of Robustness in Analytical Method Lifecycles
An analytical method is not a static entity. It is utilized across different laboratories, by various analysts, and on diverse equipment. Inevitably, minor deviations from the documented procedure will occur. Robustness testing is a proactive measure to identify the method's "weak points" and to establish operational boundaries within which the method remains reliable. A robust method ensures that routine analytical variations do not lead to erroneous results, thereby preventing out-of-specification (OOS) investigations, batch rejections, and delays in drug development timelines.
The ICH Q2(R2) guideline on the validation of analytical procedures underscores the importance of robustness, which is typically evaluated during the method development phase.[1][2][3][4] This proactive approach allows for the refinement of the method to be more resilient to these minor but inevitable fluctuations.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
Reverse-phase HPLC (RP-HPLC) is the most prevalent and powerful technique for the analysis of Theophylline Hydrochloride due to its high specificity, sensitivity, and ability to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
Experimental Design for HPLC Robustness Testing
The selection of parameters for robustness testing should be based on a risk assessment of the analytical procedure, identifying those variables most likely to influence the results. For a typical RP-HPLC method for Theophylline, these include:
-
Mobile Phase Composition: Variations in the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer.
-
Mobile Phase pH: The pH of the aqueous buffer can significantly impact the retention time and peak shape of ionizable compounds like Theophylline.
-
Flow Rate: The speed at which the mobile phase is pumped through the column.
-
Column Temperature: Temperature affects solvent viscosity and the kinetics of analyte partitioning between the stationary and mobile phases.
-
Wavelength: The UV detection wavelength.
The following workflow illustrates the logical process of conducting a robustness study for an HPLC method.
Sources
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- 2. asiapharmaceutics.info [asiapharmaceutics.info]
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A Senior Application Scientist's Guide to Linearity and Range in Theophylline Hydrochloride Assays: HPLC vs. UV-Vis Spectrophotometry
Introduction: The Critical Need for Precision in Theophylline Quantification
Theophylline, a methylxanthine drug, has been a cornerstone in the management of respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD). Its clinical utility is, however, constrained by a narrow therapeutic index, typically maintained between 10-20 µg/mL in blood to maximize bronchodilator effects while minimizing serious side effects.[1][2] This narrow window demands highly accurate and reliable analytical methods for its quantification in both pharmaceutical formulations and biological matrices.
This guide provides an in-depth comparison of two prevalent analytical techniques for Theophylline Hydrochloride assays—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. We will dissect the performance-defining parameters of linearity and range , grounding our analysis in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5] Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating an assay that is fit for its intended purpose.
Pillar 1: Understanding Linearity and Range
Before delving into specific methodologies, it is crucial to define our core validation parameters as outlined by the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[4][5][6]
-
Linearity is the ability of an analytical procedure to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration and is mathematically confirmed by a high correlation coefficient (r²), ideally >0.999.
-
Range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][7] The specified range must encompass the concentrations that will be encountered during the assay.
The following diagram illustrates the logical workflow for assessing these critical parameters.
Caption: Workflow for Linearity and Range Assessment.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assaying Theophylline in complex mixtures. Its power lies in its ability to physically separate the analyte from excipients or endogenous matrix components before quantification, thereby ensuring high specificity.[8]
Causality Behind the Method: Why RP-HPLC?
The most common approach is Reversed-Phase HPLC (RP-HPLC). Theophylline is a moderately polar molecule. An RP-HPLC setup uses a nonpolar stationary phase (like a C18 column) and a polar mobile phase (commonly a mixture of water/buffer and methanol/acetonitrile).[1][9] As the mobile phase flows through the column, Theophylline partitions between the two phases. By fine-tuning the mobile phase composition, we can control its retention time, allowing it to elute as a sharp, symmetrical peak, well-separated from other components. Detection is typically performed using a UV detector set at Theophylline's maximum absorbance wavelength (~270-280 nm) for optimal sensitivity.[9]
Experimental Protocol: HPLC Linearity & Range Determination
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol and 0.1% Orthophosphoric acid in water (e.g., 50:50 v/v).[9] Filter through a 0.45 µm filter and degas for 10 minutes in an ultrasonic bath.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve Theophylline Hydrochloride reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.
-
Calibration Standards Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards. A typical range for pharmaceutical assay could be 5, 10, 15, 20, and 25 µg/mL.[9] For other applications, ranges of 1-24 µg/mL or 25-150 µg/mL have also been validated.[10][11]
-
Chromatographic Conditions:
-
Data Acquisition: Inject each calibration standard in triplicate. Record the peak area from the resulting chromatograms.
-
Data Analysis:
-
Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥0.999 is considered excellent evidence of linearity.[9]
-
The range is the concentration span over which this linearity, along with acceptable accuracy and precision, is maintained.
-
HPLC Performance Data Summary
| Parameter | Reported Value | Source |
| Linearity Range | 5 - 25 µg/mL | [9] |
| 1 - 24 µg/mL | [10] | |
| 25 - 150 µg/mL | [11] | |
| 50 - 300 µg/mL | [12] | |
| Correlation Coeff. (r²) | 0.9998 | [9] |
| 0.9995 | [10] | |
| >0.999 | [11] | |
| Limit of Detection (LOD) | 0.99 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 3.0 µg/mL | [9] |
Method 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective method based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
Causality Behind the Method: The Specificity Caveat
This technique measures the total absorbance of a sample at a specific wavelength. For Theophylline, this is typically its wavelength of maximum absorbance (λmax), around 271-275 nm.[1][13] The primary and most critical limitation is its lack of specificity. If the sample contains other substances (e.g., drug excipients, impurities, or other active ingredients) that also absorb light at or near the chosen wavelength, the measurement will be positively biased, leading to an overestimation of the Theophylline concentration.[8] Therefore, this method is best suited for the analysis of pure Theophylline Hydrochloride raw material or very simple formulations where no interference is expected.
Experimental Protocol: UV-Vis Linearity & Range Determination
-
Solvent Selection: Use a solvent in which Theophylline is soluble and that does not absorb in the measurement region (e.g., 0.1 N NaOH, methanol, or water).[1][13]
-
Standard Stock Solution Preparation: Accurately weigh and dissolve Theophylline Hydrochloride reference standard in the chosen solvent to prepare a stock solution of 100 µg/mL.
-
Wavelength (λmax) Determination: Scan a diluted standard solution (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax).
-
Calibration Standards Preparation: Perform serial dilutions of the stock solution with the solvent to prepare at least five calibration standards. A common validated range is 4-24 µg/mL.[13]
-
Data Acquisition: Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank to zero the instrument.
-
Data Analysis:
-
Plot the absorbance (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). A value of ≥0.998 is typically acceptable.[13]
-
UV-Vis Performance Data Summary
| Parameter | Reported Value | Source |
| Linearity Range | 4 - 24 µg/mL | [13] |
| 2 - 23 µg/mL | [14] | |
| 5 - 30 µg/mL | [15] | |
| Correlation Coeff. (r²) | 0.998 | [13] |
| 0.997 | [15] | |
| Limit of Detection (LOD) | 0.05 µg/mL | [14] |
| Limit of Quantitation (LOQ) | 0.17 µg/mL | [14] |
Head-to-Head Comparison: HPLC vs. UV-Vis
The choice between HPLC and UV-Vis spectrophotometry is a classic trade-off between specificity and simplicity. The following diagram and table summarize the key decision-making factors.
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A Comprehensive Guide to the Accurate and Precise Quantification of Theophyllidine Hydrochloride
In the landscape of pharmaceutical analysis, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth technical overview of the analytical methodologies for the quantification of Theophyllidine Hydrochloride, a known impurity in xanthine-derived active pharmaceutical ingredients (APIs). With full editorial control, this document is structured to offer not just procedural steps but a foundational understanding of the principles and rationale behind the analytical choices, grounded in scientific integrity and authoritative standards.
Introduction to this compound
This compound, chemically identified as N-Methyl-5(or 4)-methylamino-imidazole-4(or 5)-carboxamide Hydrochloride, is recognized as a related compound and potential impurity in the synthesis of Dyphylline and other theophylline derivatives.[1][] The United States Pharmacopeia (USP) designates this compound as "Theophylline Related Compound D".[3][4] As regulatory bodies mandate stringent control over impurities in pharmaceutical products, the development of robust, accurate, and precise analytical methods for their quantification is a critical aspect of drug development and quality control.
The structural similarity of Theophyllidine to the parent API and other related substances presents a significant analytical challenge. Therefore, the chosen analytical method must be highly specific to differentiate and accurately quantify Theophyllidine in the presence of these other compounds.
Comparative Analysis of Quantification Methodologies
While various analytical techniques are available for the quantification of APIs, the choice of method for impurity profiling is dictated by the need for high specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the quantification of this compound. Its high resolving power enables the separation of Theophyllidine from the main API and other closely related impurities, which is a critical requirement for accurate quantification.[5] A well-developed and validated HPLC method provides the necessary specificity, sensitivity, linearity, accuracy, and precision demanded by regulatory guidelines such as those from the International Conference on Harmonisation (ICH).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) offers an even higher level of specificity and sensitivity compared to HPLC with UV detection. The use of a mass spectrometer allows for the unequivocal identification of impurities based on their mass-to-charge ratio, which is particularly valuable in complex matrices or when dealing with very low-level impurities.[5][6] While a dedicated LC-MS method for the routine quantification of Theophyllidine was not extensively detailed in the reviewed literature, its application in the characterization of theophylline-related impurities has been demonstrated.[7] For the purpose of routine quality control, a validated HPLC-UV method is often deemed sufficient and more cost-effective.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry is a simpler and more accessible technique. However, it lacks the specificity required for impurity quantification. The UV spectra of Theophyllidine and its parent compounds are likely to overlap significantly, making it impossible to differentiate and quantify the impurity in a mixture without prior separation. Therefore, UV-Vis spectrophotometry is not a suitable standalone method for the accurate quantification of this compound as an impurity.
Based on the available scientific literature and regulatory standards, HPLC is the most appropriate and widely accepted method for the accurate and precise quantification of this compound.
In-Depth Guide to HPLC Quantification of this compound
The following sections provide a detailed overview of a validated HPLC method for the quantification of this compound, synthesized from established protocols and research findings.[3][8]
Principle of the Method
The method utilizes reversed-phase HPLC with UV detection. The separation is achieved on a C18 column where the components of the sample are partitioned between the stationary phase and a mobile phase. The differential affinity of the compounds for the stationary and mobile phases leads to their separation. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC quantification of this compound.
Detailed Experimental Protocol
This protocol is a composite based on validated methods for the analysis of theophylline and its related compounds.[3][8]
3.3.1. Materials and Reagents
-
Theophylline Related Compound D Reference Standard (USP)
-
API sample (e.g., Dyphylline, Oxtriphylline)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
3.3.2. Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: C18, 2.1-mm × 10-cm; 1.7-µm packing (or equivalent).[3]
-
Data acquisition and processing software.
3.3.3. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 5.5 with Glacial Acetic Acid.[8]
-
Mobile Phase B: Methanol.[8]
-
Gradient Elution: A gradient program should be developed to ensure optimal separation.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 270 nm.[3]
-
Injection Volume: 1 µL.[3]
3.3.4. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Theophylline Related Compound D Reference Standard in water to obtain a known concentration (e.g., 2.0 µg/mL).[3]
-
Sample Solution: Prepare a solution of the API in water at a specified concentration (e.g., 1.0 mg/mL).[3]
-
System Suitability Solution: Prepare a solution containing both the API and Theophylline Related Compound D to verify the resolution and performance of the chromatographic system.[3]
3.3.5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the system suitability solution to verify that the system meets the required performance criteria (e.g., resolution, tailing factor).
-
Inject the standard solution in replicate to determine the average peak area and confirm the reproducibility of the system.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on its retention time relative to the standard.
-
Integrate the peak areas of this compound in the sample chromatogram.
3.3.6. Calculation Calculate the amount of this compound in the sample using the following formula:
Amount (mg/g) = (Peak Area of Impurity in Sample / Peak Area of Impurity in Standard) × (Concentration of Standard / Concentration of Sample) × 1000
Method Validation and Performance Characteristics
Any analytical method used for the quantification of pharmaceutical impurities must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[8] The following table summarizes the key validation parameters for a typical HPLC method for this compound quantification.
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from the main API or other related impurities at the retention time of Theophyllidine. Resolution between Theophyllidine and adjacent peaks should be >1.5.[8] |
| Linearity | A linear relationship between the concentration and the detector response should be demonstrated. | Correlation coefficient (r²) ≥ 0.999 over a concentration range of LOQ to 150% of the specification limit. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day precision): RSD ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. The LOQ should be below the reporting threshold for the impurity.[8] |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in resolution or quantification when parameters like mobile phase pH, flow rate, and column temperature are slightly varied.[8] |
Conclusion
The accurate and precise quantification of this compound is a critical step in ensuring the quality and safety of related pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose, offering the required specificity and sensitivity to resolve and quantify this impurity in the presence of the active pharmaceutical ingredient and other related substances. The successful implementation of a validated HPLC method, as outlined in this guide, provides a reliable framework for researchers, scientists, and drug development professionals to maintain stringent control over impurity levels, thereby adhering to regulatory expectations and safeguarding public health.
References
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(PDF) Theophylline determination by 'high-pressure' liquid chromatography - ResearchGate. Available at: [Link]
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Lufyllin (Dyphylline): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
-
Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC - NIH. Available at: [Link]
-
A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design - Impactfactor. Available at: [Link]
-
Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - NIH. Available at: [Link]
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Buffer-Free High Performance Liquid Chromatography Method for the Determination of Theophylline in Pharmaceutical Dosage Forms - ResearchGate. Available at: [Link]
-
12 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]
-
Theophylline Oral Solution Type of Posting Revision Bulletin Posting Date 27–Jan–2017 Official Date 01–Feb–2017 Expert - USP-NF. Available at: [Link]
-
Theophylline EP Impurity D (HCl salt) | 116131-08-9 - SynZeal. Available at: [Link]
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Theophyllidine-impurities - Pharmaffiliates. Available at: [Link]
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Preparation and characterization of potential prodrugs of dyphylline - PubMed. Available at: [Link]
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Theophylline EP Impurity D (HCl Salt) | CAS 116131-08-9 - Veeprho. Available at: [Link]
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Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Available at: [Link]
-
IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]
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Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. Available at: [Link]
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Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - NIH. Available at: [Link]
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Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation - Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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A Comparative Guide to the Specificity of Analytical Methods for Theophylline Hydrochloride
In the landscape of pharmaceutical analytics, the principle of specificity is paramount. It is the analytical method's unequivocal ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For a widely-used bronchodilator like Theophylline, ensuring the analytical method is specific is not merely a regulatory checkbox; it is a fundamental assurance of patient safety and product efficacy. This guide provides an in-depth comparison of common analytical techniques used to quantify Theophylline Hydrochloride, with a stringent focus on the validation of specificity. We will dissect the "why" behind the methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative of Specificity in Theophylline Analysis
Theophylline (1,3-dimethylxanthine) has a narrow therapeutic window, meaning that suboptimal or supra-optimal plasma concentrations can lead to inefficacy or toxicity, respectively.[1] Analytical methods are the gatekeepers that ensure dosage forms contain the correct amount of the active pharmaceutical ingredient (API). However, the initial purity of an API can be compromised during formulation and storage. The API can degrade due to hydrolysis, oxidation, heat, or light, leading to the formation of new chemical entities. A non-specific analytical method might erroneously quantify these degradants as the active drug, leading to a dangerous overestimation of the product's potency.
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" mandates that specificity be demonstrated for all assay and impurity tests.[2] This is most rigorously achieved through forced degradation studies , which intentionally stress the drug product to generate potential degradation products and prove the method can separate them from the intact drug.[2][3]
This guide will compare three prominent analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The industry gold standard for stability-indicating assays.
-
UV-Visible Spectrophotometry: A simpler, more accessible technique with significant limitations.
-
Capillary Electrophoresis (CE): A high-resolution separation technique offering an alternative to HPLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of stability-indicating assays due to its exceptional separating power. The fundamental principle of its specificity lies in the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.[4] By optimizing parameters such as mobile phase composition, pH, and column chemistry, a method can be developed to physically separate Theophylline from its potential impurities and degradants, allowing for their independent quantification.
Causality Behind the Experimental Design
A truly specific HPLC method is validated through a series of experiments designed to challenge its separating power.
-
Forced Degradation (Stress Testing): This is the most critical element. The goal is not to completely destroy the drug but to induce 5-20% degradation, which is sufficient to produce and detect degradation products.[5] The conditions stipulated by ICH guidelines are chosen to mimic potential storage and handling stresses:
-
Acid/Base Hydrolysis: Simulates potential contact with acidic or basic excipients or environments. Theophylline is known to degrade under these conditions.[4][6]
-
Oxidation: Hydrogen peroxide is used to simulate potential oxidative degradation from atmospheric oxygen or residual peroxides in excipients.[7]
-
Thermal Stress: Exposure to dry heat assesses the drug's stability at elevated temperatures that might be encountered during transport or storage.[8]
-
Photostability: Exposing the drug to UV and visible light evaluates its susceptibility to photodegradation.[9]
-
-
Peak Purity Analysis: The use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is a self-validating mechanism within the protocol. A PDA detector acquires the entire UV-Vis spectrum for the analyte peak as it elutes. If the peak represents a single, pure compound, the spectra taken across the peak (upslope, apex, and downslope) will be identical. Any significant deviation indicates the presence of a co-eluting impurity, proving the method lacks specificity under those conditions.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example for establishing the specificity of a Theophylline assay.
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of USP Theophylline Reference Standard (RS) in the mobile phase at a concentration of ~20 µg/mL.
-
Sample Solution: Prepare a solution of Theophylline drug product, placebo, and known related compounds/impurities (e.g., Theophylline Related Compound B, Theophyllidine) in the mobile phase.[10][11]
-
-
Forced Degradation Procedure:
-
Prepare separate solutions of Theophylline at ~1 mg/mL.
-
Acid Hydrolysis: Add 1 mL of 0.5 N HCl, heat at 60°C for 2 hours. Neutralize with 0.5 N NaOH, then dilute with mobile phase to the target concentration.[7]
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60°C for 1 hour. Neutralize with 0.1 N HCl, then dilute.[7]
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours, then dilute.[7]
-
Thermal Degradation: Expose solid drug powder to 60°C for 48 hours, then prepare a solution.[7]
-
Photolytic Degradation: Expose the drug solution to a photostability chamber (per ICH Q1B) for a specified duration, then analyze.[9]
-
-
Analysis and Acceptance Criteria:
-
Inject the standard, unstressed sample, placebo, and each of the stressed samples into the chromatograph.
-
Specificity is confirmed if:
-
The Theophylline peak is well-resolved from all degradation peaks and any peaks from the placebo (Resolution > 2).
-
The peak purity index for the Theophylline peak in all stressed samples is greater than a set threshold (e.g., > 0.999), indicating no co-elution.
-
The chromatogram of the placebo shows no peak at the retention time of Theophylline.[4]
-
-
Visualization: Forced Degradation Workflow
Caption: Workflow for establishing method specificity via forced degradation.
Data Summary: Typical Forced Degradation Results
| Stress Condition | % Degradation of Theophylline | Retention Time (RT) of Theophylline (min) | RTs of Major Degradant Peaks (min) | Peak Purity Index |
| Unstressed Control | 0% | 8.6 | None | > 0.999 |
| Acid Hydrolysis (0.5N HCl) | ~15% | 8.6 | 4.2, 6.1 | > 0.999 |
| Base Hydrolysis (0.1N NaOH) | ~18% | 8.6 | 3.8, 5.5 | > 0.999 |
| Oxidation (30% H₂O₂) | ~10% | 8.6 | 7.9 | > 0.999 |
| Thermal (60°C) | < 5% | 8.6 | Minor peaks | > 0.999 |
| Photolytic | < 5% | 8.6 | Minor peaks | > 0.999 |
Note: Data is representative and will vary based on exact experimental conditions.[4]
UV-Visible Spectrophotometry: A Limited Alternative
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique. It quantifies Theophylline by measuring its absorbance of UV light at a specific wavelength, typically its λmax around 270-275 nm.[1][12][13]
Inherent Lack of Specificity
The primary drawback of UV-Vis is its poor specificity. The measurement is based on the presence of a chromophore (the part of the molecule that absorbs UV light). Many of Theophylline's potential degradation products and related substances (like caffeine or theobromine) are structurally similar and possess the same purine ring system, resulting in overlapping UV spectra.[14][15] Consequently, a simple UV-Vis method cannot distinguish between the intact drug and these impurities, making it unsuitable as a stability-indicating method.
While techniques like derivative spectrophotometry or multivariate calibration can be used to resolve overlapping spectra in multi-component mixtures, they are complex and still do not provide the definitive separation required for a stability-indicating assay.[16][17][18]
Appropriate Applications
Despite its limitations, UV-Vis spectrophotometry is acceptable for:
-
Assay of pure Theophylline drug substance: Where impurities are assumed to be below a level that would significantly affect the absorbance reading.
-
Dissolution testing: As outlined in the USP monograph for Theophylline Capsules, where the primary goal is to measure the rate of drug release, and significant degradation is not expected in the dissolution medium.[19]
Experimental Protocol: Basic UV-Vis Assay
-
Instrument: A calibrated UV-Vis spectrophotometer.
-
Solvent: 0.1 N Hydrochloric Acid or a suitable buffer.
-
Standard Preparation: Prepare a series of standard solutions of USP Theophylline RS of known concentrations (e.g., 5-30 µg/mL).
-
Sample Preparation: Prepare a sample solution of Theophylline expected to be within the calibration range.
-
Measurement: Scan the standard solutions to determine the wavelength of maximum absorbance (λmax), typically ~272 nm.[20]
-
Quantification: Measure the absorbance of the sample solution at λmax and calculate the concentration using a calibration curve or by comparison to a single standard.
Capillary Electrophoresis (CE): A High-Resolution Alternative
Capillary Electrophoresis offers a different mechanism for separation compared to HPLC. It separates ions based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge and size.[21] CE can provide extremely high separation efficiencies, often exceeding those of HPLC, making it a powerful tool for resolving complex mixtures.
Demonstrating Specificity with CE
Specificity in CE is demonstrated similarly to HPLC: by showing that the Theophylline peak is resolved from potential interferences. Studies have successfully used CE to determine Theophylline in plasma and to separate it from other drugs like ephedrine and phenobarbital in combined dosage forms.[21][22][23] Its high resolving power makes it a viable alternative for stability-indicating methods, provided the method is properly validated for robustness and reproducibility.
Experimental Protocol: General CE Method
-
CE System: A commercial CE system with UV detection.
-
Capillary: Fused-silica capillary (e.g., 72 cm length, 50 µm I.D.).
-
Background Electrolyte (BGE): Phosphate or borate buffer (e.g., 50 mM phosphate buffer, pH 8.0).[23]
-
Separation Voltage: High voltage (e.g., 20 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
Comparative Summary and Recommendations
The choice of an analytical method is dictated by its intended purpose. For Theophylline Hydrochloride, the context of the analysis—be it a simple bulk assay or a full regulatory stability study—is critical.
Comparison of Analytical Methods for Specificity
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Capillary Electrophoresis (CE) |
| Separation Principle | Differential partitioning between mobile/stationary phases | Electronic absorption by chromophore | Differential electrophoretic mobility in an electric field |
| Specificity | Excellent. Physically separates analyte from impurities. | Poor. Any substance with a similar chromophore will interfere. | Excellent. High separation efficiency based on charge/size ratio. |
| Excipient Interference | Easily assessed and resolved by chromatographic separation. | High potential for interference from UV-absorbing excipients. | Can resolve analyte from charged/polar excipients. |
| Peak Purity Assessment | Yes. Routine with PDA/DAD detectors. | No. Cannot confirm purity of the absorbing species. | Yes. Spectral analysis is possible with PDA-type detectors. |
| Stability-Indicating? | Yes. The definitive method for this purpose. | No. Unsuitable for monitoring stability. | Yes. Can be validated as a stability-indicating method. |
| Primary Application | Stability studies, impurity profiling, QC release testing, bioanalysis. | Bulk drug assay, dissolution testing (with justification). | Orthogonal method to HPLC, analysis of complex matrices, bioanalysis. |
Visualization: Method Selection Decision Tree
Caption: Decision tree for selecting an analytical method for Theophylline HCl.
Senior Scientist's Recommendation
For any work intended for regulatory submission that requires stability data, a fully validated, stability-indicating RP-HPLC method is the only acceptable choice . Its ability to physically separate Theophylline from degradants, impurities, and excipients, combined with the confirmatory power of peak purity analysis via a PDA detector, provides an unassailable, self-validating system for ensuring product quality over its shelf life.
References
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Pharmaffiliates. Theophylline-impurities. [Online] Available at: [Link]
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Shidhaye, S. et al. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. [Online] Available at: [Link]
-
Patel, D. et al. (2015). A new stability indicating RP-HPLC method development and validation for the estimation of Tiotropium Bromide, Formoterol Fumarate and Ciclesonide in dry powder inhaler. World Journal of Pharmaceutical Research. [Online] Available at: [Link]
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Priya, G. et al. (2021). Development and validation of stability indicating RP-HPLC method for the simultaneous estimation of Etophylline and Theophylline in parenteral dosage form. World Journal of Pharmaceutical Research. [Online] Available at: [Link]
-
Macwan, A. et al. (2018). Review on Various Analytical Method for Quantitative Determination of Etophylline and Theophylline in Bulk and in Different Dosage Forms. Asian Journal of Pharmaceutical Technology & Innovation. [Online] Available at: [Link]
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Woodcock, A. A. et al. (1987). Theophylline Analysis at the Chest Clinic--Comparison of a Portable Versus Conventional System. PubMed. [Online] Available at: [Link]
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RXN Chemicals. Theophylline EP Impurity C. [Online] Available at: [Link]
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uspbpep.com. USP Monographs: Theophylline. [Online] Available at: [Link]
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Johansson, I. M. et al. (1993). Determination of theophylline in plasma using different capillary electrophoretic systems. Journal of Chromatography A. [Online] Available at: [Link]
-
Rahman, M. M. et al. (2014). Buffer-Free High Performance Liquid Chromatography Method for the Determination of Theophylline in Pharmaceutical Dosage Forms. ResearchGate. [Online] Available at: [https://www.researchgate.net/publication/262572621_Buffer-Free_High_Performance_Liquid_Chromatography_Method_for_the_Determination_of_Theophylline_in_Pharmaceutical_Dosage_Forms]([Link]_ Chromatography_Method_for_the_Determination_of_Theophylline_in_Pharmaceutical_Dosage_Forms)
-
Patel, V. P. & Patel, M. M. (2016). Review on various analytical method for quantitative determination of etophylline and theophylline in bulk and in different dosage forms. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Online] Available at: [Link]
-
Al-Salman, H. N. K. et al. (2021). Theophylline Determination in Pharmaceuticals Using a Novel High-performance Liquid Chromatographic Process. Annals of the Romanian Society for Cell Biology. [Online] Available at: [Link]
-
Rajeswari, K. et al. (2016). Development and Validation of Stability-indicating RP-HPLC method for the simultaneous analysis of Salbutamol, Theophylline and Ambroxol. Scholars Middle East Publishers. [Online] Available at: [Link]
-
Mounié, J. et al. (1990). Methods of theophylline assay and therapeutic monitoring of this drug. PubMed. [Online] Available at: [Link]
-
SynZeal. Theophylline EP Impurity D (HCl salt). [Online] Available at: [Link]
-
Erk, N. (2004). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. NIH National Library of Medicine. [Online] Available at: [Link]
-
USP29-NF24. USP Monographs: Theophylline Capsules. [Online] Available at: [Link]
-
USP-NF. Theophylline. [Online] Available at: [Link]
-
Shidhaye, S. et al. (2009). Validated stability indicating HPLC method for estimation of theophylline from a novel microsphere formulation. Asian Journal of Pharmaceutics. [Online] Available at: [Link]
-
Zhong, L. et al. (2000). Determination of theophylline in plasma by high performance capillary electrophoresis. Chinese Journal of Pharmaceutical Analysis. [Online] Available at: [Link]
-
Pharmaffiliates. Theophylline-impurities. [Online] Available at: [Link]
-
USP-NF. (2017). Theophylline Oral Solution Revision Bulletin. [Online] Available at: [Link]
-
Walker, J. A. et al. (2000). Determination of ephedrine, theophylline and phenobarbital in a tablet dosage form by capillary electrophoresis. PubMed. [Online] Available at: [Link]
-
Ghasemi, J. & Niazi, A. (2006). UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma. PMC - PubMed Central. [Online] Available at: [Link]
-
Sawant, R. L. et al. (2017). Development and Validation of UV Spectrophotometric Methods for Simultaneous Estimation of Amlodipine besylate and Theophylline. Asian Journal of Pharmaceutical Analysis. [Online] Available at: [Link]
-
Alsante, K. M. et al. (2016). Forced Degradation Studies. MedCrave online. [Online] Available at: [Link]
-
Li, M. et al. (2009). Quantitative capillary electrophoresis and its application in analysis of alkaloids in tea, coffee, coca cola, and theophylline tablets. PubMed. [Online] Available at: [Link]
-
Sankar, R. et al. (2023). A Promising Analytical Method has been Crafted, Validated, and Quantified for Estimating Theophylline Utilizing UV Spectroscopic and RP-HPLC Techniques in Conjunction with Stress Degradation Studies to Pinpoint Deterioration. Journal of Pharmaceutical Research International. [Online] Available at: [Link]
-
ResearchGate. (2023). Calibration curve for theophylline detection via UV–visible spectrophotometry at 272 nm. [Online] Available at: [Link]
-
Jatlow, P. (1975). Ultraviolet spectrophotometry of theophylline in plasma in the presence of barbiturates. PubMed. [Online] Available at: [Link]
-
Pharmaguideline. (2020). Forced Degradation Study in Pharmaceutical Stability. [Online] Available at: [Link]
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Bajaj, S. et al. (2012). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation. [Online] Available at: [Link]
-
Reddy, B. et al. (2010). Method development, validation and stability study for simultaneous estimation of Etofylline and Theophylline by RP-HPLC chromatography in marketed formulation. Journal of Chemical and Pharmaceutical Research. [Online] Available at: [Link]
-
Shah, D. A. et al. (2003). A sensitive HPLC method for bioavailability and bioequivalence studies of theophylline SR formulations. Indian Journal of Pharmaceutical Sciences. [Online] Available at: [Link]
-
Walker, J. A. et al. (2000). Determination of ephedrine, theophylline and phenobarbital in a tablet dosage form by capillary electrophoresis. ResearchGate. [Online] Available at: [Link]
-
Erk, N. (2003). Determination of theophylline and ephedrine HCL in tablets by ratio-spectra derivative spectrophotometry and LC. PubMed. [Online] Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Theophyllidine Hydrochloride
Welcome to a comprehensive guide on the safe and compliant disposal of Theophyllidine Hydrochloride. As researchers and drug development professionals, our work extends beyond the bench; it encompasses a cradle-to-grave responsibility for the chemical entities we handle. This guide is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring that our practices are not only compliant but also fundamentally safe.
While this compound is a specific salt, comprehensive disposal data for this exact form is sparse. Therefore, our protocol is built upon the well-documented hazard profile of its parent compound, Theophylline. This conservative approach ensures we meet and exceed safety standards by treating the hydrochloride salt with the same level of caution as its acutely toxic parent molecule.
Hazard Profile and Waste Classification: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of its safe management. Theophylline, the active component of this compound, possesses a distinct hazard profile that dictates its classification as a hazardous waste.
Key Hazards of the Parent Compound (Theophylline):
-
Acute Oral Toxicity (Category 3): Theophylline is classified as "Toxic if swallowed"[1][2][3]. Accidental ingestion can lead to severe health effects, including nausea, vomiting, cardiac arrhythmias, and potentially lethal seizures[4][5]. This high toxicity is a primary driver for its stringent disposal requirements.
-
Reproductive Toxicity (Category 1B): The substance is listed as potentially damaging to fertility or the unborn child[1][2][3]. This long-term health hazard necessitates minimizing exposure for all personnel.
-
Environmental Hazards: While not expected to bioaccumulate, Theophylline is slightly hazardous to aquatic life and should not be allowed to enter drains or waterways[1][2][6]. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the "sewering" of hazardous pharmaceutical waste to protect water resources[7][8].
These properties mandate that this compound be managed as a hazardous waste . Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste can be hazardous either by being specifically "listed" (like P- or U-listed wastes) or by exhibiting a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity)[7][9]. Due to its high oral toxicity, this compound waste falls under the toxicity characteristic, requiring formal hazardous waste management.
| Hazard Classification | GHS Pictogram | Description | Primary Regulatory Concern |
| Acute Toxicity (Oral), Cat. 3 | H301: Toxic if swallowed[1][2]. | OSHA: Worker Safety, EPA: Human Health Risk | |
| Reproductive Toxicity, Cat. 1B | H360: May damage fertility or the unborn child[1][2]. | OSHA: Worker Safety (long-term exposure) | |
| Aquatic Hazard | (No Pictogram) | Slightly hazardous for water[2]. | EPA: Environmental Protection |
The Disposal Workflow: A Step-by-Step Protocol
This protocol ensures a self-validating system of safety and compliance from the moment waste is generated to its final disposal.
Step 1: Waste Segregation at the Source
The fundamental principle of waste management is to never mix waste streams. This prevents unforeseen chemical reactions and simplifies the disposal process.
-
Action: Immediately upon generation, place any solid this compound waste, including unused compound and grossly contaminated items (e.g., weigh boats, contaminated gloves), into a dedicated hazardous waste container.
-
Causality: Segregation prevents the accidental contamination of non-hazardous waste and ensures the entire volume of hazardous waste is known and managed correctly. Mixing a small amount of hazardous material with general trash renders the entire container hazardous.
Step 2: Container Selection and Labeling
Proper containment and communication are critical for safety.
-
Action: Use a container that is durable, chemically compatible, and has a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Causality: A robust, sealed container prevents spills and airborne dust exposure[10]. Clear, accurate labeling is an OSHA Hazard Communication (HazCom) requirement, ensuring that anyone handling the container understands its contents and associated risks[11].
Step 3: On-Site Accumulation and Storage
Waste must be stored safely pending removal by a licensed disposal vendor.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation. It must be under the control of the operator and should not accumulate more than 55 gallons of hazardous waste. The storage area should have secondary containment to capture any potential leaks[12].
-
Causality: Storing waste in a designated SAA limits the quantity of hazardous material in the main lab area and ensures it is managed according to specific regulatory requirements. Secondary containment is a preventative measure to control spills and protect the facility.
Step 4: Arranging for Final Disposal
This compound waste must not be disposed of in the regular trash or down the drain[2][7].
-
Action: All waste must be transferred to a licensed hazardous waste disposal company. Contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup. They will manage the final transport and disposal.
-
Causality: Federal and state laws mandate that hazardous waste be disposed of at an approved Treatment, Storage, and Disposal Facility (TSDF)[1][3]. Using a licensed vendor ensures the waste is transported and destroyed (typically via high-temperature incineration) in a compliant and environmentally sound manner.
Step 5: Documentation and Record-Keeping
The disposal process must be fully documented.
-
Action: Ensure a hazardous waste manifest is completed when the waste is picked up. Retain a copy of this manifest for your records, typically for a minimum of three years.
-
Causality: The manifest is a legal document that tracks the waste from the point of generation to its final destination (the "cradle-to-grave" system). This documentation is essential for regulatory audits and proves your laboratory has followed all legal disposal procedures[9].
Visualized Disposal Workflow
The following diagram outlines the decision-making and handling process for this compound waste.
Caption: Decision workflow for this compound waste management.
Emergency Protocol: Managing Spills
Accidents happen, but a prepared response minimizes risk. In the event of a spill of solid this compound, follow these steps immediately.
-
Evacuate and Alert: Clear the immediate area of all personnel. Inform your lab supervisor and EHS department. Prevent entry into the spill area[10].
-
Assess the Situation: From a safe distance, determine the extent of the spill. Consult the Safety Data Sheet (SDS) for specific hazards.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and safety glasses. For larger spills where dust may become airborne, a respirator is required[1][10].
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, earth, or vermiculite to prevent it from spreading[10]. DO NOT use water to clean up, as this can dissolve and spread the toxic material.
-
Clean-Up: Use dry methods. Carefully sweep or vacuum the material. If using a vacuum, it must be a HEPA-filtered unit approved for hazardous dust[10]. Place all contaminated materials and debris into a hazardous waste container as described in Step 1 of the disposal protocol.
-
Decontaminate: Wipe the spill area with a suitable solvent and cleaning cloths. All cleaning materials must also be disposed of as hazardous waste.
-
Post-Cleanup: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects you, your colleagues, and the environment.
References
-
Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019). Hazardous Waste Experts. [Link]
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (2015). Waste Today. [Link]
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OSHA Rules for Hazardous Chemicals. (2025). DuraLabel. [Link]
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Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
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Theophylline | C7H8N4O2. PubChem, National Institutes of Health (NIH). [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
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A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency (EPA). [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Graphic Products. [Link]
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EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. (2019). American Society of Health-System Pharmacists (ASHP). [Link]
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Safety Data Sheet: Theophylline. (2021). Carl ROTH. [Link]
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Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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US - OSHA SAFETY DATA SHEET. (2021). Glenmark Pharmaceuticals. [Link]
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Safety Data Sheet - Theophylline Extended Release Tablet. Unichem Pharmaceuticals. [Link]
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Navigating the Safe Handling of Theophyllidine Hydrochloride: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Theophyllidine Hydrochloride, a potent compound, demands meticulous handling to mitigate risks. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring a secure laboratory environment. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for chemical handling protocols.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound is the hydrochloride salt of Theophylline.[1] Theophylline is classified as toxic if swallowed and is a suspected reproductive hazard.[1][2][3] In its powdered form, it poses a significant inhalation risk.[4] Direct contact with skin and eyes must be avoided to prevent irritation and potential absorption.[4][5] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Ingestion can lead to serious health consequences.[2][3][4]
-
Inhalation Hazard: Airborne particles of the powdered form can be readily inhaled, leading to respiratory irritation.[4][6]
-
Skin and Eye Irritation: Direct contact can cause irritation.[4][5]
-
Reproductive Toxicity: Theophylline is suspected of damaging fertility or the unborn child.[2][3]
A thorough risk assessment should always be conducted before handling this compound to ensure all potential hazards are identified and addressed.[7]
The Core Ensemble: Selecting the Right PPE for this compound
Your choice of PPE is the final and most personal barrier between you and the chemical.[8] For handling this compound, particularly in its solid, powdered form, a multi-layered approach to PPE is essential.
| PPE Component | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Prevents inhalation of fine airborne particles. A full-face respirator may be necessary for large quantities or in poorly ventilated areas.[4][7] |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against airborne particles and potential splashes. Safety glasses alone are insufficient.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact. Double-gloving is recommended for enhanced protection.[4][5] |
| Body Protection | A disposable lab coat or coveralls | Protects skin and personal clothing from contamination.[4][7] |
| Foot Protection | Closed-toe shoes | Protects feet from spills.[7] |
Procedural Integrity: A Step-by-Step Guide to PPE Donning and Doffing
The effectiveness of PPE is contingent upon its correct application and removal. Following a strict protocol minimizes the risk of cross-contamination.
Donning (Putting On) PPE Workflow
Caption: PPE Donning Sequence for Handling this compound.
Doffing (Removing) PPE Workflow
The doffing process is critical to prevent contaminating yourself and the surrounding environment.
Caption: PPE Doffing Sequence after Handling this compound.
Spill Management and Waste Disposal: A Critical Final Step
In the event of a spill, evacuate the area and prevent the spread of the dust.[4] Only personnel with the appropriate PPE and training should clean up the spill. Use a method that does not generate dust, such as gently sweeping with a dustpan and brush or using a HEPA-filtered vacuum.[4]
All contaminated PPE and materials used for cleanup must be disposed of as hazardous waste.[2][4] Place these materials in a sealed, clearly labeled container.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[2][3] Never dispose of this compound or contaminated materials in the regular trash or down the drain.[4]
Conclusion: Fostering a Culture of Safety
Adherence to these PPE protocols is fundamental to ensuring a safe laboratory environment when working with this compound. By understanding the hazards, selecting the appropriate protective gear, and following meticulous procedures for its use and disposal, you build a foundation of safety that protects both you and the integrity of your research.
References
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheet: Theophylline Related Compound D. Retrieved from [Link]
-
NSP Powder Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
OSHA. (2021, April 16). Safety Data Sheet: Theophylline Anhydrous Extended Release Tablets. Retrieved from [Link]
-
PubChem. (n.d.). Theophylline hydrochloride. Retrieved from [Link]
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- 2. THEOPHYLLIDINE [drugfuture.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Theophylline | 58-55-9 [chemicalbook.com]
- 5. Theophylline [drugfuture.com]
- 6. Theophylline - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
